D-Mannitol-2-13C
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C6H14O6 |
|---|---|
Molekulargewicht |
183.16 g/mol |
IUPAC-Name |
(2S,3R,4R,5R)-(213C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i3+1/t3-,4+,5+,6+/m0 |
InChI-Schlüssel |
FBPFZTCFMRRESA-NENHMXJQSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([13C@H](CO)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to D-Mannitol-2-13C for Researchers and Drug Development Professionals
Introduction
D-Mannitol-2-13C is a stable, isotopically labeled form of D-mannitol, a naturally occurring sugar alcohol. In this compound, the carbon atom at the second position of the mannitol molecule is replaced with a non-radioactive, heavy isotope of carbon, ¹³C. This isotopic labeling provides a unique mass signature, making it an invaluable tool for researchers in various fields, particularly in metabolic studies and drug development. Its primary application lies in its use as a tracer to accurately assess intestinal permeability, a critical factor in understanding a range of gastrointestinal and systemic diseases. This technical guide provides a comprehensive overview of this compound, its chemical properties, and its applications, with a focus on experimental protocols and the underlying biological pathways.
Chemical Properties of this compound
This compound shares the same chemical structure as its unlabeled counterpart, D-mannitol, with the exception of the isotopic substitution at the C-2 position. This subtle difference in mass allows for its distinction in mass spectrometry-based analyses. The key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | HOCH₂[CH(OH)]₃¹³CH(OH)CH₂OH | [1] |
| Molecular Weight | 183.16 g/mol | [1] |
| CAS Number | 287100-69-0 | [1] |
| Appearance | White crystalline powder or free-flowing granules | [2] |
| Melting Point | 167-170 °C | [1] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | [1] |
| Solubility | Soluble in water | [2] |
Applications in Research and Drug Development
The primary application of this compound is as a tracer for the assessment of intestinal permeability.[3][4] Due to its stability and non-radioactive nature, it is a safe and effective tool for in vivo studies in humans.[5] Stable heavy isotopes of elements like carbon are incorporated into molecules to serve as tracers for quantification during drug development.
Intestinal Permeability Testing
The "leaky gut" hypothesis posits that increased intestinal permeability is associated with a variety of diseases. The dual sugar absorption test, often employing lactulose and mannitol, is a common method to assess this. However, the presence of endogenous mannitol in various foods and medications can interfere with the accuracy of this test.[3] this compound overcomes this limitation as it can be distinguished from naturally occurring ¹²C-mannitol by mass spectrometry, leading to more reliable and sensitive measurements of intestinal permeability.[5]
Experimental Protocols
Synthesis of this compound
Plausible Enzymatic Synthesis Workflow:
Caption: Plausible enzymatic synthesis of this compound.
Methodology:
-
Starting Material: The synthesis would likely begin with a commercially available ¹³C-labeled precursor, such as D-Fructose-2-¹³C.
-
Enzymatic Reduction: The enzyme Mannitol Dehydrogenase (MDH) would be employed to catalyze the reduction of the keto group at the C-2 position of D-fructose-2-¹³C to a hydroxyl group. This reaction typically utilizes a cofactor such as NADPH, which is oxidized to NADP⁺ in the process.
-
Reaction Conditions: The reaction would be carried out in a suitable buffer system at an optimal pH and temperature for MDH activity.
-
Purification: Following the enzymatic reaction, the D-Mannitol-2-¹³C product would be purified from the reaction mixture using techniques such as column chromatography (e.g., ion-exchange or size-exclusion chromatography) to remove the enzyme, unreacted substrate, and cofactor.
-
Verification: The identity and isotopic purity of the final product would be confirmed using analytical techniques such as ¹³C NMR spectroscopy and mass spectrometry.
LC-MS/MS Analysis of this compound for Intestinal Permeability
This protocol is adapted from established methods for the analysis of urinary ¹³C-mannitol.[3][5]
Experimental Workflow:
Caption: Workflow for LC-MS/MS analysis of urinary this compound.
Methodology:
-
Sample Collection: Urine samples are collected from subjects at specified time intervals following oral administration of a solution containing D-Mannitol-2-¹³C.[5]
-
Sample Preparation:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in negative ion mode.[5]
-
Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of D-Mannitol-2-¹³C and the internal standard. Specific precursor-to-product ion transitions are monitored.
-
-
Data Analysis: The concentration of D-Mannitol-2-¹³C in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[5]
¹³C NMR Spectroscopy
Methodology:
-
Sample Preparation: A solution of D-Mannitol-2-¹³C is prepared in a suitable deuterated solvent, such as deuterium oxide (D₂O).
-
Instrument Setup:
-
A high-field NMR spectrometer is used.
-
The spectrometer is tuned to the ¹³C frequency.
-
-
Data Acquisition:
-
A standard one-dimensional ¹³C NMR spectrum is acquired.
-
Proton decoupling is typically applied to simplify the spectrum and improve signal-to-noise.
-
-
Data Analysis: The resulting spectrum will show a significantly enhanced signal for the C-2 carbon due to the ¹³C enrichment, confirming the position of the isotopic label. The chemical shifts of the other carbon atoms will be consistent with those of unlabeled D-mannitol.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
Methodology:
-
Derivatization: As mannitol is non-volatile, a derivatization step is necessary prior to GC-MS analysis. Silylation is a common method, where the hydroxyl groups are converted to trimethylsilyl (TMS) ethers using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC Separation:
-
The derivatized sample is injected into a gas chromatograph.
-
A capillary column suitable for sugar analysis (e.g., a non-polar or medium-polarity column) is used for separation.
-
A temperature program is employed to ensure good separation of the analyte from other components.
-
-
MS Detection:
-
The separated components are introduced into a mass spectrometer.
-
Electron ionization (EI) is typically used.
-
The mass spectrum of the derivatized D-Mannitol-2-¹³C will show a characteristic fragmentation pattern with a mass shift of +1 compared to the unlabeled derivative, confirming the presence of the ¹³C isotope.
-
Signaling Pathways Influenced by D-Mannitol
While this compound is primarily used as a tracer, its biological effects are expected to be identical to those of unlabeled D-mannitol. D-mannitol has been shown to influence several cellular signaling pathways, particularly in endothelial cells and adipocytes.
D-Mannitol-Induced Apoptosis in Endothelial Cells
Hyperosmotic concentrations of D-mannitol can induce apoptosis (programmed cell death) in endothelial cells. This process involves the activation of several signaling cascades.[6]
Caption: D-Mannitol-induced apoptotic signaling in endothelial cells.
This pathway highlights that at high concentrations, D-mannitol can lead to the activation of tyrosine and stress kinases, an increase in intracellular calcium, and the phosphorylation of focal adhesion proteins like FAK and paxillin, all of which contribute to the induction of apoptosis.[6]
D-Mannitol and Adipocyte Browning
D-mannitol has been shown to induce a "brown fat-like" phenotype in white adipocytes, which is associated with increased energy expenditure. This effect is mediated through the activation of the β3-adrenergic receptor (β3-AR) and subsequent signaling cascades involving AMP-activated protein kinase (AMPK) and protein kinase A (PKA).[7]
Caption: D-Mannitol's role in promoting adipocyte browning.
This pathway illustrates that D-mannitol activates the β3-AR, leading to the activation of both PKA and AMPK. These kinases then promote the expression of PGC1α, a master regulator of mitochondrial biogenesis and thermogenesis, which in turn increases the expression of Uncoupling Protein 1 (UCP1), a key marker of brown and beige adipocytes.[7]
D-Mannitol and the p38 MAPK Pathway
In neural stem cells, D-mannitol has been observed to inhibit proliferation through a mechanism involving the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[8]
Caption: D-Mannitol-mediated inhibition of neural stem cell proliferation.
This simplified diagram shows that D-mannitol leads to the activation of the p38 MAPK pathway, which in turn results in the inhibition of neural stem cell proliferation.[8]
Conclusion
This compound is a powerful and versatile tool for researchers and drug development professionals. Its well-defined chemical properties and the ability to be accurately quantified by mass spectrometry make it the gold standard for assessing intestinal permeability. Furthermore, understanding the biological signaling pathways affected by its unlabeled counterpart, D-mannitol, provides valuable context for its use in biological systems and potential therapeutic applications. The experimental protocols provided in this guide offer a starting point for the synthesis, analysis, and application of this important isotopically labeled compound. As research into the gut-brain axis and metabolic diseases continues to expand, the utility of this compound is poised to grow, offering deeper insights into human health and disease.
References
- 1. D-甘露糖醇-2-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 2. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut | Springer Nature Experiments [experiments.springernature.com]
- 5. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. D-Mannitol Induces a Brown Fat-like Phenotype via a β3-Adrenergic Receptor-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mannitol inhibits the proliferation of neural stem cell by a p38 mitogen-activated protein kinase-dependent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical characteristics of D-Mannitol-2-13C
This technical guide provides an in-depth overview of the physical and chemical characteristics of D-Mannitol-2-13C, a stable isotope-labeled sugar alcohol. It is intended for researchers, scientists, and drug development professionals utilizing this compound in metabolic research, as a diagnostic tool, or as an internal standard in analytical assays.
Core Physical and Chemical Properties
This compound is a derivative of D-Mannitol where the carbon atom at the C-2 position is replaced with a ¹³C isotope. This isotopic labeling provides a distinct mass signature, enabling its use as a tracer in various biological and chemical studies.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (2R,3S,4R,5R)-hexane-1,2,3,4,5,6-hexol-2-¹³C | [1] |
| Synonyms | Mannitol-2-¹³C, Mannite-2-¹³C | [2] |
| CAS Number | 287100-69-0 | [1][3] |
| Molecular Formula | C₅¹³CH₁₄O₆ | [3] |
| Molecular Weight | 183.16 g/mol | [1][3] |
| Appearance | White crystalline powder or free-flowing granules | [4] |
| Melting Point | 167-170 °C (lit.) | [1] |
| Odor | Odorless | [4] |
| Taste | Sweetish | [4] |
| Isotopic Purity | Typically ≥99 atom % ¹³C |
Table 2: Spectroscopic and Analytical Data of D-Mannitol (as a reference)
| Property | Description | Reference |
| ¹³C NMR (D₂O) | Chemical shifts at approximately 65.92, 71.92, and 73.49 ppm. The specific shift for the ¹³C labeled C-2 would be significantly enhanced. | [5][6] |
| ¹H NMR (DMSO-d6) | Complex multiplet signals between 3.38 and 4.42 ppm. | [6] |
| Infrared (IR) Spectrum | Characteristic peaks around 3400 cm⁻¹ (O-H stretching), and between 2903-2956 cm⁻¹ (C-H stretching). | [7] |
| Mass Spectrum (EI) | Fragmentation pattern of the unlabeled D-Mannitol. The labeled compound will show a corresponding mass shift. | [8] |
Applications in Research and Development
The primary utility of this compound lies in its application as a stable isotope tracer. Its non-radioactive nature makes it a safe alternative to radiolabeled compounds for in vivo studies.
-
Metabolic Flux Analysis (MFA): this compound can be used as a tracer to investigate cellular metabolism.[2] By tracking the incorporation of the ¹³C label into various metabolites, researchers can elucidate metabolic pathways and quantify fluxes through different routes.[2] This is particularly valuable in cancer research and in the study of metabolic diseases.[1][9]
-
Intestinal Permeability Assessment: A significant application of ¹³C-labeled mannitol is in the in vivo assessment of intestinal permeability, often referred to as the "leaky gut" test.[10][11] Unlabeled mannitol is frequently present in the diet, leading to high baseline levels in urine which can interfere with test accuracy.[11] The use of ¹³C-mannitol allows for clear differentiation from dietary mannitol, providing a more sensitive and reliable measure of gut permeability.[10][11]
-
Internal Standard: Due to its distinct mass, this compound is an excellent internal standard for the quantitative analysis of unlabeled mannitol in complex biological matrices by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2]
Experimental Protocols
Quantification of ¹³C-Mannitol in Urine for Intestinal Permeability Studies
This protocol is adapted from methodologies for measuring urinary saccharides to assess intestinal permeability.
Objective: To quantify the amount of orally administered D-Mannitol-2-¹³C excreted in urine using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Materials:
-
D-Mannitol-2-¹³C
-
Urine collection containers
-
Centrifuge
-
HPLC-grade water and methanol
-
Ammonium acetate
-
Internal standard (e.g., ¹³C₆-Mannitol)
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
-
Analytical column suitable for sugar analysis
Procedure:
-
Sample Collection: Following oral administration of a known dose of D-Mannitol-2-¹³C, collect urine over a specified period (e.g., 6 hours). Record the total volume.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex to ensure homogeneity.
-
Centrifuge at approximately 4000 x g for 5 minutes to pellet any precipitates.
-
Transfer a 50 µL aliquot of the supernatant to a clean microcentrifuge tube.
-
Add 950 µL of a solution containing the internal standard in 50% methanol.
-
Vortex thoroughly.
-
Centrifuge again at high speed (e.g., 10,000 x g) for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: A column suitable for polar compound separation, such as an amide-based column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from other urinary components.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transition for D-Mannitol-2-¹³C and the internal standard. For example, for a singly labeled mannitol, the precursor ion [M-H]⁻ would be m/z 182.1. The product ions would be determined by fragmentation experiments.
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of D-Mannitol-2-¹³C.
-
Quantify the concentration in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Calculate the total amount of D-Mannitol-2-¹³C excreted and express it as a percentage of the administered dose.
-
Visualizations of Experimental Workflows
General Workflow for ¹³C-Metabolic Flux Analysis (MFA)
Caption: A generalized workflow for a ¹³C-Metabolic Flux Analysis experiment.
Workflow for Intestinal Permeability Assessment
Caption: Workflow for assessing intestinal permeability using this compound.
Safety and Handling
D-Mannitol is generally considered a safe and non-hazardous substance.[12] However, as with any chemical, appropriate laboratory safety practices should be followed.
Table 3: Safety and Handling Information for D-Mannitol
| Aspect | Recommendation | Reference |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, and a lab coat are recommended. In case of dust generation, a dust mask (e.g., N95) should be used. | [13][14] |
| Handling | Avoid generating dust. Use in a well-ventilated area. Avoid contact with skin and eyes. | [12][13][14] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents. | [12][15] |
| First Aid (Inhalation) | Move to fresh air. | [14] |
| First Aid (Skin Contact) | Wash with soap and water. | [14] |
| First Aid (Eye Contact) | Rinse thoroughly with plenty of water. | [14] |
| First Aid (Ingestion) | Rinse mouth with water. Ingestion of large amounts may cause gastrointestinal upset. | [14] |
| Fire Fighting | Use water, dry chemical, carbon dioxide, or alcohol-resistant foam. It is a combustible solid. | [12] |
| Disposal | Dispose of in accordance with local, state, and federal regulations. | [14] |
This document is intended for informational purposes only and does not replace a formal safety data sheet (SDS). Always refer to the SDS provided by the supplier for complete safety information.
References
- 1. This compound | CAS#:287100-69-0 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clearsynth.com [clearsynth.com]
- 4. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bmse000099 D-Mannitol at BMRB [bmrb.io]
- 6. D-Mannitol (69-65-8) 13C NMR spectrum [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. D-Mannitol [webbook.nist.gov]
- 9. 13C NMR spectroscopy and application of carbon isotopes - Mesbah Energy [irisotope.com]
- 10. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tsapps.nist.gov [tsapps.nist.gov]
- 13. file.medchemexpress.eu [file.medchemexpress.eu]
- 14. chemicalbook.com [chemicalbook.com]
- 15. szabo-scandic.com [szabo-scandic.com]
Synthesis and Purification of D-Mannitol-2-13C: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Conceptual Synthetic and Purification Workflow
The synthesis of D-Mannitol-2-13C necessitates the introduction of a carbon-13 isotope at the second carbon position of the mannitol backbone. A potential, though unconfirmed, synthetic route could involve the use of a 13C-labeled starting material that can be chemically converted to D-Mannitol with the label at the desired C-2 position. The general workflow for such a process would encompass synthesis, purification, and rigorous analysis.
Caption: Conceptual workflow for the synthesis, purification, and analysis of this compound.
Hypothetical Synthetic Approach
One conceivable, yet speculative, method for the synthesis of this compound could be adapted from the molybdate-catalyzed C-2 epimerization of aldoses. This reaction has been shown to involve a 1,2-carbon skeleton shift, which could potentially be exploited to move a 13C label from the C-1 to the C-2 position.
A hypothetical reaction scheme could start with D-[1-13C]mannose. Through a series of chemical transformations, this starting material could potentially be converted to this compound. However, it is crucial to note that this is a theoretical pathway and would require significant research and development to be realized.
Purification
The purification of this compound from the crude reaction mixture is a critical step to ensure its suitability for research and clinical applications. Given the polar nature of mannitol, several purification techniques could be employed.
Experimental Protocol: General Purification Strategy
-
Initial Work-up: The crude product would first undergo a standard aqueous work-up to remove inorganic salts and other water-soluble impurities.
-
Crystallization: Recrystallization is a common method for purifying mannitol. A suitable solvent system, likely an alcohol-water mixture, would be used to crystallize the this compound, leaving impurities in the mother liquor.
-
Chromatography: For higher purity, column chromatography would be necessary. Due to the high polarity of mannitol, specialized chromatographic techniques might be required.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC using a suitable column (e.g., an amino-functionalized silica column or a hydrophilic interaction chromatography (HILIC) column) and an aqueous-organic mobile phase would be a powerful tool for isolating the desired product.
-
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the final product.
| Analytical Technique | Purpose | Expected Outcome for this compound |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ||
| 1H NMR | To confirm the overall chemical structure and assess for proton-bearing impurities. | The spectrum should be consistent with the structure of D-mannitol. |
| 13C NMR | To confirm the position of the 13C label and determine isotopic enrichment. | A significantly enhanced signal for the C-2 carbon and signals at natural abundance for the other carbons. |
| Mass Spectrometry (MS) | To confirm the molecular weight and isotopic incorporation. | The mass spectrum will show a molecular ion peak corresponding to the mass of this compound. |
| High-Performance Liquid Chromatography (HPLC) | To determine chemical purity. | A single major peak corresponding to this compound. |
| Melting Point | To assess purity. | A sharp melting point consistent with that of D-mannitol (165-170 °C). |
| Elemental Analysis | To confirm the elemental composition. | The results should match the theoretical values for C6H14O6. |
Logical Flow of Analytical Validation
The analytical validation process follows a logical progression to ensure the final product meets the required specifications.
Caption: Logical workflow for the analytical validation of this compound.
Conclusion
The synthesis and purification of this compound present a significant chemical challenge, primarily due to the need for regioselective isotope incorporation. While a definitive, published protocol is not currently available, this guide outlines the conceptual framework and the necessary steps for its production and characterization. The development of a robust synthetic route would be of considerable value to the scientific community, enabling wider access to this important research tool. Further investigation into novel synthetic methodologies is warranted to establish an efficient and scalable process for the production of this compound.
Navigating the Stability and Storage of D-Mannitol-2-13C: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for D-Mannitol-2-13C, a stable isotope-labeled compound crucial for metabolic research and as an internal standard in analytical studies. Ensuring the chemical purity and isotopic integrity of this molecule is paramount for obtaining accurate and reproducible experimental results. This document outlines the factors influencing its stability, recommended storage protocols, and general handling procedures.
Core Principles of this compound Stability
This compound, as a stable isotope-labeled version of D-Mannitol, shares its fundamental chemical properties. The primary concerns for its stability revolve around chemical degradation, which can be influenced by temperature, humidity, and light. Unlike radiolabeled compounds, stable isotopes do not decay over time, making their stability primarily a matter of chemical integrity.[1][2]
D-Mannitol itself is a highly stable polyol, known for its low hygroscopicity and compatibility with many active pharmaceutical ingredients.[3] It exists in three main polymorphic forms: α, β, and δ, with the β form being the most thermodynamically stable.[4] The stability of these forms follows the order: β > α > δ.[4]
Recommended Storage Conditions
Proper storage is critical to maintain the quality of this compound. The following table summarizes the recommended storage conditions based on supplier data sheets and general guidelines for stable isotope-labeled compounds.
| Form | Storage Temperature | Duration | Packaging | Additional Recommendations |
| Solid (Powder) | -20°C | Long-term (years) | Tightly sealed, light-resistant containers | Store in a desiccator to minimize moisture exposure.[1] |
| 2-8°C | Short-term (months) | Tightly sealed, light-resistant containers | Suitable for routine use.[] | |
| Room Temperature | Limited periods | Tightly sealed, light-resistant containers | Not recommended for long-term storage without specific stability data.[1] | |
| In Solution | -80°C | Up to 6 months | Aliquoted in tightly sealed vials | Avoid repeated freeze-thaw cycles.[6] |
| -20°C | Up to 1 month | Aliquoted in tightly sealed vials | Use of a suitable solvent is critical; aqueous solutions may be prone to microbial growth if not sterile. |
Factors Affecting Stability
Several environmental factors can impact the stability of this compound.
Temperature
High temperatures are a primary accelerator of chemical degradation. For D-Mannitol, thermal degradation becomes significant near its melting point (166-169°C).[7] This process, akin to caramelization in sugars, involves complex reactions like dehydration and polymerization, leading to discoloration (browning) and the formation of various volatile and non-volatile byproducts.[7] Studies have shown that even in an inert atmosphere, thermal degradation occurs, although it is accelerated by the presence of oxygen.[8][9] Therefore, storing this compound at low temperatures is crucial to prevent thermal decomposition.
Humidity
While D-Mannitol is not highly hygroscopic, exposure to high humidity can affect the flow properties of the powder and potentially lead to caking.[10][11] For long-term storage, it is advisable to keep the compound in a dry environment, such as a desiccator, to maintain its physical characteristics and prevent potential hydrolysis over extended periods.
Light
Photosensitive compounds can degrade upon exposure to UV or visible light. While there is no specific data on the photostability of this compound, it is a general best practice for all high-purity chemical reagents to be stored in light-resistant containers, such as amber vials, to minimize the risk of photodegradation.[1]
Experimental Protocols for Stability Assessment
A comprehensive stability testing program for this compound would involve assessing its chemical purity and isotopic enrichment over time under various conditions. The following outlines a general experimental protocol.
Objective: To determine the shelf-life and optimal storage conditions for this compound by evaluating its stability under controlled temperature, humidity, and light conditions.
Methodology:
-
Sample Preparation: Aliquot this compound into multiple vials from a single batch to ensure homogeneity.
-
Storage Conditions: Store the vials under a range of conditions, for example:
-
Temperature: -20°C, 4°C, 25°C, and an accelerated condition like 40°C.
-
Humidity: Controlled humidity chambers (e.g., 25% RH, 60% RH, 75% RH).
-
Light: Exposure to controlled UV and visible light as per ICH Q1B guidelines. A control group should be kept in the dark.
-
-
Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).
-
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): An HPLC method with a suitable detector (e.g., refractive index or mass spectrometry) should be used to determine the purity of this compound and to detect and quantify any degradation products.[12][13]
-
Mass Spectrometry (MS): To confirm the identity of any degradation products and to verify the isotopic enrichment of the 13C label.
-
Differential Scanning Calorimetry (DSC): To detect any changes in the polymorphic form of the solid material, which could indicate a stability issue.[4][14]
-
Visual Inspection: Note any changes in physical appearance, such as color or caking.
-
Logical Workflow for Handling and Stability Assessment
The following diagram illustrates a logical workflow for the proper handling and stability assessment of this compound in a research setting.
A logical workflow for the handling and stability assessment of this compound.
Degradation Pathways
The primary chemical degradation pathway for D-Mannitol at elevated temperatures is through caramelization.[7] This process involves a series of complex reactions, including:
-
Intramolecular dehydration: The loss of water molecules from a single mannitol molecule.
-
Isomerization: Rearrangement of the atomic structure.
-
Polymerization: The formation of larger molecules (polymers) which often contribute to the brown discoloration.
-
Fragmentation: The breaking down of the carbon skeleton to form smaller volatile compounds.
These reactions are not specific enzymatic or signaling pathways but rather a cascade of chemical transformations driven by heat. At recommended storage temperatures, these degradation pathways are significantly inhibited.
References
- 1. benchchem.com [benchchem.com]
- 2. moravek.com [moravek.com]
- 3. roquette.com [roquette.com]
- 4. mdpi.com [mdpi.com]
- 6. abmole.com [abmole.com]
- 7. aimspress.com [aimspress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. gala.gre.ac.uk [gala.gre.ac.uk]
- 11. Understanding flow properties of mannitol powder at a range of temperature and humidity [spiral.imperial.ac.uk]
- 12. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Intrinsic Tracer: A Technical Guide to the Natural Abundance of ¹³C and its Application in D-Mannitol-2-¹³C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the stable, non-radioactive carbon isotope, ¹³C. It details its natural abundance, fundamental properties, and its pivotal role in modern analytical and metabolic research. The guide culminates in a focused examination of D-Mannitol-2-¹³C, a specifically labeled isomer of the sugar alcohol D-Mannitol, highlighting its synthesis, applications, and the experimental protocols utilized in its analysis. This document serves as a comprehensive resource for professionals in drug development and biomedical research seeking to leverage the power of stable isotope labeling.
The Significance of Carbon-13 in Scientific Research
Carbon, the fundamental element of life, exists predominantly as the stable isotope ¹²C. However, a small fraction, approximately 1.07%, is the heavier, stable isotope ¹³C.[1] This subtle difference in mass, owing to an additional neutron in the nucleus of ¹³C, provides a powerful and safe tool for tracing the fate of molecules in biological systems without the complications of radioactivity.[2]
The unique nuclear spin of ¹³C (spin quantum number of 1/2) makes it amenable to Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone technique for elucidating the structure of organic molecules.[1] Furthermore, the mass difference between ¹²C and ¹³C allows for their separation and quantification by Mass Spectrometry (MS). These analytical techniques form the bedrock of metabolic research, enabling scientists to track the intricate pathways of metabolism in real-time.[3]
Key Properties of Carbon Isotopes
A summary of the key properties of the two stable carbon isotopes is presented in Table 1.
| Property | ¹²C | ¹³C |
| Natural Abundance | ~98.93% | ~1.07%[1] |
| Atomic Mass | 12.000000 u | 13.003355 u |
| Number of Protons | 6 | 6 |
| Number of Neutrons | 6 | 7 |
| Nuclear Spin (I) | 0 | 1/2[1] |
| NMR Activity | Inactive | Active[1] |
| Radioactivity | Stable | Stable[2] |
D-Mannitol: A Versatile Excipient and Osmotic Diuretic
D-Mannitol, a sugar alcohol, is a six-carbon polyol with the chemical formula C₆H₁₄O₆.[4] It is widely utilized in the pharmaceutical industry as a versatile excipient in various dosage forms, including tablets and capsules, owing to its desirable properties such as being a diluent and binder.[5][6] D-Mannitol is also employed as an osmotic diuretic in clinical settings to reduce intracranial and intraocular pressure.[7][8]
Physicochemical Properties of D-Mannitol
The key physicochemical properties of D-Mannitol are summarized in Table 2.
| Property | Value |
| Molecular Formula | C₆H₁₄O₆[4] |
| Molecular Weight | 182.17 g/mol [4] |
| Appearance | White, odorless, crystalline powder or granules[5] |
| Melting Point | 167-170 °C[2] |
| Solubility | Soluble in water[9] |
D-Mannitol-2-¹³C: A Stable Isotope Tracer for Metabolic Research
The specific labeling of D-Mannitol with a ¹³C atom at the second carbon position (D-Mannitol-2-¹³C) creates a powerful tool for metabolic research. This isotopically labeled molecule behaves chemically and physically identically to its unlabeled counterpart but can be distinguished and quantified using mass spectrometry and NMR spectroscopy.
Synthesis of D-Mannitol-2-¹³C
While detailed proprietary synthesis methods are often not publicly disclosed, a common strategy for the synthesis of specifically labeled sugars involves the use of enzymes or chemical methods starting from a labeled precursor. For instance, the epimerization of D-[1-¹³C]mannose can exclusively yield D-[2-¹³C]glucose, demonstrating a 1,2-carbon shift.[5] A similar principle can be applied to produce D-Mannitol-2-¹³C from a correspondingly labeled starting material. The general workflow for producing a ¹³C-labeled compound is depicted in the diagram below.
Applications in Drug Development and Metabolic Research
D-Mannitol-2-¹³C is primarily used as a tracer to study metabolic pathways and absorption.[1] A significant application is in the assessment of intestinal permeability, often referred to as "leaky gut".[6][10] By administering D-Mannitol-2-¹³C orally and measuring its excretion in urine, researchers can quantify the extent to which it passes through the intestinal barrier. The use of the ¹³C-labeled version avoids interference from dietary mannitol, leading to more accurate and reliable results.[3]
Experimental Protocols for the Analysis of D-Mannitol-2-¹³C
The analysis of D-Mannitol-2-¹³C and its metabolites relies heavily on mass spectrometry and nuclear magnetic resonance spectroscopy. Below are detailed, representative protocols for these key experimental techniques.
Protocol 1: Quantification of D-Mannitol-2-¹³C in Urine by HPLC-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from methodologies used for the analysis of urinary sugars to assess intestinal permeability.[6][10]
Objective: To quantify the concentration of D-Mannitol-2-¹³C in urine samples.
Materials:
-
Urine samples collected after oral administration of D-Mannitol-2-¹³C
-
D-Mannitol-2-¹³C standard for calibration curve
-
Internal standard (e.g., a deuterated and ¹³C-labeled mannitol)
-
High-purity water and organic solvents (e.g., acetonitrile) for mobile phase
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)
-
Analytical column suitable for sugar analysis (e.g., an amide-based column)
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the samples to pellet any particulate matter.
-
Dilute an aliquot of the supernatant with the internal standard solution.
-
-
Calibration Standards:
-
Prepare a series of calibration standards of known D-Mannitol-2-¹³C concentrations in a matrix that mimics urine.
-
Add the internal standard to each calibration standard.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples and calibration standards onto the HPLC system.
-
Separate the analytes using a suitable gradient elution program.
-
Detect the parent and fragment ions of D-Mannitol-2-¹³C and the internal standard using the mass spectrometer in Selected Reaction Monitoring (SRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of D-Mannitol-2-¹³C in the urine samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
This protocol provides a general procedure for obtaining a ¹³C NMR spectrum of D-Mannitol-2-¹³C to confirm the position of the isotopic label.
Objective: To acquire a ¹³C NMR spectrum of D-Mannitol-2-¹³C to verify the position of the ¹³C label.
Materials:
-
D-Mannitol-2-¹³C sample
-
Deuterated solvent (e.g., D₂O)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve a sufficient amount of the D-Mannitol-2-¹³C sample in the deuterated solvent in an NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune the ¹³C probe.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width.
-
Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans may be required to obtain a good signal-to-noise ratio for the unlabeled carbons. The signal for the ¹³C-labeled carbon will be significantly enhanced.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using a known reference signal.
-
Analyze the spectrum to identify the chemical shift of the C-2 carbon, which should show a significantly enhanced signal intensity compared to the other carbon signals, confirming the position of the isotopic label.
-
Conclusion
The natural abundance of the stable isotope ¹³C provides a powerful, non-radioactive tool for a wide range of scientific investigations. The specific incorporation of ¹³C into molecules like D-Mannitol creates invaluable tracers for metabolic research and drug development. D-Mannitol-2-¹³C, in particular, offers a reliable and accurate method for assessing intestinal permeability. The experimental protocols outlined in this guide provide a framework for the robust analysis of this important isotopically labeled compound, enabling researchers to gain deeper insights into biological processes and disease states.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. D-Mannitol-2-13C | CAS#:287100-69-0 | Chemsrc [chemsrc.com]
- 3. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. researchgate.net [researchgate.net]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. chem.uiowa.edu [chem.uiowa.edu]
- 8. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to D-Mannitol and D-Mannitol-2-¹³C for Researchers and Drug Development Professionals
An essential resource for scientists and researchers, this technical guide delineates the fundamental differences between D-Mannitol and its isotopically labeled counterpart, D-Mannitol-2-¹³C. This document provides a comprehensive overview of their respective physicochemical properties, biological roles, and applications, with a focus on experimental methodologies relevant to drug development and metabolic research.
Core Physicochemical and Biological Properties
D-Mannitol is a naturally occurring sugar alcohol (polyol) with widespread applications in the pharmaceutical, food, and chemical industries.[1] Its isotopically labeled form, D-Mannitol-2-¹³C, incorporates a stable, heavy isotope of carbon at the second carbon position. This isotopic substitution is the primary distinction between the two molecules and is the basis for the specialized applications of D-Mannitol-2-¹³C. While their chemical behavior is nearly identical, the increased mass of the ¹³C isotope allows it to be distinguished and traced in biological systems using mass spectrometry.[2]
Physicochemical Data Comparison
The introduction of a single neutron in the D-Mannitol-2-¹³C molecule results in a marginal increase in its molecular weight. Other physicochemical properties remain largely unchanged, as detailed in the comparative table below.
| Property | D-Mannitol | D-Mannitol-2-¹³C |
| Molecular Formula | C₆H₁₄O₆ | ¹³CC₅H₁₄O₆ |
| Molecular Weight | 182.17 g/mol [3] | ~183.17 g/mol |
| Melting Point | 167-170 °C[4] | 167-170 °C[4] |
| Appearance | White crystalline powder or granules[3] | Not specified, expected to be similar to D-Mannitol |
| Solubility | Freely soluble in water[5] | Not specified, expected to be similar to D-Mannitol |
| Polymorphism | Exists in α, β, and δ forms[1] | Not specified, expected to be similar to D-Mannitol |
Metabolic Pathways and Biological Significance
D-Mannitol plays diverse roles in biological systems. In humans, it is poorly metabolized and acts as an osmotic diuretic, drawing water from tissues into the bloodstream, a property utilized in treating conditions like cerebral edema and glaucoma.[6] In various microorganisms and fungi, D-mannitol is synthesized from fructose and can serve as a storage carbohydrate, an osmoprotectant, and an antioxidant.[6][7]
The metabolic pathway for D-Mannitol in many bacteria involves its uptake and phosphorylation to mannitol-1-phosphate, which is then converted to fructose-6-phosphate and enters glycolysis.[8]
Caption: Bacterial Metabolism of D-Mannitol.
The Role of D-Mannitol-2-¹³C in Research
The key utility of D-Mannitol-2-¹³C lies in its application as a stable isotope tracer. Because it can be differentiated from the naturally abundant ¹²C-Mannitol by its mass, researchers can administer D-Mannitol-2-¹³C and track its absorption, distribution, metabolism, and excretion (ADME) without the complications of radioactive isotopes.[2]
A primary application is in the assessment of intestinal permeability, often referred to as the "leaky gut" test.[9] In a healthy intestine, the small molecule mannitol is readily absorbed, while larger molecules like lactulose are not. By orally administering a solution containing both lactulose and ¹³C-mannitol and subsequently measuring their concentrations in urine, clinicians and researchers can assess the integrity of the intestinal barrier.[10][11] The use of ¹³C-mannitol is advantageous as it avoids interference from endogenous or dietary mannitol.[2]
Experimental Protocols
Intestinal Permeability Assay Using ¹³C-Mannitol
This protocol outlines the general steps for conducting an intestinal permeability test using ¹³C-Mannitol.
Caption: Workflow for Intestinal Permeability Assay.
Methodology:
-
Patient Preparation: Subjects typically fast overnight. A baseline urine sample is collected before the test.[10]
-
Administration of Test Solution: A solution containing known amounts of lactulose and ¹³C-mannitol is consumed orally.[10]
-
Urine Collection: Urine is collected over a specified period, often in fractions (e.g., 0-2 hours, 2-8 hours, and 8-24 hours).[10]
-
Sample Preparation: Urine samples are diluted, and an internal standard (e.g., ¹³C₆-mannitol) is added for accurate quantification.[10]
-
Analytical Method: The concentrations of lactulose and ¹³C-mannitol in the urine samples are determined using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[10]
-
Data Analysis: The ratio of lactulose to ¹³C-mannitol excreted in the urine is calculated. An elevated ratio is indicative of increased intestinal permeability.[10]
Analytical Techniques
The analysis of D-Mannitol and D-Mannitol-2-¹³C relies on various analytical methods.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a refractive index detector is a common method for the quantification of D-Mannitol in pharmaceutical preparations.[12]
-
Mass Spectrometry (MS): Tandem mass spectrometry is essential for distinguishing and quantifying D-Mannitol-2-¹³C from its unlabeled counterpart, making it the cornerstone of tracer studies.[2][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of D-Mannitol and can be used to analyze the fermentation products of ¹³C-labeled mannitol.[13][14][15]
Synthesis and Purification
D-Mannitol is commercially produced by the catalytic hydrogenation of fructose or glucose/fructose mixtures.[5]
D-Mannitol-2-¹³C is synthesized through specialized chemical methods that introduce the ¹³C isotope at the C2 position. While specific synthesis protocols are often proprietary, the general approach involves using a ¹³C-labeled precursor in a multi-step chemical synthesis. Purification is typically achieved through recrystallization and verified by analytical techniques such as NMR and mass spectrometry to ensure isotopic and chemical purity.
Conclusion
D-Mannitol and D-Mannitol-2-¹³C are chemically similar yet functionally distinct molecules crucial for various scientific and clinical applications. While D-Mannitol serves as a versatile excipient and therapeutic agent, the isotopic label in D-Mannitol-2-¹³C provides an invaluable tool for researchers to non-invasively probe biological processes, particularly in the study of metabolic pathways and intestinal health. The methodologies outlined in this guide provide a foundation for the effective utilization of these compounds in a research and development setting.
References
- 1. mdpi.com [mdpi.com]
- 2. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. D-Mannitol-2-13C | CAS#:287100-69-0 | Chemsrc [chemsrc.com]
- 5. D-Mannitol | 69-65-8 [chemicalbook.com]
- 6. Changes in Mannitol Content, Regulation of Genes Involved in Mannitol Metabolism, and the Protective Effect of Mannitol on Volvariella volvacea at Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Pathway for Mannitol Metabolism in Yeasts Suggests a Link to the Evolution of Alcoholic Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut | Springer Nature Experiments [experiments.springernature.com]
- 10. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of intestinal permeability using lactulose and mannitol with conventional five hours and shortened two hours urine collection by two different methods: HPAE-PAD and LC-MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glsciences.com [glsciences.com]
- 13. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000765) [hmdb.ca]
- 14. D-Mannitol (69-65-8) 13C NMR spectrum [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Isotopic Purity and Enrichment of D-Mannitol-2-13C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity and enrichment levels of D-Mannitol-2-13C, a critical isotopically labeled sugar alcohol utilized in metabolic research, drug development, and clinical diagnostics. This document outlines the key quality attributes of this compound, details the analytical methodologies for its characterization, and presents its role in metabolic pathways.
Isotopic Purity and Enrichment Levels
The utility of this compound as a tracer is fundamentally dependent on its isotopic purity and the degree of enrichment at the second carbon position. Commercially available this compound is typically offered at high levels of isotopic enrichment, ensuring minimal interference from naturally abundant isotopes and maximizing the signal-to-noise ratio in analytical measurements.
Table 1: Representative Isotopic Purity and Enrichment of Commercially Available this compound and Related Isotopologues
| Product Name | CAS Number | Isotopic Enrichment (atom % 13C) | Chemical Purity |
| This compound | 287100-69-0 | ≥ 99% [1] | Not specified |
| D-Mannitol-1-13C | 132202-29-0 | 98% | Not specified |
| D-Mannitol-13C6 | Not specified | 99% | 99% (CP) |
Note: Data is compiled from various supplier specifications and may vary between batches and manufacturers. "CP" denotes chemically pure.
Experimental Protocols for Characterization
The determination of isotopic purity and enrichment of this compound relies on sophisticated analytical techniques capable of differentiating and quantifying isotopologues. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.
Mass Spectrometry (MS) for Isotopic Enrichment Analysis
High-resolution mass spectrometry is a powerful tool for determining the isotopic enrichment of 13C-labeled compounds.[2] The mass difference between 12C and 13C allows for the separation and quantification of labeled and unlabeled molecules.
Experimental Protocol: Isotopic Enrichment Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from methodologies used for the analysis of 13C-labeled metabolites in biological samples.
1. Sample Preparation:
- Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., water or methanol).
- For biological samples, perform an extraction to isolate the analyte of interest. This may involve protein precipitation followed by solid-phase extraction.
2. Chromatographic Separation:
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A column suitable for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a specific carbohydrate analysis column.
- Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., ammonium formate) is commonly used.
- Flow Rate: Typically in the range of 0.2-0.5 mL/min.
- Injection Volume: 5-10 µL.
3. Mass Spectrometric Detection:
- Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap or TOF).
- Ionization Source: Electrospray ionization (ESI) in negative ion mode is often effective for sugar alcohols.
- Multiple Reaction Monitoring (MRM): For a triple quadrupole instrument, monitor the specific precursor-to-product ion transitions for both this compound and any unlabeled D-Mannitol present.
- Example Transition for Unlabeled Mannitol: m/z 181.1 → m/z 89.1
- Example Transition for this compound: m/z 182.1 → m/z 90.1 (or other characteristic fragment)
- Data Analysis: The isotopic enrichment is calculated from the ratio of the peak areas of the labeled and unlabeled species.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotopic Purity
NMR spectroscopy provides detailed information about the specific position of the 13C label within the molecule. 13C NMR and specialized 1H-13C correlation experiments can confirm that the enrichment is specifically at the C-2 position.
Experimental Protocol: 13C NMR for Positional Isotopic Analysis
1. Sample Preparation:
- Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., D2O).
- Add a known internal standard for chemical shift referencing if required.
2. NMR Acquisition:
- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Experiment: A standard proton-decoupled 13C NMR experiment.
- Key Parameters:
- Pulse Program: A standard single-pulse experiment with proton decoupling.
- Relaxation Delay: A sufficiently long delay to ensure quantitative signal intensities.
- Number of Scans: An adequate number of scans to achieve a good signal-to-noise ratio.
3. Data Analysis:
- Process the NMR data (Fourier transformation, phasing, and baseline correction).
- The 13C NMR spectrum will show a significantly enhanced signal for the carbon at the C-2 position compared to the signals for the other carbon atoms, which will be at natural abundance (approximately 1.1%). The ratio of the integral of the C-2 signal to the other carbon signals provides a measure of the positional isotopic enrichment.
Metabolic Pathway of Mannitol
This compound is a valuable tool for tracing the metabolic fate of mannitol in various biological systems. Mannitol metabolism is known to occur in bacteria, fungi, and plants.[3][4][5] In mammals, mannitol is largely unmetabolized and is used as an osmotic diuretic.[1] The following diagram illustrates a general bacterial metabolic pathway for mannitol.
Caption: Bacterial metabolic pathway of D-Mannitol.
Experimental Workflow for In Vivo Tracer Studies
The use of this compound in drug development and metabolic research often involves in vivo studies to track its absorption, distribution, metabolism, and excretion (ADME). The following diagram outlines a typical experimental workflow for such a study.
References
- 1. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A New Pathway for Mannitol Metabolism in Yeasts Suggests a Link to the Evolution of Alcoholic Fermentation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Mannitol metabolism during pathogenic fungal–host interactions under stressed conditions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to D-Mannitol-2-¹³C: Molecular Weight and Formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular formula and weight of D-Mannitol and its isotopically labeled form, D-Mannitol-2-¹³C. This information is critical for professionals in research and drug development who require precise data for experimental design, analysis, and manufacturing of labeled compounds.
Molecular Composition and Isotopic Labeling
D-Mannitol is a six-carbon sugar alcohol with the chemical formula C₆H₁₄O₆.[1][2][3][4][5] Isotopic labeling involves the substitution of an atom with one of its isotopes. In the case of D-Mannitol-2-¹³C, a carbon-12 atom at the second position of the mannitol backbone is replaced with a carbon-13 isotope (¹³C). Carbon-13 is a stable, non-radioactive isotope of carbon containing six protons and seven neutrons.[6]
Quantitative Data Summary
The molecular weights of both unlabeled and ¹³C-labeled D-Mannitol have been calculated using conventional atomic weights and precise isotopic masses. The data is summarized in the table below for easy comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| D-Mannitol | C₆H₁₄O₆ | 182.172 | Calculated using conventional atomic weights (C: 12.011, H: 1.008, O: 15.999). |
| D-Mannitol-2-¹³C | ¹³CC₅H₁₄O₆ | 183.175 | Calculated by substituting one ¹²C atom with one ¹³C atom (isotopic mass: 13.00335 u). |
Methodology for Molecular Weight Calculation
The molecular weights presented in this guide were determined through the following computational protocols:
Calculation of Unlabeled D-Mannitol Molecular Weight
The molecular weight of unlabeled D-Mannitol was calculated using the conventional atomic weights of its constituent elements as recognized by the International Union of Pure and Applied Chemistry (IUPAC).
-
Formula: C₆H₁₄O₆
-
Conventional Atomic Weights:
-
Calculation: (6 * 12.011 g/mol ) + (14 * 1.008 g/mol ) + (6 * 15.999 g/mol ) = 182.172 g/mol
Calculation of D-Mannitol-2-¹³C Molecular Weight
The molecular weight of D-Mannitol-2-¹³C was calculated by taking into account the precise mass of the carbon-13 isotope. The mass of a single carbon-12 atom (which is exactly 12 u by definition) is subtracted from the standard molecular weight of D-Mannitol, and the mass of a single carbon-13 atom is added.
-
Isotopic Mass of Carbon-13: 13.00335 u[12]
-
Calculation:
-
Start with the molecular weight of unlabeled D-Mannitol calculated using the conventional atomic weight of carbon: 182.172 g/mol .
-
Subtract the conventional atomic weight of one carbon atom: 182.172 g/mol - 12.011 g/mol = 170.161 g/mol .
-
Add the isotopic mass of one carbon-13 atom: 170.161 g/mol + 13.00335 g/mol = 183.16435 g/mol . Alternatively, a more precise calculation can be made starting from the monoisotopic mass of unlabeled D-Mannitol and substituting the mass of a single ¹²C atom with a ¹³C atom.
-
Visualization of Isotopic Labeling
The following diagram illustrates the conceptual relationship between D-Mannitol and its isotopically labeled counterpart, D-Mannitol-2-¹³C.
Isotopic labeling of D-Mannitol.
References
- 1. Carbon-12 - isotopic data and properties [chemlin.org]
- 2. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 3. Oxygen - Wikipedia [en.wikipedia.org]
- 4. Atomic Weight of Carbon | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 5. quora.com [quora.com]
- 6. Carbon-12 - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
- 10. Isotopes of oxygen - Wikipedia [en.wikipedia.org]
- 11. Illustrated Glossary of Organic Chemistry - Carbon-12 [chem.ucla.edu]
- 12. Isotopes Matter [isotopesmatter.com]
Methodological & Application
Application Notes and Protocols for D-Mannitol-2-13C in in vivo Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) using stable isotopes is a powerful technique to quantify the rates of metabolic pathways in vivo. D-Mannitol, a six-carbon sugar alcohol, plays significant roles in various physiological and pathological processes, including osmotic regulation, oxidative stress response, and energy metabolism. The use of D-Mannitol specifically labeled with Carbon-13 at the second position (D-Mannitol-2-13C) allows for the precise tracing of its metabolic fate and its integration into central carbon metabolism. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vivo metabolic flux analysis, enabling researchers to investigate complex metabolic phenotypes in animal models and human subjects. While direct in vivo metabolic flux analysis studies utilizing this compound are not extensively documented, this document outlines a robust framework adapted from established 13C-MFA protocols using other tracers like glucose and lactate.
Applications
The use of this compound as a tracer can provide valuable insights into several areas of metabolic research:
-
Brown Adipose Tissue (BAT) Activation and Thermogenesis: D-Mannitol has been shown to induce a brown fat-like phenotype. Infusion of this compound can be used to trace its uptake and metabolism in BAT, providing quantitative data on its contribution to non-shivering thermogenesis and overall energy expenditure.
-
Pentose Phosphate Pathway (PPP) Flux: The metabolism of D-Mannitol can intersect with the upper part of glycolysis, making this compound a potential tracer for quantifying flux through the pentose phosphate pathway, which is crucial for producing NADPH for reductive biosynthesis and antioxidant defense.
-
Hepatic Metabolism: The liver is a central hub for carbohydrate metabolism. Tracing the fate of this compound can elucidate its conversion to fructose and subsequent entry into glycolysis and gluconeogenesis in the liver under various physiological and disease states.
-
Intestinal Permeability and Metabolism: While not a direct flux analysis, oral administration of 13C-labeled mannitol is a validated method for assessing intestinal permeability. This can be a complementary measurement in studies focusing on gut health and its impact on systemic metabolism.[1]
Experimental Protocols
The following are generalized protocols for in vivo metabolic flux analysis using this compound in a rodent model. These should be adapted based on the specific research question, animal model, and available analytical instrumentation.
Protocol 1: Intravenous Infusion for Systemic and Tissue-Specific Metabolic Flux Analysis
This protocol is suitable for investigating the metabolism of this compound in various tissues like the liver and brown adipose tissue.
Materials:
-
This compound (sterile, pyrogen-free)
-
Saline solution (0.9% NaCl, sterile)
-
Anesthetic agent (e.g., isoflurane)
-
Catheters for infusion and blood sampling
-
Syringe pump
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Liquid nitrogen
-
Homogenizer
-
Metabolite extraction buffer (e.g., 80% methanol)
-
GC-MS or LC-MS/MS system
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the experimental conditions.
-
Fast animals overnight (12-16 hours) with free access to water to achieve a metabolic steady state.
-
Anesthetize the animal and maintain anesthesia throughout the experiment.
-
Surgically implant catheters into a suitable vein (for infusion) and artery (for sampling), such as the jugular vein and carotid artery.
-
-
Tracer Preparation and Infusion:
-
Prepare a sterile solution of this compound in saline at the desired concentration. The exact concentration and infusion rate should be optimized based on preliminary studies to achieve detectable labeling in target metabolites without disturbing the metabolic steady state.
-
Administer a bolus injection of the tracer solution to rapidly increase the plasma concentration to the target steady-state level.
-
Immediately follow the bolus with a continuous infusion using a syringe pump for a predetermined duration (e.g., 90-120 minutes) to maintain isotopic steady state.
-
-
Sample Collection:
-
Collect arterial blood samples at regular intervals (e.g., 0, 30, 60, 90, 120 minutes) to monitor the isotopic enrichment of this compound in the plasma and confirm the attainment of a steady state.
-
At the end of the infusion period, clamp and rapidly excise the tissues of interest (e.g., liver, brown adipose tissue, skeletal muscle) and immediately freeze them in liquid nitrogen to quench all metabolic activity.
-
Collect a final blood sample via cardiac puncture.
-
-
Metabolite Extraction:
-
Grind the frozen tissues to a fine powder under liquid nitrogen.
-
Extract metabolites by adding ice-cold extraction buffer, vortexing, and incubating at -20°C.
-
Centrifuge the samples to pellet proteins and other cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis:
-
Analyze the isotopic enrichment of D-Mannitol and its downstream metabolites in plasma and tissue extracts using GC-MS or LC-MS/MS. This requires derivatization for GC-MS analysis.
-
Quantify the mass isotopomer distributions (MIDs) of key metabolites.
-
Protocol 2: Oral Gavage for Intestinal Permeability and First-Pass Metabolism
This protocol is adapted from studies on intestinal permeability and can be used to investigate the absorption and initial metabolism of this compound in the gut and liver.
Materials:
-
This compound
-
Sterile water
-
Oral gavage needles
-
Metabolic cages for urine collection
-
Urine collection tubes
-
LC-MS/MS system
Procedure:
-
Animal Preparation:
-
House animals individually in metabolic cages.
-
Fast animals overnight with free access to water.
-
Collect a baseline urine sample before tracer administration.
-
-
Tracer Administration:
-
Prepare a solution of this compound in sterile water.
-
Administer the solution to the animals via oral gavage.
-
-
Sample Collection:
-
Collect urine at timed intervals (e.g., 0-4 hours, 4-8 hours, 8-24 hours).
-
At the end of the collection period, blood and tissues can be collected as described in Protocol 1 to assess systemic distribution and tissue-specific metabolism.
-
-
Sample Analysis:
-
Analyze the concentration and isotopic enrichment of this compound in urine samples using LC-MS/MS.[1]
-
Analyze metabolites in blood and tissue extracts as described in Protocol 1.
-
Data Presentation
Quantitative data from metabolic flux analysis should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Plasma Isotopic Enrichment of this compound
| Time (minutes) | Animal 1 (% Enrichment) | Animal 2 (% Enrichment) | Animal 3 (% Enrichment) | Mean ± SD |
| 0 | 0 | 0 | 0 | 0 |
| 30 | 9.5 | 10.2 | 9.8 | 9.8 ± 0.35 |
| 60 | 14.8 | 15.5 | 15.1 | 15.1 ± 0.36 |
| 90 | 15.0 | 15.8 | 15.4 | 15.4 ± 0.40 |
| 120 | 15.2 | 15.9 | 15.5 | 15.5 ± 0.36 |
Table 2: Relative Metabolic Fluxes in Liver Tissue (Normalized to Citrate Synthase Flux)
| Metabolic Pathway | Control Group (Relative Flux ± SD) | Treatment Group (Relative Flux ± SD) | p-value |
| Glycolysis (Glucose -> Pyruvate) | 100 ± 8 | 85 ± 7 | <0.05 |
| Pentose Phosphate Pathway (Oxidative) | 12 ± 2 | 18 ± 3 | <0.05 |
| Mannitol Dehydrogenase | 5 ± 1 | 25 ± 4 | <0.01 |
| Pyruvate Carboxylase | 45 ± 5 | 55 ± 6 | <0.05 |
| Pyruvate Dehydrogenase | 30 ± 4 | 25 ± 3 | ns |
Visualization of Pathways and Workflows
Metabolic Pathway of D-Mannitol
References
Application Notes and Protocols for 13C NMR Analysis of D-Mannitol-2-13C
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a detailed guide for the quantitative analysis of D-Mannitol-2-13C using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines sample preparation, experimental setup, data acquisition, and processing parameters tailored for accurate and reproducible results.
Introduction
D-Mannitol, a sugar alcohol, is widely used in the pharmaceutical and food industries. Isotopic labeling, such as with Carbon-13 at the C2 position (this compound), provides a powerful tool for tracing its metabolic fate, studying reaction mechanisms, and for quantitative analysis in complex mixtures. 13C NMR spectroscopy is the primary analytical technique for distinguishing and quantifying isotopically labeled molecules. This guide provides the necessary protocols to achieve high-quality, quantitative data for this compound.
Predicted 13C NMR Spectral Data for D-Mannitol
The analysis of this compound relies on the accurate assignment of its 13C NMR spectrum. The chemical shifts for unlabeled D-Mannitol in D₂O are well-established and serve as a basis for identifying the labeled carbon. Due to the symmetry of the molecule, unlabeled D-mannitol exhibits three distinct signals. The introduction of a ¹³C label at the C2 position will result in a prominent, quantifiable signal for this carbon.
Table 1: 13C NMR Chemical Shifts of D-Mannitol in D₂O
| Carbon Atom | Chemical Shift (ppm) |
| C1, C6 | ~65.92 |
| C2, C5 | ~71.92 |
| C3, C4 | ~73.49 |
| Note: Chemical shifts are referenced to an internal standard (e.g., DSS). Data sourced from the Biological Magnetic Resonance Bank (BMRB)[1]. The chemical shift of the ¹³C-labeled C2 carbon in D-Mannitol-2-¹³C is expected to be very close to the value for the unlabeled compound, with minor isotopic effects on adjacent carbons. |
Experimental Protocols
Protocol 1: Sample Preparation for Quantitative 13C NMR
Accurate quantitative NMR starts with meticulous sample preparation. The following protocol is recommended for the analysis of this compound.
Materials:
-
This compound
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Internal Standard (e.g., Maleic Acid, Dimethyl sulfone)
-
Paramagnetic Relaxation Agent (e.g., Chromium(III) acetylacetonate, Cr(acac)₃) (Optional)
-
NMR tubes (5 mm, high precision)
-
Volumetric flasks and pipettes
Procedure:
-
Analyte and Internal Standard Preparation:
-
Accurately weigh a known amount of this compound and a suitable internal standard. The choice of internal standard should be based on its solubility and having a signal that does not overlap with the analyte signals[2].
-
Dissolve both the analyte and the internal standard in a known volume of D₂O in a volumetric flask. A typical concentration for quantitative 13C NMR is in the range of 10-50 mg/mL.
-
-
Use of a Relaxation Agent (Optional but Recommended):
-
To significantly reduce the experiment time, a paramagnetic relaxation agent can be added. This shortens the spin-lattice relaxation times (T₁) of the carbon nuclei, allowing for a shorter relaxation delay between scans[3].
-
A stock solution of Cr(acac)₃ in D₂O can be prepared. A small aliquot is then added to the NMR sample to achieve a final concentration of approximately 1-5 mM[4].
-
-
Sample Transfer and Homogenization:
-
Transfer the final solution to a 5 mm NMR tube. The recommended sample volume is typically 0.6-0.7 mL.
-
Ensure the solution is thoroughly mixed and homogenous.
-
Protocol 2: Quantitative 13C NMR Data Acquisition
The following parameters are a starting point for quantitative 13C NMR analysis on a modern NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.
Table 2: Recommended 13C NMR Acquisition Parameters
| Parameter | Recommended Value | Purpose |
| Pulse Program | zgig or equivalent | Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate integration[3]. |
| Pulse Angle | 30-45° | A smaller flip angle allows for shorter relaxation delays. |
| Relaxation Delay (D1) | 5 x T₁ of the slowest relaxing carbon | Crucial for ensuring full relaxation of all nuclei for accurate quantification. For carbohydrates, this can be on the order of several seconds. A conservative starting point without a relaxation agent is 45 seconds[5]. With a relaxation agent, this can be significantly reduced to 1-5 seconds. |
| Acquisition Time (AQ) | 1-2 seconds | To ensure good digital resolution. |
| Number of Scans (NS) | Dependent on sample concentration | Sufficient scans should be acquired to achieve a signal-to-noise ratio of at least 150:1 for the signals of interest for accurate integration. |
| Temperature | 298 K (25 °C) | Maintain a constant temperature for reproducibility. |
Workflow for Quantitative 13C NMR Analysis
Data Presentation and Analysis
The primary goal of quantitative 13C NMR is to determine the concentration of this compound. This is achieved by comparing the integral of the labeled C2 signal to the integral of a known amount of an internal standard.
Table 3: Example Data for Quantitative Analysis
| Signal | Chemical Shift (ppm) | Integral Value | Number of Carbons | Molar Amount (Calculated) |
| This compound (C2) | ~71.92 | Ianalyte | 1 | nanalyte |
| Internal Standard | δstd | Istd | Nstd | nstd |
The concentration of the analyte can be calculated using the following formula:
Concentrationanalyte = ( Ianalyte / Istd ) * ( Nstd / 1 ) * ( MWanalyte / MWstd ) * ( mstd / V )
Where:
-
I is the integral value
-
N is the number of carbons for the integrated signal of the standard
-
MW is the molecular weight
-
m is the mass
-
V is the volume of the solvent
Metabolic Fate of D-Mannitol
When this compound is used as a tracer in biological systems, it is important to understand its metabolic pathway. Studies on D-[1-¹³C]-mannitol have shown that it is fermented by gut microbiota into short-chain fatty acids (SCFAs), primarily propionate and butyrate[6]. The ¹³C label will be incorporated into these metabolites, allowing for the tracing of the metabolic pathway.
The expected 13C NMR signals for the major metabolites of D-[1-¹³C]-mannitol are provided in the table below. Similar patterns of labeled metabolites are expected from this compound, although the specific position of the label within the SCFAs may differ.
Table 4: 13C Chemical Shifts of D-[1-¹³C]-Mannitol Metabolites
| Metabolite | Labeled Position | Chemical Shift (ppm) |
| D-[1-¹³C]-mannitol | C1 | 63.5 |
| [3-¹³C]-propionate | C3 | 10.4 |
| [4-¹³C]-butyrate | C4 | 13.5 |
| [2-¹³C]-acetate | C2 | 23.5 |
| [2-¹³C]-propionate | C2 | 30.9 |
| [2-¹³C]-butyrate | C2 | 40.0 |
| Data from a study on the fermentation of D-[1-¹³C]-mannitol[6]. |
Conclusion
The protocols and data presented provide a robust framework for the quantitative analysis of this compound by 13C NMR spectroscopy. Adherence to these guidelines for sample preparation and data acquisition, particularly the use of an internal standard and appropriate relaxation delays, will ensure accurate and reproducible results. These methods are applicable to a wide range of research and development activities, from metabolic tracing studies to quality control in pharmaceutical formulations.
References
- 1. bmse000099 D-Mannitol at BMRB [bmrb.io]
- 2. Quantitative (13)C NMR analysis of lignins with internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 4. Development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13C NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of D-Mannitol-2-¹³C Using Mass Spectrometry for Research and Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Mannitol, a six-carbon sugar alcohol, is a compound of significant interest in various scientific disciplines. In clinical research, it is frequently used as a probe to assess intestinal permeability. The use of a stable isotope-labeled version, specifically D-Mannitol-2-¹³C, offers a distinct advantage over its unlabeled counterpart by minimizing interference from endogenous or dietary sources of mannitol, thereby enhancing the accuracy and sensitivity of such assays.[1][2][3][4] This application note provides detailed protocols for the quantitative analysis of D-Mannitol-2-¹³C in biological matrices using two powerful mass spectrometry techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of Mass Spectrometry in D-Mannitol-2-¹³C Detection
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. When coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), it provides high specificity and sensitivity for the detection and quantification of molecules like D-Mannitol-2-¹³C. The introduction of a ¹³C isotope increases the mass of the molecule by one atomic mass unit compared to the naturally abundant ¹²C-mannitol, allowing for their clear differentiation in the mass spectrometer.[1]
Section 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is a highly sensitive and specific method for the analysis of non-volatile compounds like mannitol in complex biological fluids such as urine.[5][6] This technique offers the advantage of minimal sample preparation and direct analysis.
Experimental Protocol: LC-MS/MS Analysis of D-Mannitol-2-¹³C in Urine
This protocol is adapted from methodologies developed for intestinal permeability testing.[1][3][4]
1. Materials and Reagents
-
D-Mannitol-2-¹³C standard
-
¹²C-Mannitol standard
-
¹³C₆-Mannitol (Internal Standard)
-
LC-MS grade water
-
LC-MS grade methanol
-
Ammonium acetate
-
Urine samples from subjects administered with D-Mannitol-2-¹³C
2. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a 96-well plate, add 25 µL of each urine sample, calibrator, or quality control sample.
-
To each well, add 250 µL of the internal standard solution (¹³C₆-Mannitol in water/methanol). This results in an 11-fold dilution.[1]
-
Mix thoroughly by pipetting or gentle vortexing.
-
Centrifuge the plate to pellet any precipitates.
-
Transfer the supernatant to a clean 96-well plate for injection into the LC-MS/MS system.
3. LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1][5]
-
Chromatographic Column: A normal phase HPLC column, such as a CARBOSep CoreGel 87C column (300 × 7.8 mm, 9 µm), is suitable for separating sugars.[1]
-
Mobile Phase: Isocratic elution with 5% methanol in water containing 0.1 mM ammonium acetate.[1]
-
Flow Rate: As recommended for the specific column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.[1]
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. The specific precursor-to-product ion transitions for each analyte are monitored.[1]
Quantitative Data: LC-MS/MS Method Performance
The following table summarizes the quantitative performance characteristics of a typical LC-MS/MS method for mannitol analysis.
| Parameter | ¹²C-Mannitol | D-Mannitol-2-¹³C | ¹³C₆-Mannitol (IS) | Reference |
| Precursor Ion (m/z) | 181.05 | 182.05 | 186.9 | [1] |
| Product Ion (m/z) | 89 | 89 | 60.9 | [1] |
| Limit of Detection (LOD) | - | 0.021 pg/mL | - | [1] |
| Limit of Quantification (LOQ) | - | 0.029 pg/mL | - | [1] |
| Linearity Range | 0-500 µg/mL | - | - | [1] |
Experimental Workflow: LC-MS/MS
References
- 1. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut | Springer Nature Experiments [experiments.springernature.com]
- 5. Quantifying lactulose and mannitol using LC-MS/MS in a clinical study of children with environmental enteric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
Application Notes and Protocols: D-Mannitol-2-13C in Gut Permeability Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of D-Mannitol-2-13C (¹³C-Mannitol) as a biomarker for assessing intestinal permeability. This stable, non-radioactive isotope offers significant advantages over conventional D-Mannitol (¹²C-Mannitol), primarily by mitigating the impact of dietary mannitol contamination on test results.
Introduction to Intestinal Permeability Assessment
Increased intestinal permeability, often referred to as "leaky gut," is implicated in the pathophysiology of numerous disorders, including celiac disease, inflammatory bowel disease (IBD), irritable bowel syndrome (IBS), obesity, and HIV.[1] The assessment of intestinal permeability is a valuable tool in both clinical diagnostics and therapeutic development.
One of the most common methods for in vivo measurement of intestinal permeability involves the oral administration of sugar probes that are poorly absorbed and not metabolized, followed by the measurement of their urinary excretion.[1][2] The ratio of a larger sugar (like lactulose), which permeates through larger pores and breaks in the mucosal barrier, to a smaller sugar (like mannitol), which permeates through smaller, transcellular pores, is used to assess the integrity of the intestinal barrier.[2][3][4]
The Advantage of this compound
Conventional intestinal permeability tests using ¹²C-Mannitol are susceptible to interference from dietary sources, as mannitol is a common sugar alcohol found in various foods and medications.[1][5][6] This can lead to high baseline levels of mannitol in urine, complicating the interpretation of test results.
¹³C-Mannitol, a stable isotope of mannitol, provides a solution to this challenge. Since ¹³C constitutes only about 1% of natural carbon, the baseline urinary excretion of ¹³C-Mannitol is significantly lower than that of ¹²C-Mannitol.[1][5] Studies have shown that baseline contamination of ¹³C-Mannitol is approximately 20-fold lower than that of ¹²C-Mannitol, making it a superior probe for accurately measuring small intestinal permeability.[1][5]
Experimental Protocols
The following protocols are based on methodologies reported in clinical studies for the assessment of intestinal permeability using ¹³C-Mannitol.
Protocol 1: Basic Intestinal Permeability Test
This protocol is adapted from studies comparing ¹³C-Mannitol and ¹²C-Mannitol in healthy volunteers.[1][5]
1. Subject Preparation:
-
Subjects should fast overnight.
-
Dietary restrictions are crucial. Instruct subjects to avoid medications affecting gastrointestinal transit or permeability for 7 days prior to the test, and to avoid artificial sweeteners, lactulose, and mannitol for 2 days prior to and during the 24-hour testing period.[1]
2. Baseline Urine Collection:
-
Collect a baseline urine sample before the administration of the sugar solution.
3. Preparation and Administration of Sugar Solution:
-
Dissolve the following in 250 ml of water:
-
100 mg ¹³C-Mannitol
-
1000 mg (1 g) Lactulose
-
-
Administer the solution orally to the subject.
4. Timed Urine Collection:
-
Collect urine over the following time periods in separate, clearly labeled containers:
-
0-2 hours post-administration (primarily reflects small intestinal permeability)[3]
-
2-8 hours post-administration
-
8-24 hours post-administration
-
5. Sample Analysis:
-
Measure the concentrations of ¹³C-Mannitol and lactulose in the collected urine samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[5][6][7]
6. Data Analysis:
-
Calculate the percentage of each sugar excreted in the urine relative to the ingested dose.
-
Determine the lactulose to ¹³C-Mannitol ratio (L/¹³CM ratio). An increased ratio is indicative of increased intestinal permeability.[8]
Protocol 2: Intestinal Permeability Test with Indomethacin Challenge
This protocol is designed to assess intestinal permeability under a pro-inflammatory challenge, which can unmask subtle alterations in barrier function.[8]
1. Subject Preparation and Baseline Test:
-
Follow steps 1-6 of Protocol 1 to establish a baseline intestinal permeability profile.
2. Indomethacin Administration:
-
Instruct the subject to take three 25 mg capsules of immediate-release indomethacin 8 hours before the next visit (just before fasting).
-
Administer an additional three 25 mg capsules of indomethacin 30 minutes before the repeat permeability test.[8]
3. Repeat Permeability Testing:
-
Repeat steps 2-6 of Protocol 1 to assess intestinal permeability following the indomethacin challenge.
Data Presentation
The following tables summarize key quantitative data from studies utilizing ¹³C-Mannitol.
Table 1: Comparison of Baseline and Post-Dose Urinary Excretion of ¹³C-Mannitol and ¹²C-Mannitol
| Parameter | ¹³C-Mannitol | ¹²C-Mannitol | Reference |
| Baseline Contamination | ~20-fold lower | Higher | [1][5] |
| Fold Increase from Baseline (0-2h) | 105-fold | 6-fold | [1] |
| Mean Cumulative Excretion (24h after 100mg dose) | 31 mg | 78 mg | [1] |
Table 2: Normative Data for Urinary Sugar Excretion (Percentage of Administered Dose over 24 hours)
| Sugar Probe | Median Excretion (%) | Reference |
| ¹³C-Mannitol | ~30% | [9] |
| Rhamnose | ~15% | [9] |
| Lactulose | 0.32% | [9] |
| Sucralose | 2.3% | [9] |
Mandatory Visualizations
References
- 1. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Techniques of Functional and Motility Test: How to Perform and Interpret Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Integrating the lactulose-mannitol test for intestinal permeability with untargeted metabolomics for drug monitoring through dual liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Development and Validation of Test for "Leaky Gut" Small Intestinal and Colonic Permeability Using Sugars in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of D-Mannitol-2-¹³C in Biological Samples for Intestinal Permeability Assessment
Introduction
D-Mannitol, a sugar alcohol, is minimally absorbed by the intestinal epithelium, making it an excellent probe for assessing gut permeability. When gut barrier function is compromised, mannitol absorption increases, leading to higher concentrations in blood and subsequent excretion in urine. The use of a stable isotope-labeled version, D-Mannitol-2-¹³C, offers significant advantages over its unlabeled counterpart by minimizing interference from endogenous or dietary mannitol, thereby increasing the accuracy of permeability measurements.[1][2] This application note provides detailed protocols for the quantification of D-Mannitol-2-¹³C in human plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][3][4][5]
Principle of the Method
This method relies on the principle of stable isotope dilution. A known concentration of a different isotopically labeled mannitol, such as D-mannitol-¹³C₆, is used as an internal standard (IS) and spiked into the biological samples (plasma or urine).[1][3] Following sample preparation to remove interfering substances, the sample is subjected to LC-MS/MS analysis. The D-Mannitol-2-¹³C and the internal standard are separated chromatographically and detected by the mass spectrometer. Quantification is achieved by comparing the peak area ratio of D-Mannitol-2-¹³C to the internal standard against a calibration curve prepared with known concentrations of the analyte.
Experimental Protocols
Protocol 1: Quantification of D-Mannitol-2-¹³C in Human Urine
This protocol is adapted from methodologies used for intestinal permeability testing.[1]
Materials and Reagents:
-
D-Mannitol-2-¹³C
-
D-mannitol-¹³C₆ (Internal Standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Ammonium acetate
-
Microcentrifuge tubes or 96-well plates
-
Analytical balance
-
Vortex mixer
-
Centrifuge
Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex for 30 seconds.
-
Centrifuge the samples at 13,000 x g for 10 minutes to pellet any precipitate.
-
In a clean microcentrifuge tube or a well of a 96-well plate, add 25 µL of the urine supernatant.
-
To each sample, add 250 µL of the internal standard solution (D-mannitol-¹³C₆ in 80:20 ACN/water). The final concentration of the internal standard should be optimized based on the expected analyte concentration range.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 x g for 15 minutes to precipitate proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating polar compounds like mannitol.[3] Alternatively, a CARBOSep CoreGel 87C column can be used.[1]
-
Mobile Phase: An isocratic mobile phase of 80:20 ACN/water with 0.1 mM ammonium acetate.[1]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
-
MS System: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) and negative electrospray ionization (ESI) mode.
-
MRM Transitions:
Calibration and Quantification:
Prepare a series of calibration standards by spiking known concentrations of D-Mannitol-2-¹³C into a blank matrix (e.g., synthetic urine or water). Process these standards alongside the unknown samples. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of D-Mannitol-2-¹³C in the unknown samples is then determined from this curve.
Protocol 2: Quantification of D-Mannitol-2-¹³C in Human Plasma
This protocol outlines the analysis of D-Mannitol-2-¹³C in plasma, which can be useful for pharmacokinetic studies.
Materials and Reagents:
-
Same as for urine analysis.
Sample Preparation:
-
Thaw frozen plasma samples to room temperature.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 200 µL of ice-cold methanol containing the internal standard (D-mannitol-¹³C₆) to precipitate proteins.
-
Vortex vigorously for 2 minutes.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 ACN/water).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions:
The LC-MS/MS conditions can be the same as those described for urine analysis.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of mannitol in biological samples using LC-MS/MS.
Table 1: Performance Characteristics for D-Mannitol Quantification in Urine
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 0.029 pg/mL | [1] |
| Linearity Range | 0 - 500 µg/mL | [1] |
| Precision (CV%) | < 15% | [1] |
| Accuracy | 97.2% to 101.2% (within-run) | [4][5] |
| Recovery | > 90% | [4][5] |
Table 2: Performance Characteristics for D-Mannitol Quantification in Plasma
| Parameter | Value | Reference |
| Limit of Quantification (LLOQ) | 7.5 µg/mL | [6] |
| Upper Limit of Quantification (ULOQ) | 1500 µg/mL | [6] |
| Linearity Range | 100 - 600 ng/µL | [7] |
| Reproducibility (Standard Deviation) | 1.311% | [7] |
Visualizations
Experimental Workflow for D-Mannitol-2-¹³C Quantification
Caption: Workflow for quantifying D-Mannitol-2-¹³C in biological samples.
Logical Relationship in Stable Isotope Dilution
Caption: Principle of stable isotope dilution for accurate quantification.
References
- 1. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrating the lactulose-mannitol test for intestinal permeability with untargeted metabolomics for drug monitoring through dual liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. b-ac.co.uk [b-ac.co.uk]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for D-Mannitol-2-13C Tracer Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Mannitol, a six-carbon sugar alcohol, plays a crucial role in the metabolism of various organisms, including plants, fungi, and bacteria. It serves as a carbon storage compound, an osmolyte for stress protection, and a scavenger of reactive oxygen species (ROS).[1][2][3] Understanding the metabolic fate of mannitol is critical for research in areas such as plant physiology, fungal pathogenesis, and drug development. Stable isotope tracer analysis using D-Mannitol-2-13C offers a powerful method to quantitatively trace the metabolic pathways of mannitol and elucidate the intricate network of carbon flux in living systems.[4][5]
This document provides detailed application notes and protocols for designing and conducting this compound tracer experiments. It covers experimental design, sample preparation for various analytical platforms, and data analysis strategies for metabolic flux analysis.
Core Applications
-
Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic pathways involving mannitol. This is crucial for understanding cellular physiology and identifying metabolic bottlenecks.[5][6]
-
Pathway Elucidation: Identifying and confirming the activity of specific metabolic pathways that utilize mannitol as a substrate.
-
Host-Pathogen Interactions: Investigating the role of mannitol metabolism in the virulence of pathogenic fungi and the defense responses of host plants.[2][7]
-
Drug Discovery and Development: Screening for compounds that inhibit mannitol metabolism in pathogenic organisms.
-
Intestinal Permeability Studies: Using this compound as a stable isotope biomarker to assess gut barrier function, offering a more sensitive and specific alternative to unlabeled mannitol.[8][9]
Experimental Design for Metabolic Flux Analysis
A successful this compound tracer experiment requires careful planning. The following are key considerations for designing an experiment for metabolic flux analysis.
Isotopic Tracer Selection and Concentration
-
Tracer: this compound is a suitable tracer for probing pathways directly connected to mannitol metabolism. The single 13C label at the C2 position allows for precise tracking of its entry into central carbon metabolism.
-
Concentration: The optimal concentration of this compound depends on the biological system and the specific research question. It should be high enough to ensure significant incorporation of the label into downstream metabolites but not so high as to cause metabolic perturbations. A starting point for cell culture experiments is typically in the range of 1-5 mM. Pilot experiments are recommended to determine the optimal concentration.
Labeling Strategy and Duration
-
Isotopic Steady State: For steady-state metabolic flux analysis, it is crucial to achieve isotopic steady state, where the fractional labeling of intracellular metabolites becomes constant over time. The time to reach isotopic steady state varies depending on the organism's metabolic rate and the pool sizes of the metabolites of interest.[10][11]
-
Typical Durations:
-
Dynamic Labeling: In cases where steady state is difficult to achieve or the interest is in the kinetics of labeling, a dynamic labeling experiment with multiple time points can be performed.
Biological System and Culture Conditions
-
Cell Culture (Fungi, Plants, Mammalian):
-
Use a defined minimal or synthetic medium to have full control over the carbon sources. For complex media, the contribution of unlabeled carbon sources needs to be accounted for in the flux analysis.[12][13]
-
Ensure cells are in a steady state of growth (e.g., exponential phase) during the labeling experiment.
-
-
Whole Organisms (Plants, Fungi):
-
The delivery of the tracer needs to be carefully controlled (e.g., through the nutrient solution for plants).
-
Consider the spatial distribution of the tracer and its metabolites within the organism.
-
Experimental Protocols
Protocol 1: this compound Labeling in Fungal/Yeast Cell Culture
-
Pre-culture: Grow the fungal or yeast cells in a standard, unlabeled liquid medium to the mid-exponential phase.
-
Washing: Harvest the cells by centrifugation and wash them twice with a sterile, carbon-free medium to remove any residual unlabeled carbon sources.
-
Labeling: Resuspend the cells in a fresh, defined medium containing this compound as the sole or primary carbon source at the predetermined optimal concentration.
-
Incubation: Incubate the cells under the desired experimental conditions (temperature, agitation) for a duration sufficient to reach isotopic steady state.
-
Metabolite Quenching and Extraction:
-
Rapidly quench metabolic activity by adding a cold solvent mixture (e.g., 60% methanol at -20°C).
-
Harvest the cells quickly by centrifugation at a low temperature.
-
Extract intracellular metabolites using a suitable solvent system (e.g., a two-phase extraction with methanol/water and chloroform).
-
-
Sample Storage: Store the extracted metabolites at -80°C until analysis.
Protocol 2: Sample Preparation for GC-MS Analysis (Derivatization)
For the analysis of polar metabolites like mannitol and its derivatives by Gas Chromatography-Mass Spectrometry (GC-MS), a derivatization step is necessary to increase their volatility.[14][15][16]
-
Drying: Evaporate the solvent from the metabolite extract to complete dryness under a stream of nitrogen gas or using a vacuum concentrator.
-
Oximation:
-
Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried extract.
-
Incubate at 30°C for 90 minutes with shaking. This step protects aldehyde and keto groups.
-
-
Silylation:
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 37°C for 30 minutes with shaking. This step replaces active hydrogens on hydroxyl and amine groups with trimethylsilyl (TMS) groups.
-
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Protocol 3: LC-MS/MS Analysis of this compound
This protocol is adapted from a method for analyzing 13C-mannitol in urine and can be modified for cell culture extracts.[8]
-
Sample Preparation:
-
Dilute the metabolite extract with a suitable solvent (e.g., 5% methanol in water).
-
Add an internal standard, such as uniformly labeled 13C6-Mannitol, for quantification.
-
-
Chromatographic Separation:
-
Use a suitable HPLC column for separating sugars, such as a normal-phase or HILIC column.
-
Employ an isocratic or gradient elution with a mobile phase consisting of acetonitrile and water with a modifier like ammonium acetate.
-
-
Mass Spectrometry Detection:
-
Use a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Set the instrument to negative electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. For example, for 13C(1)-Mannitol, the transition could be m/z 182.05 -> 89.[8]
-
Data Presentation
Quantitative data from this compound tracer experiments should be summarized in clear and structured tables to facilitate comparison and interpretation.
| Parameter | Condition 1 | Condition 2 | p-value | Reference |
| This compound Uptake Rate (nmol/mg biomass/h) | Value ± SD | Value ± SD | <0.05 | Fictional |
| Fractional Labeling of Intracellular Mannitol | % ± SD | % ± SD | <0.05 | Fictional |
| Flux through Mannitol Dehydrogenase (relative units) | Value ± SD | Value ± SD | <0.05 | Fictional |
| Flux into Pentose Phosphate Pathway (relative units) | Value ± SD | Value ± SD | <0.05 | Fictional |
| Flux into Glycolysis (relative units) | Value ± SD | Value ± SD | <0.05 | Fictional |
| Table 1: Example of a summary table for metabolic flux analysis data from a this compound tracer experiment comparing two different conditions. |
| Time Point (hours) | 12C-Mannitol Excretion (mg) | 13C-Mannitol Excretion (mg) |
| Baseline | 0.8 ± 0.5 | 0.04 ± 0.02 |
| 0-2 | 4.5 ± 2.1 | 4.2 ± 1.8 |
| 2-8 | 25.6 ± 10.3 | 15.8 ± 6.7 |
| 8-24 | 78.1 ± 35.2 | 31.0 ± 12.5 |
| Table 2: Urinary excretion of 12C- and 13C-mannitol in healthy volunteers after co-administration. Data are presented as mean ± SD. (Adapted from[8]) |
Data Analysis and Metabolic Flux Calculation
The analysis of 13C labeling patterns in metabolites allows for the calculation of intracellular metabolic fluxes.
-
Mass Isotopomer Distribution (MID) Analysis: The raw mass spectrometry data is processed to determine the fractional abundance of each mass isotopomer (M+0, M+1, M+2, etc.) for mannitol and its downstream metabolites.
-
Metabolic Network Model: A stoichiometric model of the relevant metabolic pathways is constructed. This model defines the carbon transitions for each reaction.
-
Flux Estimation Software: The MIDs, along with any measured extracellular fluxes (e.g., substrate uptake and product secretion rates), are used as inputs for specialized software to estimate the intracellular fluxes. Several software packages are available for this purpose:
-
13CFLUX2: A high-performance simulator for steady-state and non-stationary 13C-MFA.[17][18]
-
METRAN: Software for 13C-metabolic flux analysis, tracer experiment design, and statistical analysis.[1]
-
FiatFlux: A user-friendly open-source package for flux ratio and 13C-constrained flux balancing analysis.[19]
-
FreeFlux: An open-source Python package for both steady-state and non-stationary 13C-MFA.[20]
-
-
Statistical Analysis: A goodness-of-fit test is performed to assess how well the estimated fluxes explain the experimental data. Confidence intervals for the estimated fluxes are also calculated to determine their precision.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Fungal Mannitol Metabolism Pathway with this compound Tracer.
Caption: Experimental Workflow for this compound Metabolic Flux Analysis.
Caption: Role of Mannitol in Plant-Fungus Interaction and Defense Response.
References
- 1. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
- 2. Mannitol metabolism during pathogenic fungal–host interactions under stressed conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mannitol metabolism during pathogenic fungal-host interactions under stressed conditions [agris.fao.org]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. [PDF] Mannitol estimation in biological fluids by gas-liquid chromatography of trimethylsilyl derivatives. | Semantic Scholar [semanticscholar.org]
- 6. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 7. pnas.org [pnas.org]
- 8. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. search.library.brandeis.edu [search.library.brandeis.edu]
- 13. 13C-metabolic flux analysis of Saccharomyces cerevisiae in complex media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. restek.com [restek.com]
- 17. 13CFLUX2: | www.13cflux.net [13cflux.net]
- 18. academic.oup.com [academic.oup.com]
- 19. FiatFlux – a software for metabolic flux analysis from 13C-glucose experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: D-Mannitol-2-13C in Studying Carbohydrate Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Mannitol, a six-carbon sugar alcohol, is a key intermediate in the metabolism of various organisms. While extensively studied in plants, fungi, and bacteria, its role and metabolic fate within mammalian cells are less characterized. The stable isotope-labeled analog, D-Mannitol-2-13C, presents a valuable tool for tracing the metabolic pathways of this polyol and its contribution to central carbon metabolism. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tracer to investigate carbohydrate metabolism, particularly glycolysis and the pentose phosphate pathway (PPP), in mammalian cells. This approach can offer novel insights into metabolic reprogramming in disease states, such as cancer, and aid in the development of therapeutic strategies targeting metabolic pathways.
The central principle involves introducing this compound into cell culture, where it is taken up and metabolized. The 13C label at the C2 position serves as a tracer that can be monitored as it incorporates into downstream metabolites. By tracking the mass shifts in these metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can elucidate metabolic fluxes and pathway activities.
Principle of this compound Tracing
Upon uptake by mammalian cells, D-Mannitol is hypothesized to be converted to D-fructose. This conversion is catalyzed by mannitol dehydrogenase, an enzyme known to facilitate the reversible reaction between mannitol and fructose. The resulting D-fructose can then be phosphorylated to fructose-6-phosphate, a key intermediate that enters both the glycolytic and pentose phosphate pathways.
The 13C label on the second carbon of mannitol is transferred to the second carbon of fructose and subsequently to the second carbon of fructose-6-phosphate. As fructose-6-phosphate is metabolized through glycolysis and the PPP, the 13C label will be incorporated into various downstream metabolites, allowing for the tracing of these pathways.
Key Applications
-
Metabolic Flux Analysis (MFA): Quantitatively determine the rate of metabolic reactions (fluxes) through glycolysis and the PPP.
-
Relative Pathway Activity: Assess the relative contribution of glycolysis versus the PPP in various cell types or under different experimental conditions.
-
Drug Discovery and Development: Evaluate the on-target effects of drugs that modulate carbohydrate metabolism by observing changes in labeling patterns of key metabolites.
-
Disease Metabolism Research: Investigate metabolic alterations in diseases like cancer, where cells often exhibit significant changes in glucose and carbohydrate metabolism.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from a this compound tracing experiment in a cancer cell line compared to a non-cancerous control cell line. This data is for illustrative purposes to demonstrate how results can be presented.
Table 1: Relative Abundance of 13C-Labeled Metabolites in Glycolysis and PPP
| Metabolite | Labeled Isotopologue | Cancer Cell Line (% Labeled) | Control Cell Line (% Labeled) |
| Fructose-6-Phosphate | M+1 | 85 | 60 |
| Glucose-6-Phosphate | M+1 | 83 | 58 |
| 3-Phosphoglycerate | M+1 | 75 | 45 |
| Pyruvate | M+1 | 70 | 40 |
| Lactate | M+1 | 80 | 50 |
| Ribose-5-Phosphate | M+1 | 40 | 25 |
| Sedoheptulose-7-Phosphate | M+1 | 35 | 20 |
Table 2: Calculated Metabolic Fluxes (normalized to uptake rate)
| Metabolic Flux | Cancer Cell Line (Relative Flux) | Control Cell Line (Relative Flux) |
| Glycolysis (Fructose-6-P -> Pyruvate) | 0.85 | 0.60 |
| Pentose Phosphate Pathway (Oxidative) | 0.15 | 0.10 |
| Lactate Dehydrogenase (Pyruvate -> Lactate) | 0.90 | 0.70 |
| Pyruvate Dehydrogenase (Pyruvate -> Acetyl-CoA) | 0.10 | 0.30 |
Experimental Protocols
Protocol 1: this compound Labeling in Mammalian Cell Culture
Materials:
-
Mammalian cell line of interest (e.g., cancer cell line and a non-cancerous control)
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (sterile solution)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Extraction Solvent (e.g., 80% methanol, -80°C)
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to reach 70-80% confluency in standard growth medium.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the standard culture medium with this compound to a final concentration of 1-10 mM. The optimal concentration should be determined empirically for each cell line.
-
Medium Exchange: Aspirate the standard growth medium from the cells and wash them once with pre-warmed sterile PBS.
-
Initiation of Labeling: Add the pre-warmed this compound labeling medium to the cells.
-
Incubation: Incubate the cells for a desired period (e.g., 2, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized to achieve isotopic steady-state for the metabolites of interest.
-
Metabolite Quenching and Extraction: a. Place the culture vessel on ice to rapidly quench metabolic activity. b. Aspirate the labeling medium. c. Quickly wash the cells twice with ice-cold PBS. d. Add a sufficient volume of ice-cold 80% methanol to the cells. e. Scrape the cells from the surface of the culture vessel in the presence of the extraction solvent. f. Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Cell Lysis and Protein Precipitation: a. Vortex the tube vigorously for 1 minute. b. Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
-
Sample Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube. The samples can be stored at -80°C until analysis.
Protocol 2: Analysis of 13C-Labeled Metabolites by LC-MS/MS
Materials:
-
Metabolite extracts from Protocol 1
-
LC-MS/MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)
-
Appropriate chromatography column for polar metabolites (e.g., HILIC or anion-exchange)
-
Mobile phase solvents (e.g., acetonitrile, water with appropriate additives)
-
Metabolite standards (labeled and unlabeled)
Procedure:
-
Sample Preparation: a. Evaporate the extraction solvent from the metabolite samples using a vacuum concentrator. b. Reconstitute the dried metabolites in a solvent compatible with the LC-MS method (e.g., 50% acetonitrile in water).
-
LC-MS/MS Analysis: a. Inject the reconstituted samples into the LC-MS/MS system. b. Separate the metabolites using an appropriate chromatographic gradient. c. Detect the metabolites using the mass spectrometer in either positive or negative ion mode, depending on the analytes. d. Monitor the mass isotopologue distributions (MIDs) for key metabolites in glycolysis and the PPP (e.g., fructose-6-phosphate, pyruvate, lactate, ribose-5-phosphate). This involves monitoring for the unlabeled (M+0) and the 13C-labeled (M+1) forms of each metabolite.
-
Data Analysis: a. Integrate the peak areas for each isotopologue of the target metabolites. b. Calculate the fractional enrichment of 13C for each metabolite. c. Correct for the natural abundance of 13C. d. Use the corrected fractional enrichments to calculate metabolic flux ratios or absolute fluxes using appropriate metabolic modeling software.
Protocol 3: Analysis of 13C-Labeled Metabolites by NMR Spectroscopy
Materials:
-
Metabolite extracts from Protocol 1
-
NMR spectrometer (e.g., 500 MHz or higher) with a cryoprobe
-
NMR tubes
-
D2O with an internal standard (e.g., DSS or TSP)
Procedure:
-
Sample Preparation: a. Lyophilize the metabolite extracts. b. Reconstitute the dried extracts in D2O containing a known concentration of an internal standard. c. Transfer the sample to an NMR tube.
-
NMR Data Acquisition: a. Acquire 1D 1H and 13C NMR spectra. b. Acquire 2D NMR spectra (e.g., 1H-13C HSQC) to aid in the identification and assignment of resonances from labeled metabolites.
-
Data Analysis: a. Process the NMR spectra (e.g., Fourier transformation, phasing, baseline correction). b. Identify and assign the resonances of the metabolites of interest. c. Quantify the 13C enrichment at specific carbon positions by comparing the integrals of the 13C-satellite peaks to the main 12C-bound proton peaks in the 1H spectrum, or by direct integration of signals in the 13C spectrum.
Visualizations
Application Notes: The Use of D-Mannitol-2-13C in Preclinical Research
Introduction
D-Mannitol-2-13C is a stable, non-radioactive, isotopically labeled form of D-mannitol.[1][2] In animal studies, it serves as a powerful tracer for a variety of applications, most notably in the assessment of intestinal permeability and in pharmacokinetic research.[3][4] The key advantage of using the 13C-labeled version over standard 12C-mannitol is its ability to be distinguished from endogenous or dietary mannitol, which can be a significant source of contamination and lead to inaccurate baseline measurements.[3][5][6] This property makes this compound a superior biomarker for generating precise and reliable data in vivo.[3][5]
Primary Applications
-
Intestinal Permeability Assessment: Increased intestinal permeability, often termed "leaky gut," is implicated in the pathophysiology of numerous gastrointestinal and systemic disorders.[3][5] Orally administered mannitol is poorly absorbed by the healthy intestine; therefore, the amount excreted in the urine is a direct measure of passive absorption through the paracellular pathway.[7] Using 13C-mannitol avoids issues with baseline contamination, providing a clearer signal and a more accurate quantification of permeability.[3][8] Studies have shown that 13C-mannitol has approximately 20-fold lower baseline contamination compared to its unlabeled counterpart.[5]
-
Pharmacokinetic (PK) Studies: As a stable isotope-labeled compound, this compound is an excellent tool for in vivo pharmacokinetic analysis.[1][9] It can be administered intravenously to study its distribution, metabolism, and excretion profile without the confounding presence of endogenous mannitol.[4][10] This is crucial for accurately determining parameters such as plasma half-life, volume of distribution, and clearance.
-
Metabolic Flux Analysis: Stable isotopes are foundational to metabolic flux analysis (MFA), which quantifies the rates of metabolic reactions within a biological system.[11][12] While less common for mannitol compared to glucose or glutamine, this compound can be used as a tracer to investigate specific metabolic pathways where mannitol may be a substrate or product.[11][13]
Protocol 1: Assessment of Small Intestinal Permeability in Rodents
This protocol details the use of orally administered this compound to quantify small intestinal permeability in rodent models.
Objective: To measure the in vivo passive permeability of the small intestine.
Principle: The urinary excretion of orally ingested this compound is proportional to its absorption through the intestinal barrier. An increase in the percentage of excreted tracer relative to the administered dose indicates increased intestinal permeability. The 0-2 hour urine collection window is most representative of small intestinal permeability.[7]
Experimental Workflow Diagram
Caption: Workflow for the intestinal permeability assay using this compound.
Methodology
-
Animal Preparation:
-
Use adult rats (e.g., Sprague-Dawley, 200-250g) or mice (e.g., C57BL/6, 20-25g).
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight (12-16 hours) with free access to water to ensure an empty gastrointestinal tract.[3]
-
-
Dose Preparation and Administration:
-
Prepare a solution of this compound in sterile water at a concentration suitable for oral gavage (e.g., 10-20 mg/mL).
-
Administer a dose of 50-100 mg/kg body weight via oral gavage.
-
Note: The optimal dose should be determined in pilot studies.
-
-
Sample Collection:
-
Immediately after administration, place each animal in an individual metabolic cage designed for urine collection.
-
Collect urine over timed intervals. For small intestinal permeability, the 0-2 hour fraction is critical.[7] Subsequent collections (e.g., 2-8 hours and 8-24 hours) can also be performed.[3]
-
Record the total volume of urine collected for each interval.
-
-
Sample Processing and Analysis:
-
Centrifuge urine samples to pellet any debris.
-
Transfer the supernatant to a clean tube and store at -80°C until analysis.
-
Quantify the concentration of this compound in the urine samples using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[3][6] The analysis should monitor for the specific mass transition of 13C-labeled mannitol (e.g., m/z 182.05 -> 89) to distinguish it from 12C-mannitol (m/z 181.05 -> 89).[3]
-
-
Data Calculation:
-
Calculate the total mass of this compound excreted in each time interval:
-
Mass Excreted (mg) = Concentration (mg/mL) x Urine Volume (mL)
-
-
Calculate the percentage of the administered dose excreted:
-
% Excretion = (Total Mass Excreted / Dose Administered) x 100
-
-
Compare the % excretion between control and treatment groups.
-
| Parameter | Recommendation |
| Animal Model | Rat (Sprague-Dawley, Wistar) or Mouse (C57BL/6, B6C3F1)[14][15] |
| Administration Route | Oral Gavage |
| Recommended Dose | 50 - 100 mg/kg (requires optimization) |
| Vehicle | Sterile Water |
| Key Collection Window | 0-2 hours post-administration[7] |
| Analytical Method | HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)[3][8] |
Protocol 2: Pharmacokinetic Profiling in Rodents
This protocol describes the use of intravenously administered this compound to determine its pharmacokinetic profile.
Objective: To determine key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).
Principle: Following intravenous bolus administration, the concentration of this compound in the plasma is measured at multiple time points. This concentration-time data is used to derive fundamental PK parameters that describe the compound's fate in the body.[4][10]
Experimental Workflow Diagram
Caption: Workflow for a pharmacokinetic (PK) study using this compound.
Methodology
-
Animal Preparation:
-
Use rats or mice fitted with an indwelling jugular vein or femoral vein catheter for stress-free administration and repeated blood sampling.
-
Allow animals to recover fully from surgery before the study.
-
-
Dose Preparation and Administration:
-
Dissolve this compound in sterile, pyrogen-free saline to the desired concentration.
-
Administer a single bolus dose via the catheter. A typical dose might range from 10-50 mg/kg.
-
Note: The exact dose should be selected based on the study's objectives and the analytical method's sensitivity.
-
-
Blood Sampling:
-
Collect serial blood samples (e.g., 50-100 µL) at appropriate time points. A typical schedule might be: pre-dose, and 2, 5, 15, 30, 60, 120, and 240 minutes post-dose.[10]
-
Collect samples into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the mean plasma concentration of this compound versus time.
-
Use non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.
-
| PK Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| t½ (Half-life) | Time required for the plasma concentration to decrease by half |
| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable point |
| AUC (0-inf) | Area under the curve extrapolated to infinity |
| CL (Clearance) | Volume of plasma cleared of the drug per unit time |
| Vd (Volume of Distribution) | Apparent volume into which the drug distributes in the body |
Table data is descriptive; actual values must be determined experimentally.[4]
Conceptual Pathway: Intestinal Permeability
This diagram illustrates the biological principle behind the intestinal permeability assay.
Caption: this compound passage across healthy vs. compromised intestinal barriers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:287100-69-0 | Chemsrc [chemsrc.com]
- 3. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of oral mannitol for bowel preparation for colonoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut | Springer Nature Experiments [experiments.springernature.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 616. Mannitol (WHO Food Additives Series 21) [inchem.org]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: D-Mannitol-2-13C Based Assays
Welcome to the technical support center for D-Mannitol-2-13C based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over unlabeled D-Mannitol in our assays?
A1: The key advantage of using this compound is the significant reduction in baseline interference.[1][2] Naturally occurring mannitol is present in various foods and can be produced by gut microbiota, leading to high and variable baseline levels in biological samples like urine.[1] This can interfere with the accurate quantification of exogenously administered mannitol. Since this compound is distinguishable from the naturally abundant 12C-mannitol by mass spectrometry, its use allows for more sensitive and accurate measurement of mannitol absorption and excretion, as the baseline levels of 13C-mannitol are negligible.[1][2]
Q2: What are the main applications of this compound in research and drug development?
A2: The primary application is in the assessment of intestinal permeability.[1][2] It is used as a probe to measure the integrity of the gut barrier. Additionally, as a stable isotope-labeled tracer, this compound can be employed in metabolic flux analysis (MFA) to investigate cellular metabolism, although this application is less common than for other labeled substrates like glucose or glutamine.[3][4]
Q3: What is the metabolic fate of this compound after oral administration?
A3: D-Mannitol is poorly absorbed by the host and is primarily metabolized by the intestinal microbiota.[5][6] Gut bacteria ferment mannitol into short-chain fatty acids (SCFAs), such as butyrate and propionate.[7][8] This microbial metabolism is a critical consideration in study design, as alterations in the gut microbiome can influence the recovery and interpretation of results.[5][6]
Q4: How should I prepare my urine samples for a this compound based intestinal permeability assay?
A4: A common and straightforward method for urine sample preparation involves dilution. For instance, a 25 µL aliquot of a urine sample can be diluted with an internal standard solution.[1] It is recommended to filter the samples to remove any particulate matter that could interfere with the analysis.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound based assays.
High Baseline Signal for this compound
| Question | Possible Causes | Troubleshooting Steps |
| I am observing a higher-than-expected baseline signal for this compound in my pre-dose samples. What could be the cause? | 1. Contamination of analytical system: Carryover from previous high-concentration samples. 2. Isotopic impurity of the standard: The this compound standard may contain a small amount of the unlabeled (M+0) form. | 1. System Cleaning: Thoroughly flush the LC system, autosampler, and mass spectrometer interface. Inject blank solvent samples to ensure the system is clean before running study samples. 2. Purity Check: Analyze a high-concentration solution of the this compound standard alone to assess the level of any unlabeled impurity.[1] |
Poor Peak Shape and Chromatography Issues
| Question | Possible Causes | Troubleshooting Steps |
| My chromatographic peaks for this compound are broad, tailing, or splitting. How can I improve this? | 1. Column degradation: Loss of stationary phase or contamination of the column. 2. Inappropriate mobile phase: pH or composition of the mobile phase may not be optimal. 3. Sample matrix effects: Co-eluting substances from the sample matrix can interfere with chromatography.[10][11] | 1. Column Maintenance: Use a guard column and replace it regularly. If the analytical column is old or has been used extensively with complex matrices, consider replacing it. 2. Mobile Phase Optimization: Ensure the mobile phase is correctly prepared and degassed. Small adjustments to the pH or organic solvent concentration can sometimes improve peak shape. 3. Sample Clean-up: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components. |
Inaccurate Quantification and High Variability
| Question | Possible Causes | Troubleshooting Steps |
| I'm experiencing poor accuracy and high variability in my quantitative results. What should I investigate? | 1. Matrix effects: Ion suppression or enhancement due to co-eluting compounds in the sample matrix.[12][13] 2. Sample stability issues: Degradation of mannitol in the samples before analysis. 3. Inconsistent sample preparation: Variability in dilution or extraction steps. | 1. Assess Matrix Effects: Perform a post-extraction spike experiment to evaluate the extent of ion suppression or enhancement in your samples. Diluting the sample further can sometimes mitigate matrix effects.[12] 2. Evaluate Sample Stability: Conduct freeze-thaw stability and long-term storage stability tests to ensure mannitol is stable under your storage conditions.[9] Urine samples are generally stable when stored at -20°C.[9] 3. Standardize Protocols: Ensure consistent and precise execution of all sample preparation steps. Use calibrated pipettes and vortex thoroughly. |
Experimental Protocols & Data
Protocol: Quantification of Urinary this compound by LC-MS/MS for Intestinal Permeability
This protocol provides a general workflow for the analysis of this compound in urine samples.
-
Sample Collection: Collect urine samples at baseline (pre-dose) and at specified time points after oral administration of a solution containing this compound.
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge samples to pellet any precipitates.
-
In a 96-well plate, add 25 µL of each urine sample, calibrator, or quality control sample.
-
Add 250 µL of an internal standard solution (e.g., 13C6-Mannitol in a suitable solvent) to each well.
-
Seal the plate and vortex thoroughly.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Utilize a tandem mass spectrometer operating in electrospray ionization (ESI) negative mode.
-
Monitor the appropriate multiple-reaction monitoring (MRM) transitions for this compound and the internal standard. For this compound (M+1), a transition of m/z 182.05 -> 89 has been used.[1]
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of this compound in the unknown samples using the calibration curve.
-
Calculate the cumulative excretion of this compound over the different time intervals.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of mannitol, which can serve as a reference for method validation.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.021 pg/mL | [1] |
| Limit of Quantification (LOQ) | 0.029 pg/mL | [1] |
| Linearity (R²) | >0.99 | [11] |
| Recovery | 79.6% - 117.7% | [11] |
| Intra-run Precision (CV%) | ≤5% | [10] |
| Inter-run Precision (CV%) | ≤10% | [10] |
Visualizations
Caption: Workflow for an intestinal permeability assay using this compound.
Caption: Metabolic fate of orally administered this compound.
Caption: Logical troubleshooting workflow for this compound assays.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sugar Alcohols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. Matrix effect on quantification of sugars and mannitol developed during the postharvest of cocoa: an alternative method for traceability of aroma precursors by liquid chromatography with an evaporative detector - PMC [pmc.ncbi.nlm.nih.gov]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Improving signal-to-noise ratio in 13C NMR of D-Mannitol-2-13C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio (S/N) in 13C NMR experiments involving D-Mannitol-2-13C.
Troubleshooting Guide: Low Signal-to-Noise Ratio
Low signal-to-noise is a common challenge in 13C NMR spectroscopy due to the low natural abundance and smaller gyromagnetic ratio of the 13C nucleus.[1] This guide addresses specific issues and provides actionable solutions to enhance your spectral quality.
Issue 1: Weak or Noisy Spectrum on a Concentrated Sample
-
Symptom: The overall spectrum has a poor signal-to-noise ratio despite the sample being adequately concentrated.
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Suboptimal Acquisition Parameters | The default acquisition parameters may not be suitable for your specific molecule and spectrometer. Key parameters to optimize include the pulse angle, acquisition time (AQ), and relaxation delay (D1). |
| Inefficient Nuclear Overhauser Effect (NOE) | The NOE, which transfers magnetization from protons to carbons, is a primary mechanism for signal enhancement in 13C NMR for protonated carbons.[2] Ensure your experiment is set up to maximize this effect. |
| Incorrect Pulse Width Calibration | An inaccurate 90° pulse width will lead to suboptimal excitation and reduced signal intensity. |
Issue 2: Missing Signals, Especially for Non-Protonated Carbons
-
Symptom: Signals for quaternary carbons or other carbons with no directly attached protons are weak or absent.
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Long Spin-Lattice Relaxation Times (T₁) | Carbons without attached protons often have very long T₁ values. If the relaxation delay (D1) is too short, these carbons do not fully relax between pulses, leading to signal attenuation.[3][4] |
| Lack of NOE Enhancement | The NOE is most effective for carbons with directly attached protons. Non-protonated carbons receive little to no enhancement from this effect. |
| Suboptimal Pulse Angle | A standard 90° pulse may not be optimal for carbons with long T₁ values. |
Frequently Asked Questions (FAQs)
Sample Preparation
-
Q1: What is the recommended sample concentration for a 13C NMR experiment on this compound?
-
A1: For 13C NMR, a higher concentration is generally better. A good starting point is to prepare a solution that is as close to saturated as possible.[5] For small molecules like mannitol, a concentration of 50-100 mg in 0.6-0.7 mL of deuterated solvent is often recommended to obtain a good spectrum in a reasonable time.[6] If your sample quantity is limited, other signal enhancement techniques will be more critical.
-
-
Q2: How can I ensure my sample is properly prepared for optimal results?
-
A2: Proper sample preparation is crucial. Ensure your NMR tube is clean and free of any paramagnetic impurities.[7] The sample solution should be free of any solid particles, as these can degrade the magnetic field homogeneity and lead to broadened lines.[5] Filtering the sample into the NMR tube is recommended. For sensitive experiments, degassing the sample to remove dissolved oxygen, which is paramagnetic, can help to ensure more accurate T₁ values.[8]
-
Acquisition Parameter Optimization
-
Q3: How do I optimize the relaxation delay (D1) and acquisition time (AQ) for my experiment?
-
A3: The choice of D1 and AQ depends on the spin-lattice relaxation times (T₁) of the carbons in your molecule. For quantitative results where all carbons must be fully relaxed, a long relaxation delay of 5 times the longest T₁ is recommended. However, for routine spectra, this can lead to very long experiment times. A common approach to improve the signal-to-noise ratio in a fixed amount of time is to use a shorter relaxation delay and a smaller pulse angle (the Ernst angle). A good starting point for a small molecule like mannitol is an acquisition time (AQ) of 1-2 seconds and a relaxation delay (D1) of 2 seconds.[3]
-
-
Q4: What is the Ernst angle and how does it help improve the signal?
-
A4: The Ernst angle is the optimal flip angle that provides the maximum signal-to-noise for a given spin in the shortest amount of time. It is dependent on the relaxation delay (D1) and the spin-lattice relaxation time (T₁). For 13C NMR where T₁ values can be long, using a smaller flip angle (e.g., 30-45°) instead of 90° allows for a shorter relaxation delay, enabling more scans to be acquired in the same amount of time, which improves the overall signal-to-noise ratio.
-
Signal Enhancement Techniques
-
Q5: What is the Nuclear Overhauser Effect (NOE) and how can I use it to improve my spectrum?
-
A5: The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space.[2] In 13C NMR, broadband proton decoupling during the relaxation delay and acquisition leads to the transfer of polarization from the abundant and sensitive protons to the less sensitive 13C nuclei. This can enhance the signals of protonated carbons by a theoretical maximum of almost 200%.[3] Standard proton-decoupled 13C experiments are typically set up to take advantage of the NOE.
-
-
Q6: Are there more advanced techniques to significantly boost the signal?
-
A6: Yes, several advanced techniques can provide substantial signal enhancement:
-
DEPT (Distortionless Enhancement by Polarization Transfer): This pulse sequence transfers polarization from protons to directly attached carbons, resulting in a significant sensitivity enhancement. It can also be used to determine the number of protons attached to each carbon (CH, CH₂, CH₃).[9]
-
Dynamic Nuclear Polarization (DNP): DNP is a powerful technique that transfers the very high polarization of electron spins to the nuclear spins, leading to signal enhancements of several orders of magnitude.[10][11] However, this method requires specialized and costly instrumentation, including a high-power microwave source and cryogenic equipment.[10]
-
-
Experimental Protocols
Protocol 1: Optimization of Basic 1D 13C NMR Acquisition Parameters
This protocol provides a general workflow for optimizing standard 1D 13C NMR acquisition parameters to improve the signal-to-noise ratio.
-
Sample Preparation: Prepare a concentrated solution of this compound (e.g., 50-100 mg) in a suitable deuterated solvent (e.g., D₂O). Filter the solution into a clean 5 mm NMR tube.
-
Initial Setup:
-
Lock and shim the spectrometer on the deuterium signal of the solvent.
-
Acquire a standard proton-decoupled 1D 13C spectrum with default parameters to assess the initial signal strength.
-
-
Parameter Optimization:
-
Pulse Angle: Set the pulse angle to the Ernst angle, which is typically around 30-45° for 13C experiments with short relaxation delays. A good starting point is 30°.[3]
-
Acquisition Time (AQ): Set the acquisition time to at least 1 second to ensure good digital resolution.
-
Relaxation Delay (D1): Start with a relaxation delay of 2 seconds.[3]
-
Number of Scans (NS): Increase the number of scans to improve the signal-to-noise ratio. The S/N increases with the square root of the number of scans.
-
-
Data Processing: Apply an exponential multiplication with a line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio in the processed spectrum.
Protocol 2: Measurement of Spin-Lattice Relaxation Time (T₁)
Knowing the T₁ values of the carbons in this compound is crucial for optimizing the relaxation delay. The inversion-recovery pulse sequence is commonly used for this measurement.[4][8]
-
Pulse Sequence: Select the inversion-recovery pulse sequence (e.g., t1ir or a similar variant on your spectrometer).
-
Setup:
-
Use a calibrated 90° and 180° pulse width for 13C.
-
Set a relaxation delay (D1) that is at least 5 times the estimated longest T₁ to ensure complete relaxation before the start of the next scan.
-
-
Arrayed Delays (τ): Set up an array of variable delays (τ values) that will bracket the expected T₁ values. A typical range might be from a very short delay (e.g., 0.01 s) to a delay longer than the expected T₁ (e.g., 30 s).
-
Acquisition: Acquire a series of 1D spectra, one for each τ value. The number of scans for each spectrum should be sufficient to obtain a reasonable signal-to-noise ratio.
-
Data Analysis: The intensity of each peak is measured as a function of the delay τ. The data is then fitted to an exponential recovery curve to extract the T₁ value for each carbon.
Quantitative Data Summary
The following table summarizes the potential signal enhancement that can be achieved with different techniques.
| Technique | Parameter | Typical Value/Setting | Expected S/N Improvement | Notes |
| Optimized Acquisition Parameters | Pulse Angle, AQ, D1 | 30° pulse, AQ=1.0s, D1=2.0s | Up to 2x | Compared to non-optimized standard parameters.[3] |
| Nuclear Overhauser Effect (NOE) | Broadband ¹H Decoupling | On during D1 and AQ | Up to 3x (for protonated carbons) | The enhancement factor is γH / (2 * γC) ≈ 1.98.[12] |
| Dynamic Nuclear Polarization (DNP) | Specialized Equipment | Microwave irradiation at low T | 10x - 1000x | Requires dedicated hardware.[10] |
| DEPT Pulse Sequence | Polarization Transfer | Standard DEPT-135 or DEPT-90 | > 3x (for protonated carbons) | Does not show quaternary carbons.[9] |
Visualizations
Caption: Workflow for optimizing the signal-to-noise ratio in a 13C NMR experiment.
Caption: Logical flowchart for troubleshooting a low signal-to-noise ratio in 13C NMR.
References
- 1. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 2. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 3. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 4. nmr.tamu.edu [nmr.tamu.edu]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 8. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 9. Tips for 13C Users | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 10. bridge12.com [bridge12.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scribd.com [scribd.com]
Technical Support Center: D-Mannitol-2-13C Isotopic Labeling Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-Mannitol-2-13C in stable isotope tracing experiments. Our goal is to help you minimize isotopic scrambling and ensure the accuracy and reliability of your metabolic flux analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling in the context of this compound experiments?
Q2: What are the primary metabolic pathways responsible for scrambling the 13C label from this compound?
A2: The primary routes for scrambling involve the conversion of D-Mannitol to fructose and its phosphorylated derivatives, which can then enter central carbon metabolism. Key pathways include:
-
Mannitol Cycle: D-Mannitol is oxidized to D-fructose by mannitol-2-dehydrogenase. Fructose can then be phosphorylated to fructose-6-phosphate.
-
Phosphorylation and Dehydrogenation: D-Mannitol can be phosphorylated to mannitol-1-phosphate, which is then oxidized to fructose-6-phosphate by mannitol-1-phosphate dehydrogenase. Once converted to fructose-6-phosphate, the 13C label can be scrambled through the reversible reactions of glycolysis (e.g., via aldolase and triose-phosphate isomerase) and the pentose phosphate pathway (e.g., via transketolase and transaldolase).
Q3: Can isotopic scrambling occur during sample analysis (NMR or MS)?
A3: While less common than metabolic scrambling, analytical conditions can potentially contribute to isotopic rearrangement. In mass spectrometry, fragmentation patterns of sugar alcohols like mannitol can be complex, and in-source reactions or high-energy fragmentation could theoretically lead to carbon skeleton rearrangements. For NMR, sample preparation conditions, such as extreme pH or temperature, could potentially promote chemical reactions that might lead to label migration, although this is less likely under standard analytical conditions.
Q4: How can I detect if isotopic scrambling is occurring in my experiment?
A4: Detecting scrambling requires careful analysis of your mass spectrometry or NMR data.
-
Mass Spectrometry (MS): Tandem MS (MS/MS) can be used to fragment the mannitol molecule and analyze the isotopic composition of the fragments. If the 13C label appears in fragments that should not contain the C2 carbon, scrambling has likely occurred.
-
Nuclear Magnetic Resonance (NMR): 13C-NMR spectroscopy is a powerful tool to directly observe the position of the 13C label. The appearance of 13C signals at chemical shifts corresponding to carbon positions other than C2 is a direct indication of scrambling.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected 13C enrichment in metabolites upstream of mannitol metabolism. | Metabolic cycling and reversible reactions. The interconversion of mannitol and fructose allows the 13C label to enter glycolysis and the pentose phosphate pathway, from where it can be incorporated into various other metabolites. | - Implement rapid quenching protocols: Immediately stop all metabolic activity at the time of sampling using methods like snap-freezing in liquid nitrogen or quenching with cold methanol. - Perform time-course experiments: Analyze samples at multiple early time points to capture the initial labeling pattern before significant scrambling occurs. |
| Broad or unexpected peaks in 13C-NMR spectra of mannitol. | Isotopic scrambling leading to a population of mannitol molecules with 13C at different positions. Each position has a unique chemical shift, and multiple labeled species will result in a more complex spectrum. | - Optimize cell culture conditions: Factors like substrate concentration and oxygen availability can influence flux through scrambling pathways. Maintain consistent and well-controlled culture conditions. - Use enzymatic inhibitors: If specific scrambling pathways are known and inhibitors are available, their use can be considered, though potential off-target effects must be evaluated. |
| Inconsistent labeling patterns between replicate experiments. | Variations in experimental conditions. Differences in cell density, growth phase, or the timing of sample quenching can significantly impact metabolic state and the extent of scrambling. | - Standardize cell culture and sampling procedures: Ensure all experimental parameters, including seeding density, media composition, and harvest time, are consistent. - Verify quenching efficiency: Assess the effectiveness of your quenching method by monitoring energy charge or known labile metabolites. |
| Difficulty distinguishing between biological scrambling and analytical artifacts. | In-source reactions or fragmentation patterns in the mass spectrometer. High temperatures or energetic ionization methods can sometimes cause molecular rearrangements. | - Optimize MS source conditions: Use the mildest ionization conditions possible that still provide adequate signal. - Analyze labeled standards: Run a this compound standard under the same analytical conditions to determine if any scrambling occurs in the absence of biological activity. |
Experimental Protocols
Protocol 1: Rapid Quenching of Adherent Cells for Metabolic Analysis
This protocol is designed to rapidly halt metabolic activity to preserve the in vivo isotopic labeling patterns.
Materials:
-
Liquid nitrogen
-
Cold quenching solution (-80°C): 80:20 methanol/water (v/v)
-
Cell scraper
-
Centrifuge capable of reaching -9°C
Procedure:
-
Aspirate the cell culture medium.
-
Immediately place the culture dish on a bed of dry ice.
-
Add 1 mL of the cold quenching solution to the dish.
-
Scrape the cells into the quenching solution.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at 1,000 x g for 5 minutes at -9°C.
-
Discard the supernatant and store the cell pellet at -80°C until extraction.
Protocol 2: Metabolite Extraction for LC-MS/MS Analysis
This protocol describes the extraction of polar metabolites from quenched cell pellets.
Materials:
-
Cold extraction solvent (-20°C): 80% methanol
-
Vortex mixer
-
Centrifuge capable of reaching 4°C
Procedure:
-
Resuspend the cell pellet from Protocol 1 in 200 µL of cold extraction solvent.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 15 minutes, with intermittent vortexing.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried extract in a suitable solvent for your LC-MS/MS analysis (e.g., 50:50 acetonitrile/water).
Visualizations
Caption: Metabolic pathways leading to potential isotopic scrambling of this compound.
Correcting for natural 13C abundance in D-Mannitol-2-13C data
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Mannitol-2-13C. The focus is on the critical step of correcting for the natural abundance of 13C to ensure accurate data interpretation in metabolic flux analysis.
Frequently Asked Questions (FAQs)
Q1: Why is it essential to correct for natural 13C abundance in this compound experiments?
A: Correcting for natural isotopic abundance is a critical step for data accuracy in stable isotope labeling experiments. The element carbon naturally exists as two stable isotopes: 12C (approximately 98.9% abundance) and 13C (approximately 1.1% abundance)[1].
When you use this compound as a tracer, your goal is to track the incorporation of the labeled carbon atom into various downstream metabolites. However, a mass spectrometer measures the total mass of a molecule, which includes both the 13C deliberately introduced from your tracer and the 13C that is naturally present in all other carbon atoms within the molecule[1][2].
Without correction, the contribution from these naturally occurring heavy isotopes would be mistakenly attributed to the tracer, leading to an overestimation of 13C enrichment and inaccurate calculations of metabolic fluxes[2][3]. The correction distinguishes between the experimentally introduced label and the isotopes that were already present, which is fundamental for the quantitative analysis of metabolic pathways[1][4].
Q2: What is a Mass Isotopomer Distribution (MID) and how does it relate to this correction?
A: A Mass Isotopomer Distribution (MID), also referred to as a Mass Distribution Vector (MDV), represents the fractional abundance of all mass isotopologues of a specific metabolite[2][5]. Isotopologues are molecules that are identical in chemical formula but differ in their isotopic composition[2].
For a metabolite containing 'n' carbon atoms, it can have a range of mass isotopologues:
-
M+0: A molecule with zero 13C atoms (all carbons are 12C).
-
M+1: A molecule with one 13C atom.
-
M+2: A molecule with two 13C atoms.
-
...and so on, up to M+n (a molecule where all 'n' carbon atoms are 13C).
The MID is a vector that lists the relative abundance of each of these isotopologues, with the sum of all fractional abundances equaling 1 (or 100%)[2][5]. The raw MID obtained from a mass spectrometer reflects a combination of natural isotope abundance and the incorporation of the 13C tracer. The correction process aims to remove the natural abundance contribution to reveal the true labeling pattern from your experiment.
Q3: What are the natural isotopic abundances of the elements in D-Mannitol (C₆H₁₄O₆)?
A: To perform an accurate correction, you need the natural abundance values for all elements in the analyzed molecule, including any atoms added during derivatization. The table below summarizes the abundances for the core elements of D-Mannitol.
| Element | Isotope | Mass (Da) | Natural Abundance (%) |
| Carbon | 12C | 12.000000 | 98.93 |
| 13C | 13.003355 | 1.07 | |
| Hydrogen | 1H | 1.007825 | 99.9885 |
| 2H (D) | 2.014102 | 0.0115 | |
| Oxygen | 16O | 15.994915 | 99.757 |
| 17O | 16.999131 | 0.038 | |
| 18O | 17.999160 | 0.205 | |
| Natural abundance values can vary slightly depending on the source. |
Q4: How is the correction for natural 13C abundance typically performed?
A: The standard method for this correction involves a matrix-based mathematical approach[2][6]. This process can be visualized as a workflow that transforms the raw, measured data into a corrected distribution that reflects only the experimental labeling.
The core of this method is a "correction matrix" that is computationally generated. This matrix is built based on the elemental formula of the metabolite (e.g., C₆H₁₄O₆ for mannitol) and the known natural isotopic abundances of all its constituent atoms (C, H, O, etc.)[2][6]. By applying this matrix to the measured MID, the predictable contribution of naturally occurring heavy isotopes is mathematically subtracted. The result is a corrected MID that isolates the isotopic enrichment derived purely from the this compound tracer. Several software tools, such as IsoCorrectoR and AccuCor2, are available to perform these calculations[3][7].
Experimental Protocols
Protocol: Correcting Mass Isotopomer Distributions for Natural Isotope Abundance
This protocol outlines the key steps from sample analysis to data correction.
-
Sample Preparation and MS Analysis:
-
Culture cells or prepare your experimental system with media containing the this compound tracer.
-
Crucially, prepare a parallel control group using identical media but with unlabeled, natural abundance D-Mannitol. This unlabeled sample is essential for validating the correction process[2].
-
After the appropriate incubation time, harvest the biological material (cells, tissue, etc.) and perform metabolite extraction.
-
If necessary for your analytical method (e.g., GC-MS), derivatize the metabolites. Remember to include the elemental formula of the derivatizing agent in your correction calculations.
-
Analyze both the labeled and unlabeled samples using a mass spectrometer to obtain the raw mass spectra for mannitol and other metabolites of interest.
-
-
Data Extraction and Normalization:
-
From the raw spectra, extract the integrated peak areas or ion counts for each mass isotopologue (M+0, M+1, M+2, etc.) of the metabolite fragment being analyzed.
-
For each sample, calculate the fractional abundance of each isotopologue by dividing its intensity by the sum of all isotopologue intensities. This normalized vector is your measured MID.
-
-
Correction Using a Matrix-Based Method:
-
Determine the Elemental Formula: Define the complete elemental formula for the metabolite fragment you are analyzing, including any atoms from derivatizing agents[2]. For underivatized D-Mannitol, this is C₆H₁₄O₆.
-
Generate Correction Matrix: Use a computational tool or script (e.g., in R, Python, or specialized software like IsoCorrectoR) to construct the correction matrix[2][3]. This matrix is based on the elemental formula and the known natural abundances of C, H, O, and any other relevant elements.
-
Apply Correction: Apply the correction matrix to your measured MID to calculate the corrected MID. This final vector represents the enrichment that is solely due to the incorporation of the 13C tracer.
-
-
Validation of Correction:
-
Apply the same correction algorithm to the data from your unlabeled control sample.
-
For a correctly functioning correction, the resulting corrected MID for the unlabeled sample should show a fractional abundance for M+0 that is very close to 1.0 (or 100%), with all other isotopologues (M+1, M+2, etc.) being close to zero[2]. Significant deviations from this result indicate a potential issue with your correction parameters or raw data quality.
-
Troubleshooting Guide
Q: I see negative values in my corrected Mass Isotopomer Distribution. What went wrong?
A: The appearance of negative fractional abundances, which are physically impossible, is a common indicator of issues in the data or the correction process.
| Problem | Possible Causes & Solutions |
| Negative Values in Corrected MID | 1. Inaccurate Correction Parameters: The elemental formula of the metabolite or derivatizing agent may be incorrect, or the natural abundance values used might be inaccurate. Solution: Double-check the precise elemental composition of the ion being analyzed and verify the natural abundance constants used by your software. 2. Poor Raw Data Quality: High levels of instrumental noise can interfere with the accurate measurement of low-abundance isotopologues. Additionally, incorrect integration or background subtraction can lead to the underestimation of a specific mass isotopomer peak[2]. Solution: Review the raw spectra to ensure proper peak shape and integration. Confirm that your instrument is properly tuned and that you have an adequate signal-to-noise ratio for all measured isotopologues. |
Q: The 13C enrichment in my labeled samples seems unexpectedly low after correction. Why?
A: Lower-than-expected enrichment can be due to biological factors or technical issues with the tracer itself.
| Problem | Possible Causes & Solutions |
| Low 13C Enrichment Post-Correction | 1. Isotopic Steady State Not Reached: The incubation time with the this compound tracer may have been too short for the label to fully incorporate into downstream metabolic pools. Solution: Perform a time-course experiment to determine when isotopic steady state is reached for your metabolites of interest and adjust your protocol accordingly[5]. 2. Dilution from Unlabeled Sources: The labeled mannitol is likely being diluted by pre-existing, unlabeled intracellular pools of mannitol or by contributions from other metabolic pathways that produce the same downstream metabolites using unlabeled carbon sources. Solution: This is often a true biological result and a key part of metabolic analysis. Interpret the data in the context of pathway convergence and nutrient contributions. 3. Tracer Impurity: The this compound tracer may not be 100% pure (e.g., it might be 98-99% enriched). This means a small fraction of the tracer is unlabeled. Solution: If the isotopic purity of your tracer is known, use correction software that can account for both natural abundance and tracer impurity to achieve a more accurate result[3]. |
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
Troubleshooting low recovery of D-Mannitol-2-13C from samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of D-Mannitol-2-13C in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, providing potential causes and solutions in a question-and-answer format.
Question 1: Why is the recovery of my this compound standard consistently low?
Low recovery of your this compound standard can stem from several factors throughout the experimental workflow, from sample preparation to analysis. Common causes include issues with solid-phase extraction (SPE), analyte degradation, and suboptimal analytical instrument parameters.[1][2][3]
Potential Causes and Solutions:
-
Inappropriate Solid-Phase Extraction (SPE) Sorbent: D-Mannitol is a polar compound. Using a non-polar sorbent (like C18) may result in poor retention and premature elution of the analyte during sample loading and washing steps.
-
Suboptimal Elution Solvent: The solvent used to elute this compound from the SPE cartridge may not be strong enough to overcome the interaction between the analyte and the sorbent.
-
Incorrect Flow Rates during SPE: High flow rates during sample loading can prevent proper interaction between the analyte and the sorbent, leading to breakthrough.[5] Conversely, excessively slow flow rates can also negatively impact recovery.
-
Analyte Degradation: Although mannitol is relatively stable, degradation can occur under harsh experimental conditions (e.g., extreme pH, high temperatures).[6]
-
Solution: Ensure that the pH of your solutions is within a neutral range and avoid excessive temperatures during sample processing and storage.[6]
-
-
Matrix Effects in LC-MS/MS Analysis: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification and the appearance of low recovery.[7][8]
Question 2: My this compound recovery is inconsistent between samples. What could be the cause?
Poor reproducibility in recovery is often linked to variability in sample processing and matrix effects.[2][3]
Potential Causes and Solutions:
-
Inconsistent SPE Cartridge Conditioning and Equilibration: Failure to properly condition and equilibrate the SPE cartridges can lead to variable performance.[4]
-
Solution: Ensure that each SPE cartridge is consistently conditioned with an appropriate solvent (e.g., methanol) and then equilibrated with the sample loading solution before the sample is applied.[4]
-
-
Variable Sample Matrix: Different biological samples (e.g., plasma from different individuals) can have varying compositions, leading to inconsistent matrix effects.[10]
-
Drying of the SPE Sorbent Bed: If the sorbent bed dries out between the conditioning/equilibration and sample loading steps, it can lead to poor and inconsistent retention.
-
Solution: Do not allow the SPE sorbent bed to dry out before loading the sample.[1]
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine
This protocol provides a general methodology for the extraction of this compound from urine samples. Optimization may be required based on the specific SPE cartridge and equipment used.
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Condition a polar-modified SPE cartridge (e.g., a polymeric sorbent or one with diol functional groups) by passing 1 mL of methanol through the cartridge.
-
Equilibrate the cartridge by passing 1 mL of purified water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interfering compounds. The strength of the wash solvent should be optimized to remove matrix components without eluting the analyte.[4]
-
-
Elution:
-
Elute the this compound from the cartridge with 1-2 mL of a strong elution solvent (e.g., 80% acetonitrile in water). The exact volume and composition should be optimized to ensure complete elution.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines a general method for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Instrument parameters should be optimized for your specific system.
-
Liquid Chromatography (LC) System: A UPLC or HPLC system.
-
Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a column with an amide phase.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A gradient elution starting with a high percentage of organic solvent (e.g., 90% B) and decreasing over time to elute the polar mannitol.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for sugars.
-
MS/MS Parameters:
-
The specific precursor and product ions for this compound need to be determined by direct infusion of a standard solution.
-
Optimize collision energy and other MS parameters to achieve the best signal intensity.
-
Data Presentation
Table 1: Troubleshooting Guide for Low this compound Recovery
| Problem | Potential Cause | Recommended Action |
| Consistently Low Recovery | Incorrect SPE sorbent polarity. | Use a polar or mixed-mode SPE sorbent.[1][5] |
| Elution solvent is too weak. | Increase the strength/polarity of the elution solvent.[1][2] | |
| High flow rate during sample loading. | Decrease the flow rate to allow for sufficient interaction.[5] | |
| Analyte degradation. | Maintain neutral pH and avoid high temperatures.[6] | |
| Matrix effects (ion suppression). | Optimize SPE wash steps; use a stable isotope-labeled internal standard.[7] | |
| Inconsistent Recovery | Improper SPE cartridge conditioning. | Consistently condition and equilibrate all cartridges.[4] |
| Variable sample matrix. | Use a stable isotope-labeled internal standard.[10] | |
| Sorbent bed drying out. | Do not let the sorbent bed dry before sample loading.[1] |
Table 2: Reported Recovery of Mannitol in Different Studies
| Study Focus | Matrix | Analytical Method | Reported Recovery (%) | Reference |
| Intestinal Permeability | Urine | UPLC-MS/MS | > 90.2 | [14] |
| Cocoa Bean Analysis | Fermented Cocoa | LC with Corona-Charged Aerosol Detector | 77.8 - 120 | [15][16] |
| Cocoa Bean Analysis | Dried Cocoa | LC with Corona-Charged Aerosol Detector | 79.6 - 117.7 | [15][16] |
| Intestinal Permeability | Urine | HPLC-MS/MS | 95.06 - 99.92 | [17] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for low this compound recovery.
References
- 1. welch-us.com [welch-us.com]
- 2. hawach.com [hawach.com]
- 3. silicycle.com [silicycle.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. biotage.com [biotage.com]
- 6. welchlab.com [welchlab.com]
- 7. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. Measurement of intestinal permeability using lactulose and mannitol with conventional five hours and shortened two hours urine collection by two different methods: HPAE-PAD and LC-MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol [mdpi.com]
- 15. Matrix effect on quantification of sugars and mannitol developed during the postharvest of cocoa: an alternative method for traceability of aroma precursors by liquid chromatography with an evaporative detector - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Matrix effect on quantification of sugars and mannitol developed during the postharvest of cocoa: an alternative method for traceability of aroma precursors by liquid chromatography with an evaporative detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Making sure you're not a bot! [mostwiedzy.pl]
Data analysis workflow for D-Mannitol-2-13C tracer studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing D-Mannitol-2-13C as a tracer, primarily for the assessment of intestinal permeability.
Experimental Protocols
A prevalent application of this compound is in the dual-sugar intestinal permeability test, often in conjunction with lactulose. This test assesses the integrity of the intestinal barrier. Mannitol, a monosaccharide, is readily absorbed through the transcellular pathway, while lactulose, a larger disaccharide, primarily permeates through paracellular pathways (the tight junctions between epithelial cells). An increased ratio of urinary lactulose to mannitol suggests compromised intestinal barrier function, often referred to as "leaky gut".[1][2][3] The use of 13C-labeled mannitol is advantageous as it minimizes interference from dietary sources of naturally abundant 12C-mannitol, thereby reducing baseline contamination and improving the accuracy of the test.[4]
Detailed Methodology: Dual-Sugar Intestinal Permeability Test
Objective: To quantitatively assess in vivo intestinal permeability.
Materials:
-
This compound
-
Lactulose
-
Drinking water (high purity)
-
Urine collection containers
-
Sample storage vials
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system[5][6]
Procedure:
-
Patient Preparation: Participants should fast overnight (a minimum of 8 hours is recommended) to ensure an empty stomach and minimize dietary interference.[7]
-
Baseline Urine Collection: A baseline urine sample should be collected before the administration of the sugar solution. This sample is crucial for identifying any interfering substances.
-
Sugar Solution Administration:
-
Prepare a solution containing a pre-determined dose of lactulose and this compound in drinking water. A common dosage is 5 grams of lactulose and 1 gram of this compound.[8]
-
The subject should ingest the entire solution.
-
-
Urine Collection:
-
Sample Processing and Storage:
-
Aliquots of the collected urine should be transferred to labeled storage vials.
-
Samples should be stored at -20°C or lower until analysis to ensure stability.[9]
-
-
Sample Analysis:
Data Analysis Workflow
The analysis of data from this compound tracer studies involves several critical steps to ensure accurate and reliable results.
Data Presentation: Key Parameters for Intestinal Permeability Studies
| Parameter | Description | Typical Units |
| Urinary Lactulose Concentration | The concentration of lactulose measured in the collected urine sample. | µg/mL or mg/L |
| Urinary this compound Concentration | The concentration of this compound measured in the collected urine sample. | µg/mL or mg/L |
| Total Urine Volume | The total volume of urine collected over the specified time period. | mL or L |
| Percent Lactulose Excreted | The percentage of the ingested lactulose dose recovered in the urine. | % |
| Percent this compound Excreted | The percentage of the ingested this compound dose recovered in the urine. | % |
| Lactulose/D-Mannitol-2-13C Ratio (LMR) | The ratio of the percentage of excreted lactulose to the percentage of excreted this compound. This is the primary indicator of intestinal permeability. | Unitless |
Calculation of the Lactulose/Mannitol Ratio (LMR):
-
Calculate the total amount of each sugar excreted:
-
Total Lactulose Excreted (mg) = Urinary Lactulose Concentration (mg/mL) * Total Urine Volume (mL)
-
Total this compound Excreted (mg) = Urinary this compound Concentration (mg/mL) * Total Urine Volume (mL)
-
-
Calculate the percentage of each sugar excreted:
-
% Lactulose Excreted = (Total Lactulose Excreted (mg) / Ingested Lactulose Dose (mg)) * 100
-
% this compound Excreted = (Total this compound Excreted (mg) / Ingested this compound Dose (mg)) * 100
-
-
Calculate the Lactulose/Mannitol Ratio (LMR):
-
LMR = % Lactulose Excreted / % this compound Excreted[1]
-
An elevated LMR is indicative of increased intestinal permeability.[1]
Visualizations
Caption: Experimental workflow for the dual-sugar intestinal permeability test.
Troubleshooting and FAQs
This section addresses common issues that may arise during this compound tracer studies.
Q1: Why is my baseline urine sample showing a significant mannitol peak?
A1: This is a common issue when using naturally abundant 12C-mannitol due to its presence in various foods and medications.[4] Using this compound significantly reduces this problem as the 13C isotope is naturally very low in abundance. If you are using 13C-mannitol and still see a peak, it could be due to contamination of your collection containers or reagents. Ensure all materials are thoroughly cleaned and free of any potential mannitol sources.
Q2: My chromatogram shows poor peak shape and resolution. What could be the cause?
A2: Several factors can contribute to poor chromatography:
-
Column Issues: The analytical column may be degraded or clogged. Consider flushing or replacing the column.
-
Mobile Phase Problems: Incorrect mobile phase composition, pH, or contamination can affect peak shape. Prepare fresh mobile phase and ensure proper degassing.
-
Sample Matrix Effects: Urine is a complex matrix that can interfere with chromatography. Ensure your sample preparation method, such as dilution or filtration, is adequate to minimize these effects.[8]
-
Injection Volume: An excessively large injection volume can overload the column, leading to broad peaks.
Q3: The variability between my replicate samples is high. How can I improve precision?
A3: High variability can stem from several sources:
-
Inaccurate Urine Collection: Ensure the entire urine volume within the specified time frame is collected and accurately measured. Incomplete collection is a major source of error.[11]
-
Pipetting Errors: Use calibrated pipettes for all sample and standard preparations.
-
Inconsistent Sample Preparation: Apply the same sample preparation protocol consistently across all samples.
-
Instrument Instability: Check the stability of your HPLC-MS/MS system. Run system suitability tests to ensure consistent performance.
Q4: My calculated Lactulose/Mannitol Ratio (LMR) seems unexpectedly high or low. What should I check?
A4:
-
Verify Calculations: Double-check all calculations, from the amount of sugar excreted to the final ratio.
-
Check for Outliers: Examine the raw data for any outlier samples that may be skewing the results.
-
Review Patient Compliance: Confirm that the patient adhered to the fasting and urine collection protocols.
-
Calibration Curve: Ensure your calibration curves for both lactulose and mannitol are linear and accurate within the concentration range of your samples.[1]
-
Internal Standard Performance: If using an internal standard, verify its consistent recovery across all samples.
Q5: Can I use a shorter urine collection time than the standard 5-6 hours?
A5: Yes, studies have shown that a shorter urine collection period of 2 hours can provide a reliable LMR that correlates well with the traditional 5-hour collection.[1] This can improve patient compliance and convenience. However, it is crucial to validate the shorter collection period within your specific study population and analytical methodology.
Q6: What are the key quality control measures I should implement?
A6:
-
Blank Samples: Analyze blank urine samples to check for background contamination.
-
Quality Control (QC) Samples: Prepare and analyze QC samples at low, medium, and high concentrations to assess the accuracy and precision of your analytical run.[12]
-
Calibration Standards: Run a fresh set of calibration standards with each batch of samples.
-
System Suitability: Regularly perform system suitability tests to monitor the performance of your HPLC-MS/MS system.
References
- 1. Measurement of intestinal permeability using lactulose and mannitol with conventional five hours and shortened two hours urine collection by two different methods: HPAE-PAD and LC-MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Techniques of Functional and Motility Test: How to Perform and Interpret Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut | Springer Nature Experiments [experiments.springernature.com]
- 6. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Techniques of Functional and Motility Test: How to Perform and Interpret Intestinal Permeability [jnmjournal.org]
- 8. Understanding Measurements of Intestinal Permeability in Healthy Humans with Urine Lactulose and Mannitol Excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Laboratory-Prepared Quality Control Solution for Urine Test Strips - International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
Addressing matrix effects in LC-MS/MS analysis of D-Mannitol-2-13C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of D-Mannitol-2-13C.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.
Question 1: I am observing significant ion suppression for this compound, leading to low sensitivity and poor peak response. What are the likely causes and how can I mitigate this?
Answer:
Ion suppression is a common matrix effect in LC-MS/MS analysis, often caused by co-eluting endogenous components from the sample matrix, such as phospholipids, salts, and proteins.[1] These components can compete with the analyte of interest (this compound) for ionization in the mass spectrometer's source, leading to a reduced signal.[2]
Potential Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][3] Consider the following techniques:
-
Solid-Phase Extraction (SPE): SPE can selectively isolate this compound while removing a significant portion of the matrix.[1] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, has been shown to produce cleaner extracts compared to protein precipitation.[4]
-
Liquid-Liquid Extraction (LLE): LLE can be used to separate the analyte from interfering substances based on their differential solubility in immiscible liquids.[3]
-
Protein Precipitation (PPT): While a simple and common technique, PPT is often the least effective at removing matrix components and may result in significant matrix effects.[4]
-
HybridSPE®-Phospholipid: This technique specifically targets the removal of phospholipids, a major contributor to matrix-induced ion suppression in plasma and serum samples.[5]
-
-
Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components by optimizing your LC method.[1] This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[4]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[6] However, this approach is only feasible if the analyte concentration is high enough to remain detectable after dilution.
Question 2: My quantitation results for this compound are inaccurate and imprecise, even though I am using a stable isotope-labeled internal standard. What could be the problem?
Answer:
While a stable isotope-labeled internal standard (SIL-IS) like this compound is designed to compensate for matrix effects, its effectiveness can be compromised under certain conditions.[7]
Potential Causes and Solutions:
-
Differential Matrix Effects: The analyte and the SIL-IS may not experience the exact same degree of ion suppression or enhancement, especially if they do not co-elute perfectly.[8]
-
Troubleshooting Step: Carefully examine the chromatography. Ensure that the peaks for the analyte and the internal standard are narrow and have the same retention time. If there is a slight difference in retention, this can lead to differential matrix effects.[8] Re-optimize the chromatographic conditions to ensure co-elution.
-
-
Internal Standard Concentration: The concentration of the SIL-IS should be appropriate for the expected analyte concentration range. An excessively high or low concentration can lead to inaccurate results.[9]
-
Matrix-Matched Calibrators: To ensure the most accurate quantification, prepare your calibration standards in the same biological matrix as your samples.[1][10] This helps to mimic the matrix effects experienced by the analyte in the unknown samples.
Question 3: How can I quantitatively assess the extent of matrix effects in my this compound assay?
Answer:
The post-extraction spike method is a widely accepted approach to quantitatively determine the magnitude of matrix effects.[2][3]
Experimental Protocol: Post-Extraction Spike Method
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or a clean solvent.
-
Set B (Post-Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the extracted matrix.
-
Set C (Pre-Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate the Matrix Factor (MF): The matrix factor is calculated as the ratio of the peak area of the analyte in the post-spiked sample (Set B) to the peak area of the analyte in the neat solution (Set A).[2]
-
MF < 1: Indicates ion suppression.
-
MF > 1: Indicates ion enhancement.
-
MF = 1: Indicates no matrix effect.
A study on urinary lactulose and mannitol reported a matrix effect of less than 15%, which is considered acceptable.[11][12]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of matrix effects in LC-MS/MS bioanalysis?
A1: The primary cause of matrix effects is the presence of endogenous compounds in biological samples, such as phospholipids, proteins, and salts, which can co-elute with the analyte and interfere with its ionization process in the mass spectrometer.[3]
Q2: How does a stable isotope-labeled internal standard like this compound help in mitigating matrix effects?
A2: A stable isotope-labeled internal standard is chemically identical to the analyte and, therefore, exhibits similar behavior during sample preparation, chromatography, and ionization.[13] By co-eluting with the analyte, it experiences similar matrix effects. The ratio of the analyte's signal to the internal standard's signal should remain constant, allowing for accurate quantification even in the presence of ion suppression or enhancement.[1]
Q3: What are the most effective sample preparation techniques to reduce matrix effects for this compound analysis?
A3: Solid-phase extraction (SPE), particularly mixed-mode SPE, and techniques that specifically target phospholipid removal, such as HybridSPE®, are generally more effective at reducing matrix effects compared to simpler methods like protein precipitation.[4][5] Liquid-liquid extraction (LLE) can also be effective.[3]
Q4: Can changing the ionization source help in reducing matrix effects?
A4: While electrospray ionization (ESI) is highly susceptible to matrix effects, atmospheric pressure chemical ionization (APCI) can sometimes be less affected.[3] If you are experiencing significant and persistent matrix effects with ESI, exploring APCI as an alternative ionization source could be a viable strategy.
Q5: What is a "matrix-matched" calibration curve, and why is it important?
A5: A matrix-matched calibration curve is prepared by spiking known concentrations of the analyte and internal standard into a blank biological matrix that is identical to the study samples.[1] This is important because it ensures that the calibration standards and the unknown samples experience similar matrix effects, leading to more accurate and reliable quantification.[10]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Reducing Matrix Effects
| Sample Preparation Technique | Effectiveness in Reducing Matrix Effects | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Low | Simple, fast, and inexpensive. | Least effective at removing matrix components, often resulting in significant ion suppression.[4] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Can provide cleaner extracts than PPT. | Can be more time-consuming and may have lower recovery for polar analytes.[4] |
| Solid-Phase Extraction (SPE) | High | Provides cleaner extracts and can be automated. | Can be more expensive and requires method development. |
| Mixed-Mode SPE | Very High | Excellent for removing a wide range of interferences, leading to significant reduction in matrix effects.[4] | Can be more complex to develop methods for. |
| HybridSPE®-Phospholipid | Very High | Specifically targets and removes phospholipids, a major source of matrix effects in plasma/serum.[5] | Primarily focused on phospholipid removal. |
Experimental Protocols
Protocol: General Workflow for Investigating and Mitigating Matrix Effects
This protocol outlines a systematic approach to identify, quantify, and address matrix effects in the LC-MS/MS analysis of this compound.
-
Initial Method Development:
-
Develop an LC-MS/MS method for this compound using a simple sample preparation technique (e.g., protein precipitation).
-
Optimize chromatographic conditions (column, mobile phase, gradient) to achieve good peak shape and retention for the analyte and its internal standard.
-
-
Qualitative Assessment of Matrix Effects (Post-Column Infusion):
-
Continuously infuse a standard solution of this compound into the MS detector post-column.
-
Inject an extracted blank matrix sample onto the LC column.
-
Monitor the signal of this compound. Any dips or rises in the baseline indicate regions of ion suppression or enhancement, respectively.[14]
-
-
Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method):
-
Perform the post-extraction spike experiment as detailed in the Troubleshooting Guide (Question 3).
-
Calculate the Matrix Factor (MF) to quantify the extent of ion suppression or enhancement.
-
-
Method Optimization to Mitigate Matrix Effects:
-
If significant matrix effects are observed (e.g., MF < 0.8 or > 1.2), systematically improve the sample preparation method.
-
Start with a more effective technique like SPE or LLE.
-
Re-evaluate the matrix effect after each modification.
-
Further optimize chromatographic separation to resolve the analyte from interfering peaks.
-
-
Method Validation:
-
Once matrix effects are minimized and controlled, perform a full method validation according to relevant guidelines, including assessments of accuracy, precision, linearity, and stability, using matrix-matched calibrators.
-
Visualizations
Caption: A logical workflow for identifying, quantifying, and mitigating matrix effects in LC-MS/MS analysis.
Caption: A troubleshooting decision tree for addressing issues of poor accuracy and precision in this compound quantification.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. waters.com [waters.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. newji.ai [newji.ai]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring complete dissolution of D-Mannitol-2-13C for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure the complete dissolution of D-Mannitol-2-13C for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended and most effective solvent for dissolving this compound is water. It is freely soluble in water.[1][2][3][4] For applications requiring an organic solvent, methanol or ethanol can be used, although the solubility is significantly lower.[1][5] Dimethyl sulfoxide (DMSO) is another option for slight solubility.[]
Q2: I am observing incomplete dissolution of this compound in water at room temperature. What could be the issue?
A2: Several factors can contribute to incomplete dissolution. Firstly, ensure you have not exceeded the solubility limit of D-Mannitol in water, which is approximately 182-230 g/L at room temperature.[7][8] If the concentration is below this limit, insufficient mixing or time may be the cause. Additionally, the crystalline form (polymorph) of mannitol can affect its dissolution rate.[9]
Q3: Can I heat the solution to aid dissolution?
A3: Yes, gently warming the solution is an effective method to increase the solubility of this compound.[1][5][7] It is more soluble in hot water. However, avoid excessive temperatures (e.g., approaching 180°C) as this can lead to degradation.
Q4: Is this compound stable in solution?
A4: D-Mannitol is a stable compound under standard laboratory conditions.[][7] Solutions should be stored properly, and for long-term storage, refrigeration is recommended to prevent any potential microbial growth in aqueous solutions. Protect from moisture during storage.[2]
Q5: How does the isotopic label at the C-2 position affect solubility?
A5: The single 13C isotopic substitution at the C-2 position does not significantly alter the physicochemical properties, including solubility, of the molecule compared to unlabeled D-Mannitol. The dissolution guidelines for D-Mannitol are directly applicable to this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Cloudy solution or visible particles after mixing | Exceeded solubility limit | - Recalculate the concentration to ensure it is within the solubility range (see table below).- Add more solvent to decrease the concentration. |
| Insufficient mixing or time | - Vortex or sonicate the solution for a longer duration.- Allow the solution to stir for an extended period (e.g., 30-60 minutes). | |
| Low temperature | - Gently warm the solution in a water bath (e.g., 30-40°C) while stirring.[5] | |
| Precipitate forms after the solution cools down | Supersaturated solution | - The solution was likely saturated at a higher temperature. Maintain a slightly elevated temperature during your experiment or prepare a fresh solution at the working temperature. |
| Solution appears viscous or syrupy | Very high concentration | - While D-Mannitol is soluble, very high concentrations can increase viscosity. Dilute the solution to a more manageable concentration for your application. |
Quantitative Solubility Data
The following table summarizes the solubility of D-Mannitol in various solvents. Data for the 13C-labeled version is expected to be comparable.
| Solvent | Solubility | Temperature | Reference |
| Water | 1 g / 5.5 mL (~182 g/L) | 20 °C | [8] |
| Water | ~230 g/L | Room Temperature | [7] |
| Ethanol | 1 g / 83 mL (~12 g/L) | Room Temperature | [1] |
| Glycerol | 1 g / 18 mL (~55.6 g/L) | Room Temperature | [1] |
| DMSO | Slightly soluble | Not specified | [] |
| Methanol | Slightly soluble | Not specified | [] |
| Ether | Insoluble | Room Temperature | [1] |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in Water
-
Preparation: Weigh the desired amount of this compound powder using an analytical balance.
-
Solvent Addition: Add the calculated volume of high-purity water (e.g., Milli-Q or deionized) to a sterile container.
-
Dissolution: While stirring with a magnetic stir bar, slowly add the this compound powder to the water.
-
Agitation: Continue stirring for at least 15-30 minutes at room temperature.
-
Visual Inspection: Visually inspect the solution against a dark background to ensure no particles are visible. The solution should be clear and colorless.[2]
-
pH Check (Optional): If required for your experiment, check the pH, which should be in the range of 5.0-6.5 for a 182 g/L solution.[8]
Protocol 2: Aiding Dissolution with Gentle Heat
-
Initial Steps: Follow steps 1-3 from Protocol 1.
-
Heating: Place the container in a water bath set to 30-40°C.
-
Agitation: Continue to stir the solution until all the solid has dissolved.
-
Cooling: Once fully dissolved, remove the solution from the water bath and allow it to cool to the desired experimental temperature.
-
Observation: Observe the solution as it cools to ensure no precipitation occurs. If it does, the solution is likely supersaturated at the final temperature.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Hypothetical metabolic pathway tracing with this compound.
References
- 1. D-Mannitol, MP Biomedicals 500 g | Buy Online | MP Biomedicals, Inc | Fisher Scientific [fishersci.com]
- 2. D-Mannitol [sorachim.com]
- 3. fao.org [fao.org]
- 4. Method of Analysis for Mannitol | Pharmaguideline [pharmaguideline.com]
- 5. Dipòsit Digital de la Universitat de Barcelona: Study of solubility of mannitol in different organic solvents. [diposit.ub.edu]
- 7. Mannitol | 87-78-5 [chemicalbook.com]
- 8. D-Mannitol =98 69-65-8 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Calibration curve issues in D-Mannitol-2-13C quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Mannitol-2-13C quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled version of D-Mannitol, where the carbon atom at the second position is replaced with a ¹³C isotope. It is an ideal internal standard for quantification of D-Mannitol in biological samples using isotope dilution mass spectrometry (IDMS).[1] Because its chemical and physical properties are nearly identical to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, allowing for accurate correction of matrix effects and other sources of analytical variability.[2][3]
Q2: What are the most common issues encountered with calibration curves in this compound quantification?
A2: The most prevalent issues include:
-
Non-linearity: At high concentrations, detector or ionization source saturation can lead to a plateau in signal response.[4] Spectral overlap between the analyte and the internal standard can also cause non-linear calibration curves.[5]
-
Matrix Effects: Components in the sample matrix (e.g., urine, plasma) can interfere with the ionization of the analyte and internal standard, leading to ion suppression or enhancement and affecting accuracy.[6][7]
-
Poor Reproducibility: Inconsistent sample preparation, including incomplete extraction or derivatization, can lead to variable recovery and poor reproducibility of the calibration curve.
Q3: How can I minimize matrix effects in my this compound assay?
A3: To mitigate matrix effects, consider the following strategies:
-
Effective Sample Preparation: Implement a robust sample preparation protocol. For urine samples, a simple dilution may be sufficient due to low protein content.[6] For more complex matrices, techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering components.
-
Chromatographic Separation: Optimize your HPLC/UPLC method to separate D-Mannitol from co-eluting matrix components. The use of an amine column has been shown to be effective for retaining and separating sugars like mannitol.[6]
-
Use of a Stable Isotope-Labeled Internal Standard: this compound is the recommended internal standard as it co-elutes with the analyte and helps to compensate for matrix-induced ionization changes.[2][3]
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
Symptoms:
-
The calibration curve deviates from a straight line, particularly at higher concentrations.
-
The coefficient of determination (R²) is below the acceptable limit (typically >0.99).
Possible Causes and Solutions:
| Cause | Solution |
| Detector Saturation | At high analyte concentrations, the mass spectrometer detector can become saturated. Dilute your higher concentration standards and samples to fall within the linear range of the detector.[4] |
| Ionization Source Saturation | The electrospray ionization (ESI) source can become saturated at high analyte concentrations.[4] Reduce the sample injection volume or dilute the samples. |
| Inappropriate Regression Model | A simple linear regression may not be appropriate if there is inherent non-linearity. Consider using a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic regression model.[4] For isotope dilution mass spectrometry, a Padé[8][8] approximant function, y = (a₀ + a₁q)/(1 + a₂q), has been shown to accurately model the inherent non-linear response.[9][10] |
| Spectral Overlap | If the mass difference between the analyte and the internal standard is small, their isotopic envelopes may overlap, leading to non-linearity.[5] Ensure your mass spectrometer has sufficient resolution to distinguish between the analyte and internal standard signals. |
Issue 2: High Variability in Low Concentration Standards
Symptoms:
-
Poor accuracy and precision for the lower limit of quantification (LLOQ) and other low-concentration standards.
-
Inconsistent signal-to-noise ratios for low-concentration standards.
Possible Causes and Solutions:
| Cause | Solution |
| Analyte Adsorption | D-Mannitol may adsorb to plasticware or glassware, especially at low concentrations. Use silanized glassware or polypropylene tubes to minimize adsorption. |
| Inconsistent Pipetting | Small errors in pipetting can have a significant impact on low-concentration standards. Use calibrated pipettes and ensure proper pipetting technique. |
| Background Contamination | Mannitol is a common excipient in pharmaceuticals and can be present in the laboratory environment. Use dedicated glassware and high-purity solvents to avoid contamination. |
| Insufficient Instrument Sensitivity | The instrument may not be sensitive enough to reliably detect the LLOQ. Optimize mass spectrometer parameters (e.g., collision energy, declustering potential) for maximum sensitivity for the D-Mannitol transition. |
Experimental Protocols
Protocol 1: Quantification of Urinary D-Mannitol using LC-MS/MS with D-Mannitol-1-¹³C,1-1-d₂ Internal Standard
This protocol is adapted from a validated UPLC-MS/MS method for the determination of urinary lactulose and mannitol.[2][3]
1. Preparation of Calibration Standards and Internal Standard Solution:
-
Prepare stock solutions of D-Mannitol in water.
-
Serially dilute the stock solution to prepare working standards with concentrations ranging from 10 µg/mL to 1000 µg/mL.[3]
-
Prepare the D-Mannitol-1-¹³C,1-1-d₂ internal standard (IS) solution in acetonitrile at a final concentration of 5 µg/mL.[2]
2. Sample Preparation:
-
To 50 µL of urine sample, add 450 µL of the internal standard solution.
-
Vortex the mixture and centrifuge to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for analysis.
3. UPLC-MS/MS Conditions:
-
UPLC System: Waters Acquity UPLC or equivalent
-
Column: Ethylene bridged hybrid amide column (e.g., Waters ACQUITY UPLC BEH Amide)
-
Mobile Phase: Gradient elution with water and acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.
-
MRM Transitions: Monitor the appropriate precursor and product ions for D-Mannitol and the D-Mannitol-1-¹³C,1-1-d₂ internal standard. For a similar labeled standard, d-mannitol-1-¹³C,1-1-d₂, the transition would be specific to its mass.[2]
Method Validation Data:
| Parameter | Result |
| Linearity Range | 10 - 1000 µg/mL[3] |
| Limit of Quantification (LOQ) | 10 µg/mL[3] |
| Within-run Precision (CV%) | 0.7 - 2.9%[3] |
| Between-run Precision (CV%) | 1.9 - 4.7%[3] |
| Within-run Accuracy (%) | 97.2 - 101.2%[3] |
| Between-run Accuracy (%) | 94.8 - 97.5%[3] |
| Recovery | > 90.2%[3] |
| Matrix Effect | < 15%[3] |
Signaling and Metabolic Pathways
D-Mannitol Metabolic Pathway in Bacteria
D-Mannitol can be taken up by bacteria and enter central metabolism through a series of enzymatic reactions. Extracellular mannitol is transported into the cell and phosphorylated to mannitol-1-phosphate (M1P). M1P is then converted to fructose-6-phosphate (F6P), which can enter the glycolytic pathway.[8]
Caption: Bacterial metabolism of D-Mannitol.
D-Mannitol Signaling Pathway for Browning of Adipocytes
D-Mannitol has been shown to induce a brown fat-like phenotype in adipocytes through a β3-adrenergic receptor-dependent mechanism involving the activation of the AMPK signaling pathway.[4]
Caption: D-Mannitol signaling in adipocyte browning.
Experimental Workflow for this compound Quantification
The following diagram outlines a typical workflow for the quantification of D-Mannitol in biological samples using this compound as an internal standard.
Caption: this compound quantification workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. D-Mannitol Induces a Brown Fat-like Phenotype via a β3-Adrenergic Receptor-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imreblank.ch [imreblank.ch]
- 6. Validation of an LC-MS/MS Method for Urinary Lactulose and Mannitol Quantification: Results in Patients with Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
D-Mannitol-2-13C vs. 14C-Mannitol: A Comparative Guide for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
In the realm of metabolic research, isotopic labeling is an indispensable tool for tracing the fate of molecules in biological systems. When studying the metabolism of D-mannitol, a six-carbon sugar alcohol, researchers are often faced with the choice between using a stable isotope, such as D-Mannitol-2-13C, or a radioisotope, like 14C-Mannitol. This guide provides an objective comparison of these two isotopic tracers, supported by experimental data, to aid in the selection of the most appropriate tool for your metabolic studies.
At a Glance: Key Differences
| Feature | This compound | 14C-Mannitol |
| Isotope Type | Stable Isotope | Radioisotope |
| Detection Method | Mass Spectrometry (MS) | Liquid Scintillation Counting (LSC) |
| Safety | Non-radioactive, safe for human studies | Radioactive, requires special handling and disposal |
| Key Advantage | No biological background interference, allows for structural elucidation of metabolites | High sensitivity for quantification of total radioactivity |
| Key Disadvantage | Lower sensitivity compared to 14C, requires sophisticated analytical equipment | Potential for radiolysis, limited structural information from LSC |
| Typical Applications | Metabolic flux analysis, pathway elucidation, studies in humans | Mass balance studies, determining mineralization rates, preclinical ADME studies |
Quantitative Data Comparison
The choice between this compound and 14C-Mannitol often hinges on the specific requirements for sensitivity, safety, and the nature of the data to be collected. The following table summarizes key quantitative performance metrics.
| Parameter | This compound | 14C-Mannitol |
| Limit of Detection (LOD) | 0.021 pg/mL in urine (by HPLC-MS/MS)[1] | Less than 1 Bq of activity (by LSC)[2][3] |
| Urinary Recovery (Human) | ~31% of a 100 mg oral dose over 24 hours[1] | 8.0-39.6% of an oral dose (unlabeled mannitol, indicative for 14C)[4] |
| Metabolic Fate Tracking | Can distinguish between labeled and unlabeled mannitol, avoiding background interference[1][5] | Traces the carbon backbone, with 45% of an oral dose recovered as 14CO2 in rats[3] |
Delving into the Details: A Performance Showdown
Safety and Handling
The most significant distinction between the two isotopes lies in their radioactive nature. This compound is a stable, non-radioactive isotope, making it inherently safe for use in human clinical trials and studies involving sensitive populations without the need for specialized radiation safety protocols[6]. This simplifies experimental logistics and reduces costs associated with radioactive waste disposal.
In contrast, 14C-Mannitol is a beta-emitting radioisotope. While it has a long half-life and its low-energy beta particles pose minimal external risk, its handling, administration, and disposal are strictly regulated[7]. All work with 14C-labeled compounds requires a radiation license and adherence to specific safety protocols to prevent contamination and internal exposure.
Sensitivity and Detection
14C-Mannitol offers exceptional sensitivity. Liquid scintillation counting (LSC) can detect minute amounts of radioactivity, making it ideal for studies where the concentration of mannitol or its metabolites is expected to be very low[2]. This high sensitivity is a key advantage in preclinical absorption, distribution, metabolism, and excretion (ADME) studies, where a complete mass balance of the administered dose is often required.
This compound , detected by mass spectrometry, generally has a higher limit of detection compared to 14C. However, modern mass spectrometers offer excellent sensitivity, capable of detecting picogram levels of the labeled compound[1]. A significant advantage of using 13C-mannitol is the ability to overcome the challenge of endogenous or dietary mannitol, which can create a high background and interfere with the accurate quantification of exogenously administered unlabeled mannitol[1][5]. Studies have shown that baseline urinary excretion of 13C-mannitol is approximately 20-fold lower than that of unlabeled mannitol, leading to a much clearer signal-to-noise ratio[1].
Information Richness
While LSC provides highly quantitative data on the total amount of 14C present in a sample, it does not provide structural information about the molecules containing the radiolabel. To identify metabolites, further chromatographic separation (e.g., radio-HPLC) is necessary.
Mass spectrometry, used for This compound , not only quantifies the amount of the labeled compound but can also provide structural information through fragmentation analysis. This makes it a powerful tool for identifying and quantifying specific metabolites of mannitol, enabling detailed metabolic flux analysis and pathway elucidation.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for metabolic studies using this compound and 14C-Mannitol.
Protocol 1: 13C-Mannitol Breath Test for Assessing Microbial Metabolism
This protocol is adapted from established 13C-breath test methodologies and a recent study on the microbial metabolism of 13C-mannitol[8][9].
Objective: To measure the rate of microbial metabolism of mannitol in the gut by quantifying the appearance of 13CO2 in exhaled breath.
Materials:
-
This compound
-
Breath collection bags or tubes
-
Isotope-Ratio Mass Spectrometer (IRMS) or a non-dispersive isotope-selective infrared spectrometer
Procedure:
-
Baseline Breath Sample: The subject exhales into a collection bag to provide a baseline measurement of the natural 13CO2/12CO2 ratio.
-
Administration of 13C-Mannitol: A pre-weighed dose of this compound dissolved in water is ingested by the subject.
-
Serial Breath Collection: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of 4-6 hours.
-
Sample Analysis: The 13CO2/12CO2 ratio in each breath sample is analyzed by IRMS.
-
Data Analysis: The change in the 13CO2/12CO2 ratio over time is used to calculate the rate of 13C-mannitol metabolism.
Protocol 2: 14C-Mannitol Mass Balance Study in a Preclinical Model
This protocol is based on standard procedures for preclinical ADME studies using radiolabeled compounds[10].
Objective: To determine the absorption, distribution, metabolism, and excretion of 14C-Mannitol in a rodent model.
Materials:
-
14C-Mannitol
-
Metabolic cages for separate collection of urine and feces
-
Liquid scintillation counter and scintillation cocktail
-
Tissue homogenizer
-
Oxidizer for combustion of solid samples
Procedure:
-
Dose Administration: A known amount of 14C-Mannitol is administered to the animals, typically via oral gavage or intravenous injection.
-
Sample Collection: Animals are housed in metabolic cages. Urine and feces are collected at predetermined time points (e.g., 0-8h, 8-24h, 24-48h). Blood samples may also be collected. At the end of the study, tissues of interest are harvested.
-
Sample Processing:
-
Urine and Plasma: An aliquot is directly mixed with scintillation cocktail.
-
Feces and Tissues: Samples are homogenized and a portion is combusted in an oxidizer to convert 14C to 14CO2, which is then trapped and mixed with scintillation cocktail.
-
-
Radioactivity Measurement: The radioactivity in all samples is quantified using a liquid scintillation counter.
-
Data Analysis: The percentage of the administered radioactive dose recovered in urine, feces, and tissues is calculated to determine the mass balance and routes of excretion.
Visualizing the Concepts
To better illustrate the processes involved, the following diagrams have been generated.
Caption: A generalized workflow for metabolic studies using isotopically labeled mannitol.
Caption: Key enzymatic steps in the metabolism of mannitol.
Conclusion
The choice between this compound and 14C-Mannitol for metabolic studies is a critical decision that should be guided by the specific research question, the required level of sensitivity, safety considerations, and available analytical instrumentation.
-
This compound is the superior choice for studies in humans and for research focused on elucidating metabolic pathways and identifying specific metabolites, due to its safety profile and the structural information provided by mass spectrometry. Its ability to be distinguished from endogenous mannitol is a significant advantage for accurate quantification.
-
14C-Mannitol remains the gold standard for preclinical mass balance and ADME studies where high sensitivity is paramount for achieving complete recovery of the administered dose.
By carefully considering the strengths and weaknesses of each isotopic tracer, researchers can design more effective and informative metabolic studies.
References
- 1. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Liquid scintillation counting at the limit of detection in biogeosciences [frontiersin.org]
- 3. Liquid scintillation counting at the limit of detection in biogeosciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of mannitol for use as a probe marker of gastrointestinal permeability in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 13C breath test in gastroenterological practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openmedscience.com [openmedscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic inference of the metabolic rates underlying 13C breath test curves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. openmedscience.com [openmedscience.com]
Cross-Validation of D-Mannitol-2-13C: A Comparative Analysis of Analytical Methodologies
For researchers, scientists, and drug development professionals, the accurate quantification of D-Mannitol is crucial for various applications, including the assessment of intestinal permeability. The use of isotopically labeled D-Mannitol-2-13C offers distinct advantages over its unlabeled counterpart, primarily by minimizing interference from endogenous or dietary sources. This guide provides a comprehensive cross-validation of this compound results with other established analytical methods, supported by experimental data and detailed protocols.
The primary method for the analysis of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity. This guide compares the performance of LC-MS/MS for 13C-mannitol with methods used for unlabeled mannitol, including High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Analytical Methods
The choice of analytical method for D-mannitol quantification depends on the specific requirements of the study, including the need to distinguish between administered and endogenous mannitol. The use of this compound, in conjunction with LC-MS/MS, provides a robust solution for studies where baseline levels of mannitol could confound the results, such as in intestinal permeability tests.[1][2]
A key advantage of using 13C-mannitol is the significantly lower baseline contamination compared to naturally occurring 12C-mannitol.[1][2] One study found that baseline urinary levels of 13C-mannitol were approximately 20-fold lower than those of 12C-mannitol, leading to a much greater signal-to-noise ratio upon administration.[1][2] This allows for more sensitive and accurate measurements of mannitol absorption.
| Method | Analyte | Principle | Key Performance Characteristics | Application |
| LC-MS/MS | This compound | Chromatographic separation followed by mass spectrometric detection of the specific mass-to-charge ratio of the 13C isotope. | High Specificity & Sensitivity: Distinguishes between 13C-labeled and endogenous 12C-mannitol.[1][2] Low Baseline Interference: ~20-fold lower baseline contamination compared to 12C-mannitol.[1][2] Validation Data (UPLC-MS/MS for Mannitol): Linearity: up to 1000 µg/mL; LOQ: 10 µg/mL; Within-run precision: 0.7-2.9%; Between-run precision: 1.9-4.7%; Accuracy: 94.8-101.2%.[3] | Intestinal permeability testing where baseline mannitol levels are a concern.[1][4][5] |
| HPLC-ELSD | D-Mannitol | Chromatographic separation followed by detection based on light scattering of the nebulized eluent. | Validation Data: LOQ: 12.5 mg/L; Recovery: 89.8-109.5%.[6] Good agreement with GC-MS for mannitol concentrations.[6] | General quantification of mannitol in various samples.[7][8] |
| GC-MS | D-Mannitol | Gas chromatographic separation of derivatized mannitol followed by mass spectrometric detection. | Validation Data: LOQ: 10 mg/L; Recovery: 95.8-121.9%.[6] Good agreement with HPLC-ELSD for mannitol concentrations.[6] | Quantification of mannitol and other sugars in biological fluids.[6] |
Experimental Protocols
Quantification of this compound and Lactulose in Urine by UPLC-MS/MS (Adapted from M'sadek et al., 2018)
This method is designed for the simultaneous quantification of lactulose and mannitol in urine, utilizing isotopically labeled internal standards for enhanced accuracy.
a. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex and centrifuge the samples at 1500 x g for 10 minutes.
-
To 50 µL of the supernatant, add 200 µL of a precipitation solution (acetonitrile containing internal standards: d-Mannitol-1-13C,1-1-d2 and lactulose-13C12).
-
Vortex for 30 seconds and centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant for analysis.
b. UPLC-MS/MS Conditions:
-
Chromatography: Ultra Performance Liquid Chromatography (UPLC) system.
-
Column: Amide column (e.g., Acquity UPLC BEH Amide).
-
Mobile Phase: A gradient of acetonitrile and ammonium formate in water.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative mode.
-
Monitored Transitions: Specific precursor and product ion transitions for mannitol, 13C-mannitol, lactulose, and their internal standards.
Quantification of Mannitol and Lactulose in Urine by HPLC-ELSD (Adapted from van Wijck et al.)
a. Sample Preparation:
-
Dilute urine samples with the internal standard solution (cellobiose).
-
Filter the diluted samples through a 0.45 µm filter before injection.
b. HPLC-ELSD Conditions:
-
Chromatography: High-Performance Liquid Chromatography (HPLC) system.
-
Column: Amino-based column (e.g., Alltima Amino).
-
Mobile Phase: Acetonitrile/water gradient.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: Evaporative Light Scattering Detector (ELSD) with the drift tube temperature set to 80°C and nitrogen as the nebulizing gas.
Quantification of Mannitol, Lactulose, and Sucralose in Urine by GC-MS (Adapted from van Wijck et al.)
a. Sample Preparation (Derivatization):
-
Add internal standards (inositol and turanose) to the urine samples.
-
Evaporate the samples to dryness under a stream of nitrogen.
-
Derivatize the dried residue with hydroxylamine in pyridine followed by acetic anhydride.
-
Extract the derivatized sugars with dichloromethane.
-
Evaporate the organic phase and reconstitute the residue in ethyl acetate for injection.
b. GC-MS Conditions:
-
Chromatography: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: Capillary column suitable for sugar analysis (e.g., DB-17).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A temperature gradient from 180°C to 300°C.
-
Mass Spectrometry: Electron ionization (EI) source with the mass spectrometer operating in selected ion monitoring (SIM) mode to detect specific fragments of the derivatized sugars.
Experimental Workflows
References
- 1. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol [mdpi.com]
- 4. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Pure Certified Reference Material of D-Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
D-Mannitol-2-13C Edges Out Unlabeled Counterpart in Key Research Applications
For researchers in drug development and metabolic studies, the choice of reagents can significantly impact the accuracy and reliability of experimental outcomes. When it comes to the sugar alcohol mannitol, the isotopic-labeled version, D-Mannitol-2-13C, offers distinct advantages over its unlabeled form, particularly in applications requiring precise metabolic tracing and permeability assessments. The primary benefit of this compound lies in its ability to be distinguished from naturally occurring or diet-derived mannitol, a factor that can confound results when using the unlabeled compound.
A key area where this compound demonstrates superiority is in the measurement of intestinal permeability. Studies have shown that baseline levels of unlabeled mannitol in urine can be highly variable among individuals due to dietary intake, leading to a high signal-to-noise ratio and potentially inaccurate permeability measurements. In contrast, this compound exhibits approximately 20-fold lower baseline contamination, providing a much cleaner signal and more sensitive detection of changes in intestinal barrier function.[1][2] This makes it a more reliable biomarker for assessing "leaky gut" and the effects of therapeutic interventions on intestinal health.[1][2]
Beyond permeability studies, the use of stable isotope-labeled compounds like this compound is fundamental to the field of metabolic flux analysis (MFA). By tracing the path of the 13C isotope through metabolic pathways, researchers can quantify the rates of biochemical reactions within a cell. This level of detailed metabolic information is unattainable with unlabeled mannitol. While direct comparative studies on metabolic flux are not as readily available, the principles of MFA underscore the inherent advantage of using a labeled substrate to track metabolic fate and pathway utilization.
Quantitative Comparison: Intestinal Permeability Assay
The following table summarizes the quantitative data from a study comparing the urinary excretion of 13C-labeled and unlabeled mannitol in healthy volunteers.
| Parameter | This compound | Unlabeled Mannitol | Fold Difference | Significance |
| Mean Baseline Cumulative Excretion (mg) | Significantly Lower | Higher | ~20-fold lower contamination with 13C-Mannitol | p < 0.05 |
| Mean Cumulative Excretion after 100mg Ingestion (0-24h, mg) | 31 | 78 | 2.5-fold lower | Highlights potential for more accurate absorption measurement |
Table 1: Comparison of urinary excretion of this compound and unlabeled mannitol in an intestinal permeability assay. Data indicates significantly lower baseline interference with the labeled compound.[1]
Experimental Protocol: Intestinal Permeability Measurement
A detailed methodology for assessing intestinal permeability using co-administration of labeled and unlabeled mannitol is provided below.
Objective: To compare the urinary excretion of this compound and unlabeled mannitol to assess intestinal permeability.
Materials:
-
This compound
-
Unlabeled D-Mannitol
-
Lactulose (as a marker of paracellular transport)
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system
-
Urine collection containers
Procedure:
-
Participant Preparation: Healthy volunteers are required to fast overnight. A baseline urine sample is collected before the administration of the test sugars.
-
Sugar Administration: A solution containing 100 mg of this compound, 100 mg of unlabeled mannitol, and 1 gram of lactulose dissolved in 250 ml of water is orally administered to each participant.
-
Urine Collection: Urine is collected at timed intervals, typically 0-2 hours, 2-8 hours, and 8-24 hours post-ingestion.
-
Sample Analysis: The concentration of each sugar in the collected urine samples is quantified using a validated HPLC-MS/MS method.
-
Data Analysis: The cumulative excretion of each mannitol variant is calculated for each time interval. Statistical analysis is performed to compare the baseline and post-administration excretion levels of labeled and unlabeled mannitol.
Visualizing the Research Advantage
The following diagrams illustrate key concepts and workflows where this compound provides a distinct advantage.
References
A Comparative Analysis of D-Mannitol-2-13C and Other Labeled Sugars for Researchers
For researchers, scientists, and drug development professionals, the precise tracing of metabolic pathways is paramount. Isotope-labeled sugars are indispensable tools in these investigations. This guide provides a comprehensive comparison of D-Mannitol-2-13C with other commonly used labeled sugars, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tracer for your research needs.
This compound is a stable isotope-labeled sugar alcohol used as a tracer in metabolic research and for quantifying drug pharmacokinetics.[1] Its unique metabolic properties, particularly its resistance to metabolism in most mammalian cells, make it a valuable tool for specific applications, setting it apart from readily metabolized sugars like glucose and fructose.
Comparative Data of Labeled Sugars
The selection of a labeled sugar is dictated by the specific experimental goals. The following table summarizes the key physical and chemical properties of this compound and other common 13C-labeled sugars.
| Property | This compound | D-Glucose-1-13C | D-Glucose-U-13C6 | D-Fructose-U-13C6 | Sucrose-U-13C12 |
| Molecular Formula | C5[13C]H14O6 | [13C]C5H12O6 | [13C]6H12O6 | [13C]6H12O6 | [13C]12H22O11 |
| Molecular Weight | 183.16 g/mol [1] | 181.15 g/mol | 186.11 g/mol | 186.11 g/mol | 354.21 g/mol |
| Isotopic Purity | ≥99 atom % 13C | ≥99 atom % 13C | ≥99 atom % 13C | ≥99 atom % 13C | ≥99 atom % 13C |
| Melting Point | 167-170 °C[1] | ~146 °C (decomposes) | 150-152 °C | 103-105 °C (decomposes) | 185-187 °C |
| Solubility | Slightly soluble in water.[] | Soluble in water. | Soluble in water. | Soluble in water. | Soluble in water. |
| Primary Applications | Intestinal permeability studies, metabolic tracer (non-metabolized control), internal standard for quantitative analysis.[3][4] | Metabolic flux analysis (glycolysis, pentose phosphate pathway). | Comprehensive metabolic flux analysis. | Fructose metabolism studies. | Sucrose metabolism and transport studies. |
| Metabolic Fate | Largely un-metabolized in mammalian cells.[5] | Readily enters glycolysis. | Readily enters central carbon metabolism. | Metabolized primarily in the liver. | Hydrolyzed to glucose and fructose. |
Performance Comparison
The primary advantage of this compound lies in its metabolic inertness in most mammalian systems. This characteristic makes it an excellent non-metabolized control in metabolic flux analysis (MFA) and a superior tracer for studies where the probe should not interfere with cellular energy metabolism, such as in intestinal permeability assays.
A key study demonstrated that 13C-mannitol is superior to unlabeled mannitol for measuring intestinal permeability. The use of the labeled version significantly reduces issues with high baseline urinary concentrations that can arise from dietary sources of unlabeled mannitol, leading to more sensitive and accurate results.[4] In this context, 13C-mannitol had approximately 20-fold lower baseline contamination compared to its unlabeled counterpart.[4]
In contrast, labeled sugars like glucose and fructose are actively transported and metabolized by cells. [U-13C]glucose is a workhorse for comprehensive 13C-MFA, as its labeled carbons are incorporated into a wide array of downstream metabolites, providing a global view of central carbon metabolism.[6] Positionally labeled glucose tracers, such as D-Glucose-1-13C, allow for more targeted investigations of specific pathways like the pentose phosphate pathway.[7]
The choice between this compound and other labeled sugars, therefore, depends on whether the experimental design requires a metabolically active or inactive tracer.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for 13C-Labeled Sugar Analysis
GC-MS is a powerful technique for separating and identifying labeled metabolites. The following protocol is a general guideline for the analysis of 13C-labeled sugars.
1. Sample Preparation and Extraction:
-
Quench metabolism rapidly to prevent further enzymatic activity. This can be achieved by flash-freezing cell or tissue samples in liquid nitrogen.
-
Extract metabolites using a cold solvent mixture, such as 80% methanol. The exact procedure may vary depending on the sample type.
-
Centrifuge the extract to pellet any precipitates and collect the supernatant containing the metabolites.
2. Derivatization:
-
Sugars are typically not volatile enough for GC analysis and require derivatization. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Dry the metabolite extract completely under a stream of nitrogen gas.
-
Add the derivatization reagent and incubate at a specific temperature (e.g., 70°C) for a set time (e.g., 1 hour) to ensure complete reaction.
3. GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The gas chromatograph separates the different sugar derivatives based on their boiling points and interactions with the column stationary phase.
-
The mass spectrometer then fragments the eluted compounds and measures the mass-to-charge ratio of the fragments, allowing for the identification and quantification of the different isotopologues.
4. Data Analysis:
-
The resulting mass spectra will show a distribution of mass isotopomers for each sugar.
-
Correct the raw data for the natural abundance of 13C.
-
The corrected isotopomer distribution can then be used to calculate metabolic fluxes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for 13C Metabolic Flux Analysis
NMR spectroscopy provides detailed information about the position of the 13C label within a molecule without the need for derivatization.
1. Sample Preparation:
-
Extract metabolites from cells or tissues as described in the GC-MS protocol.
-
Lyophilize the extract to remove all solvents.
-
Re-dissolve the dried extract in a suitable deuterated solvent (e.g., D2O) for NMR analysis.
2. NMR Data Acquisition:
-
Acquire 1D and 2D 13C NMR spectra. 1D spectra provide information on the overall enrichment of 13C in different carbon positions, while 2D spectra (e.g., HSQC, HMBC) can resolve the connectivity and specific labeling patterns.
-
The choice of pulse sequence will depend on the specific information required.
3. Data Analysis:
-
Process the NMR spectra to identify and quantify the signals from the different 13C-labeled metabolites.
-
The relative intensities of the signals from different carbon positions provide information about the metabolic pathways that have been active.
-
This data can then be used in computational models to estimate metabolic fluxes.
Visualization of Key Concepts
The following diagrams, generated using the DOT language, illustrate important concepts related to the use of this compound and other labeled sugars.
References
- 1. This compound | CAS#:287100-69-0 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
D-Mannitol-2-¹³C: A Superior Probe for Intestinal Permeability Assessment
A Comparative Guide to Reproducibility and Robustness in Gut Barrier Research
For researchers, scientists, and drug development professionals investigating intestinal permeability, the choice of a reliable and robust probe is paramount. This guide provides an objective comparison of D-Mannitol-2-¹³C with alternative methods for assessing intestinal barrier function, supported by experimental data. The use of ¹³C-labeled mannitol offers significant advantages in terms of reproducibility and robustness by overcoming the inherent limitations of its unlabeled counterpart.
The primary challenge with traditional mannitol-based intestinal permeability tests is the potential for baseline contamination from dietary sources, as mannitol is a common sugar alcohol found in various foods and pharmaceutical excipients.[1][2][3][4] The use of D-Mannitol-2-¹³C, a stable isotope-labeled version, effectively eliminates this issue, leading to more accurate and sensitive measurements.[1][2]
Performance Comparison: D-Mannitol-2-¹³C vs. Alternatives
The superiority of D-Mannitol-2-¹³C lies in its significantly lower and more consistent baseline levels in urine compared to conventional ¹²C-mannitol. This results in a greater dynamic range for detecting changes in intestinal permeability.
| Parameter | D-Mannitol-2-¹³C | Conventional ¹²C-Mannitol | Lactulose/Mannitol (L/M) Ratio | ⁵¹Cr-EDTA |
| Baseline Contamination | ~20-fold lower than ¹²C-Mannitol[1][2] | High and variable due to dietary intake[1][4][5] | Affected by ¹²C-Mannitol contamination[5] | No dietary contamination |
| Primary Advantage | High sensitivity and specificity; avoids false positives | Widely used historically | Measures both transcellular and paracellular pathways | Well-established method |
| Primary Disadvantage | Higher cost of isotope | Prone to inaccurate results due to contamination[1][2][5] | Variability in both lactulose and mannitol excretion can affect ratio stability[6][7] | Radioactive; requires specialized handling and disposal |
| Analytical Method | HPLC-Tandem Mass Spectrometry[1][3] | HPLC or Gas-Liquid Chromatography[5][8] | HPLC or Gas-Liquid Chromatography[8] | Scintillation Counting |
Reproducibility and Robustness
The consistency of a biomarker is critical for its application in both research and clinical settings. While further studies are needed to establish a comprehensive profile, initial data suggests good reproducibility for the D-Mannitol-2-¹³C test.
| Metric | D-Mannitol-2-¹³C | Lactulose/Mannitol (L/M) Ratio | Notes |
| Analytical Reproducibility (CV) | 14% for quantification by HPLC-MS/MS[1] | N/A | This reflects the precision of the measurement method itself. |
| Intra-individual Variability (CV) | Consistent with minor differences with varying dietary fiber intake | Can be high; influenced by various factors[7] | A study reported consistent intraindividual saccharide excretions for ¹³C-mannitol. In contrast, the L/M ratio has been shown to have higher coefficients of variation.[6][7] |
| Inter-individual Variability (CV) | 76.5% (median) | Can be high[5] | The inter-individual variability for ¹³C-mannitol excretion in healthy adults was reported with a 10-90 percentile range of 34.6-111.0%. |
The robustness of the D-Mannitol-2-¹³C test is enhanced by its minimal susceptibility to dietary noise, a significant confounding factor for ¹²C-mannitol.[1][9]
Experimental Protocols
A validated protocol for assessing intestinal permeability using D-Mannitol-2-¹³C involves the oral administration of a solution containing the labeled mannitol, often in conjunction with other probes like lactulose, followed by timed urine collections.
Subject Preparation
-
Dietary Restrictions: Patients should avoid foods and products containing mannitol for a specified period before the test (e.g., 48 hours) to minimize any potential interference, although the use of the ¹³C isotope largely mitigates this.[1]
-
Fasting: An overnight fast is required before the administration of the test solution.[1]
Test Procedure
-
Baseline Urine Collection: A baseline urine sample is collected immediately before the administration of the test solution.[1]
-
Oral Administration: The subject ingests a solution containing a precise amount of D-Mannitol-2-¹³C (e.g., 100 mg) dissolved in water.[1] This can be co-administered with other sugar probes like lactulose (e.g., 1 g) to simultaneously assess different permeability pathways.
-
Timed Urine Collections: Urine is collected over specific time intervals, such as 0-2 hours for small bowel permeability and 8-24 hours for colonic permeability.[1]
Sample Analysis
-
Sample Preparation: Urine samples are prepared for analysis, which may involve dilution and the addition of an internal standard.[1]
-
Analytical Method: The concentration of D-Mannitol-2-¹³C in the urine is quantified using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[1][3] This method allows for the specific detection and quantification of the ¹³C-labeled mannitol, distinguishing it from the naturally occurring ¹²C-mannitol. The following mass transitions are monitored: ¹²C-Mannitol (181.05/89) and ¹³C(1)-Mannitol (182.05/89).[1]
Signaling Pathways and Experimental Workflows
Paracellular Transport of D-Mannitol
D-Mannitol is a hydrophilic molecule that is poorly absorbed through the intestinal epithelium. Its primary route of absorption is the paracellular pathway, passing through the tight junctions between adjacent enterocytes.[10] An increase in the urinary excretion of orally administered mannitol is indicative of increased intestinal permeability, often referred to as a "leaky gut."
Experimental Workflow
The workflow for a D-Mannitol-2-¹³C intestinal permeability test is a multi-step process that requires careful adherence to the protocol to ensure accurate and reproducible results.
References
- 1. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of mannitol for use as a probe marker of gastrointestinal permeability in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison between the lactulose/mannitol and 51Cr-ethylenediaminetetraacetic acid/14C-mannitol methods for intestinal permeability. Frequency distribution pattern and variability of markers and marker ratios in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Examining intraindividual variability of urinary gluten immunogenic peptides compared to the lactulose-mannitol ratio in healthy volunteers: implications for clinical assessment of intestinal permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of intestinal permeability using lactulose and mannitol with conventional five hours and shortened two hours urine collection by two different methods: HPAE-PAD and LC-MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. moodle2.units.it [moodle2.units.it]
A Comparative Guide to the Analysis of D-Mannitol-2-13C in Research Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for D-Mannitol-2-13C Quantification
This guide provides a comparative overview of analytical methods for the quantification of this compound, a critical stable isotope-labeled tracer used in various research and development applications, most notably in studies of intestinal permeability. The selection of an appropriate analytical method is paramount for obtaining accurate and reproducible data. This document summarizes the performance characteristics of two prominent liquid chromatography-mass spectrometry (LC-MS) based methods and provides detailed experimental protocols to aid laboratories in their method selection and implementation.
Data Presentation: A Side-by-Side Look at Method Performance
The following table summarizes the quantitative performance data from two distinct, validated analytical methods for the determination of 13C-labeled mannitol. While a direct inter-laboratory comparison study has not been publicly documented, this compilation of data from individual publications offers valuable insights into the expected performance of each methodology.
| Performance Metric | HPLC-tandem MS Method | UPLC-MS/MS Method |
| Linearity Range | 0 - 500 µg/mL | Up to 1000 µg/mL |
| Limit of Detection (LOD) | 0.021 pg/mL | 2 µg/mL |
| Limit of Quantification (LOQ) | 0.029 pg/mL (reproducible), 0.3 pg/mL (routine) | 10 µg/mL |
| Within-Run Precision (%CV) | Not explicitly stated | 0.7% to 2.9% |
| Between-Run Precision (%CV) | Not explicitly stated | 1.9% to 4.7% |
| Accuracy | Not explicitly stated | 94.8% to 97.5% (between-run) |
| Recovery | Not explicitly stated | > 90.2% |
| Internal Standard | 13C(6) Mannitol | d-Mannitol-1-13C,1-1-d2 |
Note: The significant difference in reported LOD and LOQ values may be attributable to differences in instrumentation, sample matrix, and the specific definitions used for these parameters in each study. The HPLC-tandem MS method appears to offer higher sensitivity.
Experimental Protocols: A Detailed Look at the Methodologies
Detailed and standardized experimental protocols are crucial for achieving reproducible results. Below are the methodologies for the two compared analytical techniques.
HPLC-tandem MS Method for 13C-Mannitol in Urine
This method is particularly suited for studies requiring high sensitivity for the detection of 13C-mannitol.
a) Sample Preparation:
-
To a 25 µL aliquot of urine in a 96-deep-well plate, add 250 µL of the internal standard solution (13C(6) mannitol). This results in an 11x dilution.
-
The plate is then ready for analysis without further extraction steps.
b) Chromatographic Conditions:
-
Instrument: Cohesive LC system or equivalent.
-
Column: CARBOSep CoreGel 87C (300 × 7.8 mm, 9 µm).
-
Mobile Phase: Isocratic elution with 5% methanol in water containing 0.1 mM ammonium acetate.
-
Flow Rate: Not explicitly stated.
-
Column Temperature: Not explicitly stated.
c) Mass Spectrometry Conditions:
-
Instrument: API 5000 triple quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Monitored Transitions:
-
12C Mannitol: 181.05 → 89
-
13C(1) Mannitol: 182.05 → 89
-
13C(6) Mannitol (Internal Standard): 186.9 → 60.9
-
UPLC-MS/MS Method for D-Mannitol-1-13C,1-1-d2 in Urine
This ultra-performance liquid chromatography method offers a significant advantage in terms of shorter run times, making it suitable for higher throughput laboratories.[1]
a) Sample Preparation:
-
Urine samples are thawed, vortexed for 1 minute, and centrifuged at 5000 x g for 4 minutes.
-
The supernatant is diluted with a solution containing the internal standard (d-Mannitol-1-13C,1-1-d2).
-
The diluted sample is filtered through a 0.2 µm pore size membrane before injection.
b) Chromatographic Conditions:
-
Instrument: UPLC system.
-
Column: Ethylene bridged hybrid amide column.
-
Run Time: 5 minutes.
c) Mass Spectrometry Conditions:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI).
-
Scan Type: Selected Reaction Monitoring (SRM).
-
Internal Standard: d-Mannitol-1-13C,1-1-d2.
Mandatory Visualization: Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for a typical intestinal permeability study using D-Mannitol-13C and the logical flow of an inter-laboratory comparison.
Caption: Experimental workflow for an intestinal permeability study using D-Mannitol-13C.
Caption: Logical workflow for a D-Mannitol-13C inter-laboratory comparison study.
References
Assessing the Biological Equivalence of D-Mannitol-2-¹³C and D-Mannitol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-Mannitol-2-¹³C and its unlabeled counterpart, D-Mannitol, to assess their biological equivalence. The content is supported by experimental data and established scientific principles, demonstrating that D-Mannitol-2-¹³C is a biologically equivalent tracer for D-Mannitol in metabolic and pharmacokinetic studies.
Executive Summary
The fundamental principle underpinning the use of isotopically labeled compounds in biological research is that the substitution of an atom with its stable isotope does not significantly alter the molecule's chemical and physical properties. Consequently, the biological system is expected to interact with the labeled and unlabeled molecules in an identical manner. This guide presents evidence supporting the biological equivalence of D-Mannitol-2-¹³C and D-Mannitol, focusing on their metabolic fate and pharmacokinetic profiles. The primary basis for this equivalence lies in the negligible kinetic isotope effect of ¹³C and the identical molecular structure of the two compounds.
Data Presentation: Pharmacokinetic Properties of D-Mannitol
The following table summarizes key pharmacokinetic parameters of D-Mannitol administered via different routes. While specific data for D-Mannitol-2-¹³C is not available from head-to-head comparative studies, its use as a tracer in pharmacokinetic research relies on the assumption that these parameters are identical to unlabeled D-Mannitol.
| Pharmacokinetic Parameter | Inhalation (635 mg) | Oral (500 mg) | Intravenous (500 mg) |
| Cmax (Maximum Plasma Concentration) | 13.71 µg/mL[1] | 13,094 ng/mL[2] | - |
| Tmax (Time to Maximum Plasma Concentration) | 1.5 hours[1][2] | 1.4 hours[2] | - |
| AUC (Area Under the Curve) | 73.15 µg*h/mL[1] | - | - |
| Elimination Half-Life (t½) | 4.7 hours[1][2] | ~5 hours[2] | - |
| Volume of Distribution | - | - | 34.3 L[1] |
| Renal Clearance | - | - | 4.4 L/hr[1] |
| Total Clearance | - | - | 5.1 L/hr[1] |
| Urinary Excretion (unchanged) | 55% of total dose[1] | 54% of total dose[1] | 87% of total dose[1] |
The Principle of Isotopic Labeling and Biological Equivalence
Stable isotope labeling involves the substitution of an atom in a molecule with a non-radioactive isotope, such as replacing ¹²C with ¹³C. D-Mannitol-2-¹³C is a form of D-Mannitol where the carbon atom at the second position is the ¹³C isotope. This labeling allows the molecule to be distinguished from its naturally abundant (¹²C) counterpart using analytical techniques like mass spectrometry.
The justification for assuming biological equivalence stems from the following:
-
Negligible Isotope Effect: The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. For heavier isotopes like ¹³C, the KIE is generally considered to be negligible and is not expected to significantly alter the rate of metabolic reactions.[3][4]
-
Identical Molecular Structure: D-Mannitol-2-¹³C has the same molecular tertiary structure as unlabeled D-Mannitol.[5] This means that it will bind to enzymes and transporters with the same affinity and specificity.
The use of ¹³C-labeled compounds as tracers in metabolic research is a well-established methodology.[6][7][8] These tracers allow for the mapping of carbon flux through metabolic pathways and are pivotal in pharmacokinetic studies to determine absorption, distribution, metabolism, and excretion (ADME) profiles.[6]
Experimental Protocols
While a specific head-to-head bioequivalence study for D-Mannitol-2-¹³C versus D-Mannitol has not been identified in the literature, a standard in vivo bioequivalence study protocol would be followed. The objective of such a study is to demonstrate that there are no statistically significant differences in the rate and extent of absorption of the two products when administered at the same molar dose under similar conditions.
Key Components of a Bioequivalence Study Protocol:
-
Study Design: A randomized, two-period, two-sequence, single-dose, crossover study is the recommended design.[9][10] This design minimizes inter-subject variability.
-
Study Population: Healthy adult volunteers, typically between the ages of 18 and 55, are enrolled.[9] Subjects undergo a health screening to ensure they meet the inclusion and exclusion criteria.
-
Treatments:
-
Test Product: D-Mannitol-2-¹³C
-
Reference Product: D-Mannitol
-
-
Administration: The test and reference products are administered orally with a standardized volume of water after an overnight fast.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. The sampling schedule is designed to adequately characterize the plasma concentration-time profile, including the absorption, distribution, and elimination phases.
-
Bioanalytical Method: A validated bioanalytical method, such as liquid chromatography-mass spectrometry (LC-MS), is used to measure the concentrations of D-Mannitol-2-¹³C and D-Mannitol in the plasma samples. The method must be validated for accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[9]
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject:
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUCt).
-
Area under the plasma concentration-time curve extrapolated to infinity (AUCinf).
-
Maximum plasma concentration (Cmax).
-
Time to reach maximum plasma concentration (Tmax).
-
-
Statistical Analysis: The log-transformed AUC and Cmax values are analyzed using an Analysis of Variance (ANOVA). The 90% confidence intervals for the ratio of the geometric means (test/reference) for AUC and Cmax should fall within the acceptance range of 80.00% to 125.00%.[11][12]
Mandatory Visualizations
Metabolic Pathway of D-Mannitol
Caption: Metabolic conversion of D-Mannitol and D-Mannitol-2-¹³C to fructose.
Experimental Workflow for a Bioequivalence Study
Caption: Standard workflow for an in vivo bioequivalence study.
Conclusion
Based on the fundamental principles of isotope labeling and the negligible kinetic isotope effect of ¹³C, D-Mannitol-2-¹³C is considered biologically equivalent to D-Mannitol. Its established use as a tracer in metabolic and pharmacokinetic research provides strong indirect evidence for this equivalence. For regulatory purposes requiring formal proof, a standard in vivo bioequivalence study as outlined would be the definitive method to confirm that the pharmacokinetic profiles of D-Mannitol-2-¹³C and D-Mannitol are statistically indistinguishable.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. News - China Isotope Development [asiaisotopeintl.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asean.org [asean.org]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Statistical Approaches to Establishing Bioequivalence | FDA [fda.gov]
- 12. pharmtech.com [pharmtech.com]
A Critical Evaluation of D-Mannitol-2-13C as a Research Tool: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate research tools is paramount for generating accurate and reproducible data. This guide provides a critical evaluation of D-Mannitol-2-13C, a stable isotope-labeled sugar alcohol, and its applications as a research tool, with a primary focus on its use in assessing intestinal permeability.
This compound is a form of D-Mannitol where the carbon atom at the second position is replaced with a heavy isotope of carbon, 13C[1]. This labeling provides a distinct mass signature that allows it to be differentiated from its naturally abundant counterpart, 12C-mannitol, using mass spectrometry. This key feature underpins its primary utility in biomedical research.
Primary Application: A Superior Probe for Intestinal Permeability Assessment
The most well-documented application of 13C-labeled mannitol is in the assessment of intestinal permeability, often referred to as the "leaky gut" test[2][3]. This test is crucial for investigating the pathophysiology of various gastrointestinal and systemic diseases, including celiac disease, Crohn's disease, and irritable bowel syndrome (IBS)[4].
The conventional method for assessing intestinal permeability involves the oral administration of two non-metabolized sugars: a monosaccharide like mannitol or rhamnose, and a disaccharide like lactulose. The principle is that smaller molecules (monosaccharides) can permeate the intestinal epithelium through small pores, while larger molecules (disaccharides) can only pass through if the tight junctions between epithelial cells are compromised. The ratio of the two sugars excreted in the urine over a specific period is then used to calculate an intestinal permeability index.
This compound vs. Unlabeled D-Mannitol
The primary advantage of using this compound over unlabeled D-mannitol lies in its ability to overcome the significant issue of dietary contamination. Unlabeled mannitol is naturally present in various foods and is also used as a food additive, leading to high and variable baseline levels in urine, which can confound test results[2]. In contrast, 13C-mannitol has a very low natural abundance, resulting in a much cleaner baseline and a more accurate measurement of intestinal absorption of the test substance.
| Parameter | Unlabeled D-Mannitol (¹²C-Mannitol) | D-Mannitol-2-¹³C (or other ¹³C-Mannitol) | Key Advantage of ¹³C-Mannitol |
| Baseline Urinary Excretion | High and variable due to dietary intake. | Approximately 20-fold lower than ¹²C-Mannitol[2]. | Significantly reduces background noise and improves the accuracy of the permeability measurement. |
| Signal-to-Noise Ratio | Low, making it difficult to detect subtle changes in permeability. | High, allowing for more sensitive detection of changes in intestinal permeability. | Increased sensitivity for detecting minor alterations in gut barrier function. |
| Accuracy of Permeability Index | Can be skewed by dietary intake during the test period. | Provides a more precise measure of intestinal absorption of the administered dose. | More reliable and reproducible results. |
Experimental Protocol: The Lactulose/¹³C-Mannitol Intestinal Permeability Test
The following is a generalized protocol for conducting an intestinal permeability test using ¹³C-mannitol and lactulose.
1. Patient Preparation:
-
Patients should fast overnight (at least 8 hours).
-
Certain medications and supplements, such as NSAIDs and laxatives, may need to be discontinued for a period before the test, as advised by the supervising clinician.
-
A baseline urine sample is collected before the administration of the sugar solution.
2. Test Solution Administration:
-
A solution containing a known amount of lactulose (e.g., 5 grams) and ¹³C-mannitol (e.g., 1 gram) dissolved in water is ingested by the patient.
3. Urine Collection:
-
All urine is collected for a specified period, typically 6 hours post-ingestion. Some protocols may involve fractional collection (e.g., 0-2 hours and 2-6 hours) to assess permeability in different regions of the intestine.
4. Sample Analysis:
-
The concentrations of lactulose and ¹³C-mannitol in the collected urine are measured using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
5. Data Analysis:
-
The percentage of ingested lactulose and ¹³C-mannitol excreted in the urine is calculated.
-
The lactulose to ¹³C-mannitol ratio (L/¹³CM ratio) is determined. An increased ratio is indicative of increased intestinal permeability.
Comparison with Other Sugar Probes for Intestinal Permeability
While the lactulose/mannitol test is widely used, other sugar probes can also be employed to assess intestinal permeability. The choice of probe depends on the specific research question and the region of the gut being investigated.
| Probe | Molecular Weight (Da) | Primary Absorption Route | Key Features |
| Lactulose | 342.3 | Paracellular (between cells) | Standard marker for intestinal tight junction integrity. |
| D-Mannitol-2-¹³C | 183.17 | Transcellular (through cells) & Paracellular (small pores) | Low baseline, good for assessing small intestinal absorption surface area. |
| Rhamnose | 164.16 | Transcellular & Paracellular (small pores) | Alternative to mannitol, with similar absorption characteristics. |
| Sucralose | 397.64 | Paracellular | Larger molecule than lactulose, potentially more sensitive to larger defects in the intestinal barrier. |
| Sucrose | 342.3 | Paracellular | Can be used to assess gastroduodenal permeability as it is rapidly hydrolyzed by sucrase in the small intestine. |
Potential for Broader Metabolic Research
Beyond its established role in intestinal permeability testing, this compound holds potential as a tracer for studying polyol metabolism in various biological systems. The polyol pathway, which includes the conversion of glucose to sorbitol and then to fructose, has been implicated in the pathogenesis of diabetic complications.
While D-mannitol is generally considered metabolically inert in humans[5], it can be metabolized by various microorganisms and some fungi. The labeling at the C-2 position could provide specific insights into the initial enzymatic steps of mannitol catabolism. For instance, mannitol-2-dehydrogenase is a key enzyme in the microbial metabolism of mannitol. Using this compound could allow researchers to trace the fate of this specific carbon atom through subsequent metabolic pathways.
A hypothetical workflow for a metabolic study could involve administering this compound to a model organism or cell culture and then using mass spectrometry or NMR to track the incorporation of the 13C label into downstream metabolites.
Advantages and Limitations of this compound
Advantages:
-
High Specificity and Sensitivity: The low natural abundance of ¹³C provides a high signal-to-noise ratio, enabling sensitive and accurate quantification.
-
Non-Radioactive: As a stable isotope, it is safe for use in human studies without the risks associated with radioactive tracers.
-
Overcomes Dietary Contamination: Its primary advantage in intestinal permeability testing is the circumvention of issues related to baseline levels of unlabeled mannitol.
Limitations:
-
Cost: Isotope-labeled compounds are generally more expensive than their unlabeled counterparts.
-
Limited Applications Beyond Permeability: While there is potential for its use in metabolic studies, its application in this area is not as well-established as other metabolic tracers like ¹³C-glucose.
-
Requirement for Specialized Equipment: Analysis requires sophisticated and expensive equipment, specifically HPLC-MS/MS.
-
Lack of Comparative Data for Isomers: There is limited publicly available data directly comparing the metabolic fate and performance of D-Mannitol-2-¹³C with other labeled mannitol isomers (e.g., D-Mannitol-1-¹³C).
Conclusion
This compound is a valuable and superior research tool for the assessment of intestinal permeability. Its ability to overcome the limitations of dietary contamination associated with unlabeled mannitol makes it the gold standard for accurate and sensitive measurement in both clinical and research settings. While its application in broader metabolic research is currently less explored, its specific labeling pattern offers potential for investigating polyol metabolism. For researchers in gastroenterology, nutrition, and drug development focused on gut health, this compound is an indispensable tool for obtaining reliable and reproducible data on intestinal barrier function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urine sugars for in vivo gut permeability: validation and comparisons in irritable bowel syndrome-diarrhea and controls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of D-Mannitol-2-13C: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of D-Mannitol-2-13C, a non-radioactive, isotopically labeled sugar alcohol.
Immediate Safety and Logistical Information
This compound is labeled with a stable isotope of carbon, ¹³C. It is crucial to understand that This compound is not radioactive and therefore does not require handling or disposal as radioactive waste.[1][] The disposal procedures for this compound are consistent with those for unlabeled D-Mannitol and other non-hazardous chemical waste.[]
While D-Mannitol is generally not classified as a hazardous substance, it is imperative to follow institutional and local regulations for chemical waste disposal.[3][4] Improper disposal, such as pouring chemicals down the drain, is prohibited and can have serious environmental and legal consequences.[4][5]
Key Chemical Properties
A summary of the relevant properties of D-Mannitol is provided below for easy reference.
| Property | Value |
| Appearance | White crystalline powder or granules[6] |
| Odor | Odorless[6] |
| Melting Point | 165 - 170 °C[4][7] |
| Solubility | Soluble in water[4] |
| Stability | Stable under normal conditions[4][5] |
| Incompatibilities | Strong oxidizing agents[4][5] |
Disposal Protocol for this compound
The following is a step-by-step protocol for the proper disposal of this compound. This procedure aligns with general laboratory chemical waste management guidelines.
1. Identification and Labeling:
-
Ensure the waste container is clearly labeled as "this compound" or with its full chemical name.
-
The label should also include any other constituents of the waste mixture. Accurate labeling is essential for proper disposal by your institution's environmental health and safety (EH&S) department.[3][4]
2. Segregation of Waste:
-
Solid this compound waste should be collected in a designated, leak-proof container.[3][8]
-
Keep solid and liquid waste separate.[3]
-
Do not mix this compound waste with hazardous materials such as flammable solvents, acids, bases, or toxic chemicals.[9] Segregate waste streams to avoid incompatible materials reacting with each other.[3][9]
3. Storage of Waste:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[4][5][9]
-
The container must be kept securely closed except when adding waste.[4][5]
-
Ensure the storage area is away from incompatible materials.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EH&S) department or equivalent waste management service to schedule a pickup for the chemical waste.[4][5]
-
Provide them with an accurate description of the waste as per your labeling.
-
Follow any specific packaging or documentation requirements provided by your EH&S department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. moravek.com [moravek.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. odu.edu [odu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS#:287100-69-0 | Chemsrc [chemsrc.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistical Information for Handling D-Mannitol-2-13C
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides procedural guidance for the personal protective equipment (PPE), operational handling, and disposal of D-Mannitol-2-13C.
Physicochemical and Safety Data
This compound is a stable, isotopically labeled form of D-Mannitol and is not radioactive.[1][] Based on available safety information for both the labeled and unlabeled compound, D-Mannitol is not classified as a hazardous substance.[3][4] The key physical and safety parameters are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₅¹³CH₁₄O₆ | [5] |
| Molecular Weight | 183.16 g/mol | |
| Physical State | Solid | |
| Appearance | White | [4][6] |
| Melting Point | 165 - 170 °C | [4][7] |
| Odor | Odorless | [4][6] |
| Hazard Classification | Not classified as hazardous | [3][8] |
Personal Protective Equipment (PPE)
Standard laboratory PPE is required to minimize exposure and ensure safety during the handling of this compound.[9][10]
| PPE Category | Specific Recommendations |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).[11] Inspect gloves before use and remove and dispose of them properly if contaminated.[6] |
| Eye/Face Protection | Use safety glasses with side-shields.[7][10] If there is a splash hazard, a face shield should be worn in addition to safety glasses or goggles.[10][11] |
| Skin and Body Protection | Wear a lab coat to protect skin and personal clothing.[9][11] Ensure long pants and closed-toe shoes are worn in the laboratory.[10] |
| Respiratory Protection | For handling fine powders that may become airborne, a dust mask (e.g., type N95 (US) or type P1 (EN143) respirator filter) is recommended.[7] Ensure adequate ventilation in the work area.[3] |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Handle in a well-ventilated area, such as a chemical fume hood, especially when working with the solid in powdered form to minimize dust generation.[3]
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[4] Do not ingest or inhale.[4] Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
Spill Management: In case of a spill, avoid generating dust.[6] Sweep up the solid material and place it into a suitable, labeled container for disposal.[6]
Disposal: As this compound is a stable, non-radioactive isotopically labeled compound, it does not require special disposal procedures beyond those for standard chemical waste.[1][] Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain or in general waste.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. moravek.com [moravek.com]
- 3. chemscience.com [chemscience.com]
- 4. fishersci.com [fishersci.com]
- 5. clearsynth.com [clearsynth.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. This compound | CAS#:287100-69-0 | Chemsrc [chemsrc.com]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
